Product packaging for Cercosporin(Cat. No.:CAS No. 127094-74-0)

Cercosporin

Cat. No.: B10778751
CAS No.: 127094-74-0
M. Wt: 534.5 g/mol
InChI Key: MXLWQNCWIIZUQT-UHFFFAOYSA-N
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Description

LSM-1808 is a naphthalenone.
Cercosporin has been reported in Graminopassalora graminis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26O10 B10778751 Cercosporin CAS No. 127094-74-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,19-dihydroxy-5,21-bis(2-hydroxypropyl)-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLWQNCWIIZUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960897, DTXSID801043885
Record name 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40501-77-7, 127094-74-0
Record name iso-Cercosporin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040501777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,11-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-2H-perylo[1,12-def][1,3]dioxepine-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00960897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,12-Dihydroxy-8,9-bis(2-hydroxypropyl)-7,10-dimethoxy-perylo[1,12-def]-1,3-dioxepin-6,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Discovery and Scientific Journey of Cercosporin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a polyketide-derived perylenequinone, stands as a fascinating natural product with a rich history of discovery and scientific investigation. Initially identified as a pigment produced by the phytopathogenic fungus Cercospora kikuchii, its potent photodynamic properties and broad-spectrum toxicity have since positioned it as a molecule of significant interest in fields ranging from plant pathology to cancer research. This technical guide provides a comprehensive overview of the discovery history of this compound, detailing the key milestones, experimental methodologies, and quantitative data that have shaped our understanding of this unique photosensitizer.

A Historical Timeline of Discovery

The scientific journey of this compound began in the mid-20th century, with its initial discovery as a fungal metabolite. Subsequent decades of research have unraveled its complex chemical nature and potent biological activity.

  • 1957: The Initial Isolation. Kuyama and Tamura first isolated this compound from the mycelia of Cercospora kikuchii, the fungus responsible for purple seed stain on soybeans.[1] Initially, it was investigated simply as a red pigment.[1]

  • 1972: Elucidation of the Chemical Structure. The intricate perylenequinone structure of this compound was determined.[1] This pivotal discovery laid the groundwork for understanding its unique properties.

  • 1975: Unveiling Photodynamic Activity. A seminal study by Yamazaki and colleagues revealed that the toxicity of this compound was dependent on the presence of both light and oxygen.[1] They demonstrated its lethal effects on mice and bacteria under illumination, establishing its role as a photosensitizer.

Experimental Protocols: From Isolation to Functional Characterization

The elucidation of this compound's properties has been underpinned by a variety of experimental techniques. This section details the methodologies for key experiments cited in the discovery and characterization of this compound.

Isolation and Purification of this compound

The following protocol is a composite of methods described in the literature for the isolation of this compound from fungal cultures.

Objective: To isolate and purify this compound from Cercospora spp. cultures.

Materials:

  • Cercospora spp. culture grown on potato dextrose agar (PDA) or in a liquid medium.

  • Ethyl acetate

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

  • Spectrophotometer

Procedure:

  • Extraction:

    • For solid cultures, the agar and mycelium are typically macerated and extracted with an organic solvent like ethyl acetate or chloroform.

    • For liquid cultures, the culture filtrate can be extracted directly with an immiscible organic solvent.

  • Acid-Base Extraction (for purification):

    • The organic extract containing this compound is washed with an aqueous solution of sodium hydroxide. This compound, being acidic, will move into the aqueous basic layer, which typically turns a deep red or purple color.

    • The aqueous layer is then separated and acidified with hydrochloric acid to a pH of around 3. This causes the this compound to precipitate out of the solution.

    • The this compound precipitate is then re-extracted back into an organic solvent like ethyl acetate.

  • Chromatographic Purification:

    • The crude extract is concentrated using a rotary evaporator.

    • The concentrated extract is then subjected to silica gel column chromatography.

    • A solvent gradient (e.g., increasing polarity from hexane to ethyl acetate) is used to elute the compounds. The red-colored fractions containing this compound are collected.

  • Crystallization:

    • The purified this compound fractions are combined and the solvent is evaporated.

    • The resulting solid is recrystallized from a suitable solvent system (e.g., acetone-hexane) to obtain pure this compound crystals.

  • Quantification and Characterization:

    • The concentration and purity of the isolated this compound can be determined spectrophotometrically by measuring its absorbance at its characteristic absorption maxima.

    • Further characterization can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its chemical structure.

Experimental Workflow for this compound Isolation

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Steps start Cercospora Culture (Solid or Liquid) extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction acid_base Acid-Base Extraction (NaOH then HCl) extraction->acid_base chromatography Silica Gel Column Chromatography acid_base->chromatography crystallization Crystallization chromatography->crystallization analysis Analysis (Spectrophotometry, NMR, MS) crystallization->analysis end Pure this compound analysis->end

Caption: Workflow for the isolation and purification of this compound.

Determination of Photodynamic Activity

The light-dependent toxicity of this compound was a landmark discovery. The following outlines a general protocol to assess photodynamic activity.

Objective: To determine the light-dependent toxicity of this compound against a model organism (e.g., bacteria, yeast, or cultured cells).

Materials:

  • This compound solution of known concentration.

  • Culture of the test organism.

  • Appropriate growth medium (liquid or solid).

  • A light source with a defined spectrum and intensity (e.g., a lamp with filters to select for visible light).

  • A dark incubator.

  • 96-well plates (for liquid culture assays).

  • Plate reader (for measuring cell viability).

Procedure:

  • Preparation of Test Plates:

    • A suspension of the test organism is prepared in its growth medium.

    • For liquid assays, the cell suspension is added to the wells of a 96-well plate. For solid assays, the cell suspension is spread evenly on the surface of agar plates.

  • Treatment with this compound:

    • This compound is added to the wells or plates at various concentrations. A control group with no this compound is included.

  • Light and Dark Incubation:

    • One set of plates (the "light" group) is exposed to the light source for a defined period.

    • An identical set of plates (the "dark" group) is wrapped in aluminum foil to protect it from light and incubated for the same duration.

  • Assessment of Viability:

    • After the incubation period, cell viability is assessed.

    • For liquid cultures, a viability assay (e.g., MTT or resazurin assay) can be performed, and the absorbance or fluorescence is measured using a plate reader.

    • For solid cultures, the plates are incubated further until colonies are visible, and the number of colonies is counted.

  • Data Analysis:

    • The viability of the cells in the light-treated group is compared to that of the dark-treated group for each this compound concentration. A significant decrease in viability in the light group compared to the dark group indicates photodynamic activity.

Measurement of Singlet Oxygen Quantum Yield

The primary mechanism of this compound's phototoxicity is the generation of singlet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

Objective: To determine the singlet oxygen quantum yield of this compound in a specific solvent.

Materials:

  • This compound solution of known concentration.

  • A reference photosensitizer with a known ΦΔ in the same solvent (e.g., rose bengal, methylene blue).

  • A singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran - DPBF).

  • A suitable solvent (e.g., ethanol, methanol, chloroform).

  • A UV-Vis spectrophotometer.

  • A light source for irradiation at a wavelength absorbed by both this compound and the reference.

Procedure:

  • Preparation of Solutions:

    • Solutions of the this compound, the reference photosensitizer, and the singlet oxygen trap (DPBF) are prepared in the chosen solvent. The concentrations are adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar and low (typically < 0.1) to avoid inner filter effects.

  • Irradiation and Monitoring:

    • A solution containing the photosensitizer (either this compound or the reference) and DPBF is placed in a cuvette.

    • The solution is irradiated with monochromatic light at a specific wavelength.

    • The decrease in the absorbance of DPBF at its absorption maximum (around 415 nm) is monitored over time. DPBF is bleached as it reacts with singlet oxygen.

  • Data Analysis:

    • The rate of DPBF bleaching is determined from the slope of the absorbance versus time plot.

    • The singlet oxygen quantum yield of this compound (ΦΔ_cerc) is calculated using the following formula: ΦΔ_cerc = ΦΔ_ref * (k_cerc / k_ref) * (I_abs_ref / I_abs_cerc) where:

      • ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

      • k_cerc and k_ref are the rates of DPBF bleaching in the presence of this compound and the reference, respectively.

      • I_abs_cerc and I_abs_ref are the rates of light absorption by this compound and the reference, respectively.

Quantitative Data on this compound's Properties

The following tables summarize key quantitative data reported for this compound in the scientific literature.

Table 1: Photophysical and Photochemical Properties of this compound

PropertyValueSolvent/Conditions
Singlet Oxygen Quantum Yield (ΦΔ)0.81 - 0.97Various organic solvents
UV-Vis Absorption Maxima (λmax)~470 nm, ~530 nm, ~570 nmVaries slightly with solvent

Table 2: In Vitro Cytotoxicity of this compound

Cell LineIC50 Value (µM)
MCF-7 (Human breast adenocarcinoma)4.68
T98G (Human glioblastoma)More susceptible than U87
U87 (Human glioblastoma)Less susceptible than T98G

Note: IC50 values can vary depending on the assay conditions, incubation time, and light exposure.

Mechanism of Action and Cellular Signaling

The primary mechanism of this compound's toxicity is its ability to act as a photosensitizer. Upon absorption of light, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Singlet oxygen is a potent oxidizing agent that can indiscriminately damage a wide range of cellular components, including lipids, proteins, and nucleic acids. This leads to:

  • Lipid Peroxidation and Membrane Damage: The primary target of this compound-generated singlet oxygen is the cell membrane. Oxidation of unsaturated fatty acids in the membrane lipids leads to a loss of membrane integrity, increased permeability, and eventual cell lysis.

  • Oxidative Damage to Proteins and Nucleic Acids: Singlet oxygen can also damage proteins, leading to enzyme inactivation and disruption of cellular processes. Recent studies have also shown that this compound-mediated singlet oxygen generation can oxidize RNA, leading to translational attenuation and the induction of specific gene transcripts.

While the direct damage caused by reactive oxygen species is the primary mode of action, the resulting oxidative stress can trigger various cellular signaling pathways. Although research on the specific signaling cascades activated by this compound in target cells is ongoing, it is known that oxidative stress, in general, can activate pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of these pathways can ultimately determine the cell's fate, leading to either apoptosis (programmed cell death) or necrosis.

Signaling Pathway Activated by this compound-Induced Oxidative Stress

G cluster_trigger Trigger cluster_ros ROS Generation cluster_damage Cellular Damage cluster_signaling Signaling & Cell Fate This compound This compound Singlet_Oxygen Singlet Oxygen (¹O₂) Light Light Oxygen Oxygen Membrane_Damage Membrane Damage (Lipid Peroxidation) Singlet_Oxygen->Membrane_Damage Protein_Damage Protein Damage Singlet_Oxygen->Protein_Damage Nucleic_Acid_Damage Nucleic Acid Damage Singlet_Oxygen->Nucleic_Acid_Damage Oxidative_Stress Oxidative Stress Membrane_Damage->Oxidative_Stress Protein_Damage->Oxidative_Stress Nucleic_Acid_Damage->Oxidative_Stress MAPK_Pathway MAPK Pathway Activation Oxidative_Stress->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis Necrosis Necrosis MAPK_Pathway->Necrosis

Caption: this compound's mechanism of action and downstream signaling.

Conclusion

From its humble beginnings as a fungal pigment, this compound has emerged as a molecule with profound biological activity. Its journey of discovery, from initial isolation to the elucidation of its photodynamic mechanism, highlights the power of interdisciplinary scientific inquiry. For researchers, scientists, and drug development professionals, this compound continues to offer a compelling platform for investigating the fundamental principles of phototoxicity, oxidative stress, and cellular signaling. Its potent bioactivity also suggests potential applications in areas such as photodynamic therapy, warranting further exploration and development. This technical guide serves as a foundational resource for those seeking to understand and harness the unique properties of this remarkable natural product.

References

A Technical Guide to Cercosporin-Producing Fungal Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cercosporin, a photo-activated perylenequinone toxin, is a secondary metabolite of significant interest due to its potent phytotoxicity and potential applications in photodynamic therapy. This document provides a comprehensive technical overview of the fungal species known to produce this compound, with a primary focus on the genus Cercospora. It delves into the quantitative aspects of this compound production under various culture conditions, outlines detailed experimental protocols for its extraction and quantification, and elucidates the genetic and signaling pathways governing its biosynthesis. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this compound and its fungal producers.

Introduction to this compound and its Fungal Producers

This compound is a red-pigmented polyketide that exhibits potent photodynamic activity. Upon exposure to light, it generates reactive oxygen species (ROS), particularly singlet oxygen, which can cause widespread damage to cellular components such as lipids, proteins, and nucleic acids. This property makes this compound a key virulence factor for many plant pathogenic fungi, enabling them to overcome host defenses and cause disease.

The primary producers of this compound belong to the fungal genus Cercospora, a large and diverse group of plant pathogens responsible for numerous leaf spot diseases in a wide range of crops.[1] However, this compound production is not exclusive to this genus. It has also been identified in species of Colletotrichum and Pseudocercosporella.[2] Not all species within the Cercospora genus produce this compound, and production levels can vary significantly between species and even between different isolates of the same species.[1][3]

Quantitative Analysis of this compound Production

The yield of this compound is highly dependent on the fungal species, the specific isolate, and the cultivation conditions. Light is a critical factor for both the biosynthesis and activation of this compound.[4] Other environmental cues such as culture medium composition, temperature, carbon-to-nitrogen ratio, and the presence of certain metal ions also significantly influence production levels.

Below are tables summarizing quantitative data on this compound production from various fungal species under different experimental conditions.

Table 1: this compound Production by Different Fungal Species

Fungal SpeciesIsolateCulture ConditionsThis compound YieldReference
Cercospora sp.JNU001Co-culture with Bacillus velezensis B04 for 4 days984.4 mg/L
Cercospora sp.JNU001Co-culture with Lysinibacillus sp. B15626.3 mg/L
Cercospora piaropiPTA 983Continuous light, potato dextrose broth72.59 mg/L
Cercospora piaropiPTA 983Dark conditions25.70 mg/L
Cercospora coffeicolaLFP 12Potato dextrose agar, 20-25°C, 8-12 daysHighest among tested isolates
Cercospora coffeicolaLFP 43Potato dextrose agar, 20-25°C, 8-12 daysLowest among tested isolates

Table 2: Influence of Environmental Factors on this compound Production in Cercospora spp.

FactorConditionEffect on this compound ProductionReference
Light Continuous lightGenerally enhances production
DarknessSignificantly reduces or abolishes production
Temperature 20°CHigher accumulation in some isolates
30°CLower accumulation in some isolates
Culture Medium Malt and potato-dextrose agarGenerally favorable for accumulation
Carbon:Nitrogen Ratio VariesAffects production, but in an isolate-dependent manner
Metal Ions Cobalt, ferric, manganese, zincElevate production to varying levels
Chemicals Phosphate buffer, ammonium, LiClReduce production, appear to act at the transcriptional level

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from fungal cultures.

Fungal Culture for this compound Production
  • Isolate Maintenance: Maintain fungal cultures on a suitable medium such as malt agar at 28°C.

  • Production Cultures: For this compound production, transfer fungal mycelia to potato dextrose agar (PDA) plates.

  • Incubation: Incubate the plates under constant fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹) for a period of 7 to 21 days at room temperature or a controlled temperature (e.g., 20-25°C).

Extraction of this compound

Method 1: KOH Extraction for Spectrophotometry

This method is suitable for rapid quantification from agar cultures.

  • Excise mycelial plugs (e.g., 6-mm diameter) from the fungal colony.

  • Immerse the plugs in 5 N KOH in the dark for 4 hours.

  • The this compound will leach into the KOH solution, which can then be used for spectrophotometric analysis.

Method 2: Organic Solvent Extraction for HPLC and Purification

This method is suitable for obtaining a more purified this compound extract.

  • Harvest fungal mycelium from the culture plates.

  • Grind the mycelium in liquid nitrogen.

  • Extract the ground mycelium with acetone or ethyl acetate.

  • For liquid cultures, the culture filtrate can be extracted directly with ethyl acetate.

  • The organic solvent extract can be concentrated under vacuum for further analysis.

Quantification of this compound

Method 1: Spectrophotometric Quantification

  • Measure the absorbance of the this compound-containing KOH solution at 480 nm using a spectrophotometer.

  • Calculate the concentration of this compound using the Beer-Lambert law and a molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹.

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides a more specific and accurate quantification of this compound.

  • Sample Preparation: Dissolve the dried this compound extract in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: A reverse-phase column such as C8 or C18 is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water with a small percentage of acetic acid is often employed.

    • Detection: Monitor the eluent at 470 nm (for absorbance) or with a fluorescence detector.

  • Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of purified this compound.

Biosynthesis and Regulation of this compound

The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.

The CTB Gene Cluster

The CTB gene cluster contains the genes encoding the enzymes responsible for the stepwise synthesis of the this compound molecule from basic precursors. Key genes in this cluster include:

  • CTB1 : Encodes a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial steps of the pathway.

  • CTB2 and CTB3 : Encode methyltransferases and a monooxygenase that modify the polyketide backbone.

  • CTB4 : Encodes a major facilitator superfamily (MFS) transporter responsible for exporting this compound out of the fungal cell.

  • CTB8 : A zinc finger transcription factor that positively regulates the expression of other CTB genes.

  • CTB9-12 : Additional genes demonstrated to be essential for this compound biosynthesis.

Signaling Pathways and Regulation

The expression of the CTB gene cluster and, consequently, this compound production, is tightly regulated by a network of signaling pathways in response to environmental cues.

  • Light: Light is a primary inducer of this compound biosynthesis.

  • Ca²⁺/Calmodulin Signaling: This pathway has been shown to be involved in the regulation of this compound production.

  • MAP Kinase Pathway: A MAP kinase kinase kinase has been implicated in the regulation of this compound synthesis.

  • CRG1 : A transcription factor that, in addition to its role in this compound resistance, also influences the production of the toxin.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_quantification Quantification Culture Fungal Culture on PDA Extraction_KOH KOH Extraction Culture->Extraction_KOH Mycelial Plugs Extraction_Solvent Organic Solvent Extraction Culture->Extraction_Solvent Mycelium Spectrophotometry Spectrophotometry (480 nm) Extraction_KOH->Spectrophotometry HPLC HPLC Analysis Extraction_Solvent->HPLC

Workflow for this compound extraction and quantification.
This compound Biosynthesis Signaling Pathway

signaling_pathway cluster_signals Environmental Signals cluster_transduction Signal Transduction cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis & Export Light Light CaM Ca2+/Calmodulin Signaling Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 CaM->CRG1 MAPK->CRG1 CTB8 CTB8 CRG1->CTB8 CTB_Genes CTB Cluster Genes (CTB1-3, 5-7, 9-12) CTB8->CTB_Genes Cercosporin_Synth This compound Biosynthesis CTB_Genes->Cercosporin_Synth CTB4 CTB4 (Transporter) Cercosporin_Synth->CTB4 Cercosporin_Export This compound Export CTB4->Cercosporin_Export

Regulatory network of this compound biosynthesis.

Conclusion

This compound remains a fascinating and important fungal secondary metabolite. Understanding the diversity of its producers, the factors influencing its yield, and the intricacies of its biosynthetic pathways is crucial for both managing the plant diseases it contributes to and harnessing its potential for therapeutic applications. This guide provides a foundational, in-depth overview to aid researchers and drug development professionals in their endeavors related to this potent photo-activated toxin. The provided protocols and pathway diagrams offer practical starting points for further investigation and exploitation of this compound and its producing fungi.

References

Cercosporin: A Photoactivated Perylenequinone - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. Upon illumination, it generates reactive oxygen species (ROS), leading to widespread cellular damage. This property makes it a potent phytotoxin and a molecule of interest for various biomedical applications, including photodynamic therapy (PDT). This technical guide provides an in-depth overview of this compound, including its photophysical and biological properties, mechanism of action, and detailed experimental protocols for its study.

Introduction

This compound is a red, polyketide-derived pigment responsible for the necrotic lesions observed in plants infected with Cercospora species.[1] Its toxicity is strictly light-dependent, classifying it as a photosensitizer. The core of its activity lies in its perylenequinone structure, which allows it to absorb light energy and transfer it to molecular oxygen, producing highly cytotoxic ROS.[2] This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to harness its properties for scientific investigation and potential therapeutic development.

Physicochemical and Photophysical Properties

This compound is sparingly soluble in water but soluble in various organic solvents and alkaline solutions. Its characteristic red color is due to its strong absorption in the visible region of the electromagnetic spectrum.

Data Presentation: Photophysical and Cytotoxic Properties of this compound
PropertyValueConditions/Notes
Molecular Formula C₂₉H₂₆O₁₀
Molecular Weight 534.5 g/mol
Absorption Maxima (λmax) ~470 nmIn organic solvents like ethyl acetate.[3]
Singlet Oxygen (¹O₂) Quantum Yield (ΦΔ) 0.81 - 0.97Varies with solvent.
Protein Kinase C (PKC) Inhibition (IC₅₀) 0.6 - 1.3 µM
Photodynamic Therapy (PDT) LD₅₀ 0.14 J/cm²T98G glioblastoma cells.
0.24 J/cm²U87 glioblastoma cells.
0.26 J/cm²MCF-7 breast cancer cells.

Mechanism of Action

This compound's toxicity is primarily mediated by its function as a photosensitizer. The process can be categorized as a combination of Type I and Type II photodynamic reactions.

  • Photoactivation: Upon absorption of light, the ground-state this compound molecule is excited to a short-lived singlet state (¹this compound*).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a more stable, longer-lived triplet state (³this compound*).

  • Energy Transfer (Type II): The triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is the predominant pathway for this compound's toxicity.

  • Electron Transfer (Type I): Alternatively, the triplet-state this compound can react with a reducing substrate to produce a reduced sensitizer, which can then react with oxygen to form superoxide anions (O₂⁻).

These ROS, particularly singlet oxygen, are indiscriminate in their reactivity and can cause oxidative damage to essential cellular components such as lipids, proteins, and nucleic acids, leading to membrane damage and cell death.

This compound Mechanism of Action This compound This compound (Ground State) Excitedthis compound ¹this compound* (Singlet State) This compound->Excitedthis compound Light (hν) Tripletthis compound ³this compound* (Triplet State) Excitedthis compound->Tripletthis compound Intersystem Crossing SingletOxygen Singlet Oxygen (¹O₂) Tripletthis compound->SingletOxygen Energy Transfer to O₂ (Type II) Superoxide Superoxide (O₂⁻) Tripletthis compound->Superoxide Electron Transfer (Type I) + Substrate + O₂ CellularDamage Oxidative Cellular Damage (Lipid Peroxidation, etc.) SingletOxygen->CellularDamage Superoxide->CellularDamage

This compound's photoactivation and ROS generation.

Signaling Pathways

Regulation of this compound Biosynthesis

The production of this compound in Cercospora species is a tightly regulated process influenced by environmental cues, primarily light. Several signaling pathways have been implicated in the regulation of the this compound toxin biosynthesis (CTB) gene cluster.

This compound Biosynthesis Regulation Light Light CaM Ca²⁺/Calmodulin Signaling Light->CaM MAPK MAP Kinase Pathway Light->MAPK CRG1 CRG1 (Transcription Factor) CaM->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway Regulator) CRG1->CTB8 CTB_Cluster CTB Gene Cluster (CTB1-7) CTB8->CTB_Cluster This compound This compound CTB_Cluster->this compound

Signaling pathways regulating this compound biosynthesis.
Cellular Response to this compound-Induced Oxidative Stress

This compound-induced ROS production triggers a cascade of events within the target cell, ultimately leading to apoptosis. The generated oxidative stress can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, although the precise mechanisms are still under investigation.

This compound-Induced Apoptosis Cercosporin_PDT This compound + Light ROS ROS (¹O₂, O₂⁻) Cercosporin_PDT->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK_Pathway MAPK Pathway Activation (p38, JNK) OxidativeStress->MAPK_Pathway Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Caspase_Activation Caspase Activation MAPK_Pathway->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Singlet_Oxygen_Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound solution in appropriate solvent mix Mix this compound and DPBF in a cuvette prep_this compound->mix prep_dpbf Prepare DPBF solution in the same solvent prep_dpbf->mix irradiate Irradiate with monochromatic light at this compound's λmax mix->irradiate measure_abs Measure decrease in DPBF absorbance over time irradiate->measure_abs at regular intervals plot Plot DPBF absorbance vs. time measure_abs->plot calculate Calculate ΦΔ relative to a standard plot->calculate Phototoxicity_MTT_Assay_Workflow seed_cells Seed cells in a 96-well plate add_this compound Add varying concentrations of this compound seed_cells->add_this compound incubate_dark Incubate in the dark add_this compound->incubate_dark irradiate Irradiate one set of plates with light incubate_dark->irradiate incubate_post Incubate for 24-48 hours irradiate->incubate_post add_mtt Add MTT solution incubate_post->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate cell viability and IC₅₀/LD₅₀ read_absorbance->calculate_viability

References

An In-depth Technical Guide on the Biosynthesis Pathway of Cercosporin in Cercospora

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora, is a key virulence factor in many devastating plant diseases affecting major crops worldwide.[1][2] Its potent, light-dependent ability to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, leads to indiscriminate damage to host cell membranes, proteins, and nucleic acids, facilitating fungal infection.[1][3] The unique structure and potent bioactivity of this compound have also garnered interest from the perspective of drug development, with potential applications in photodynamic therapy. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery involved, summarizing key quantitative data, and outlining essential experimental protocols for its study.

The this compound Biosynthesis (CTB) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a cluster, designated as the CTB cluster. Initially identified in Cercospora nicotianae, this cluster was thought to comprise eight genes (CTB1-CTB8).[4] However, more recent research in Cercospora beticola has expanded this cluster to include at least four additional genes (CTB9-CTB12), as well as the this compound facilitator protein (CFP), which is involved in this compound resistance. The expression of the core CTB genes is co-regulated and induced by light, a critical factor for both this compound production and its toxicity.

Below is a diagram illustrating the organization of the expanded CTB gene cluster.

CTB_gene_cluster cluster_ctb Expanded CTB Gene Cluster in C. beticola CTB9 CTB9 CTB10 CTB10 CTB9->CTB10 CTB11 CTB11 CTB10->CTB11 CTB12 CTB12 CTB11->CTB12 CFP CFP CTB12->CFP CTB1 CTB1 (PKS) CFP->CTB1 CTB2 CTB2 (MT) CTB1->CTB2 CTB3 CTB3 (MT/MO) CTB2->CTB3 CTB4 CTB4 (MFS-T) CTB3->CTB4 CTB5 CTB5 (FAD-Ox) CTB4->CTB5 CTB6 CTB6 (KR) CTB5->CTB6 CTB7 CTB7 (FAD-MO) CTB6->CTB7 CTB8 CTB8 (TF) CTB7->CTB8 cercosporin_biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA nor_toralactone Nor-toralactone acetyl_coa->nor_toralactone CTB1 (NR-PKS) toralactone Toralactone nor_toralactone->toralactone CTB3 (MT domain) intermediate_14 Intermediate 14 toralactone->intermediate_14 CTB3 (MO domain) Oxidative Ring Cleavage intermediate_15 Intermediate 15 intermediate_14->intermediate_15 CTB2 (O-MT) intermediate_16 Intermediate 16 intermediate_15->intermediate_16 CTB6 (KR) dimerized_intermediate Dimerized Intermediate intermediate_16->dimerized_intermediate CTB5 (FAD-Ox) Dimerization This compound This compound dimerized_intermediate->this compound CTB7 (FAD-MO) Dioxepine Bridge Formation gene_knockout_workflow construct Create Gene Knockout Construct (e.g., with hygromycin resistance marker) transformation Transform Cercospora (ATMT or Protoplast Method) construct->transformation selection Select Transformants (on hygromycin-containing medium) transformation->selection screening Screen Transformants (PCR and Southern Blot) selection->screening phenotype Phenotypic Analysis (this compound quantification, pathogenicity assay) screening->phenotype

References

An In-depth Technical Guide to the Genes of the Cercosporin Toxin Biosynthesis (CTB) Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a photo-activated perylenequinone toxin produced by many fungal species of the genus Cercospora. It is a key virulence factor, enabling the fungus to infect and colonize host plants by generating reactive oxygen species that cause cellular damage. The biosynthesis of this complex secondary metabolite is orchestrated by a cluster of genes known as the this compound Toxin Biosynthesis (CTB) cluster. Understanding the function and regulation of these genes is crucial for developing novel strategies to combat Cercospora-induced plant diseases and for harnessing the biosynthetic machinery for potential biotechnological applications. This guide provides a comprehensive overview of the CTB gene cluster, including the functions of its constituent genes, the signaling pathways that regulate its expression, and detailed experimental protocols for its study.

The this compound Toxin Biosynthesis (CTB) Gene Cluster

The core CTB gene cluster was first characterized in Cercospora nicotianae and initially thought to comprise eight genes, designated CTB1 through CTB8.[1][2] Subsequent research in Cercospora beticola has expanded this cluster to include additional flanking genes, CTB9 to CTB12, as well as the this compound facilitator protein (CFP), which is involved in toxin transport and auto-resistance.[3] The functions of the key genes within this cluster are summarized below.

Core Biosynthetic Genes

The synthesis of the this compound backbone is a multi-step process involving a polyketide synthase, followed by a series of modifying enzymes.

  • CTB1 (Polyketide Synthase): This large, multi-domain enzyme is the cornerstone of this compound biosynthesis.[4][5] It is a non-reducing polyketide synthase (NR-PKS) that catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone. Gene disruption of CTB1 completely abolishes this compound production.

  • CTB2 (O-Methyltransferase): This enzyme is predicted to be an S-adenosyl methionine (SAM)-dependent O-methyltransferase. Its disruption leads to a complete loss of this compound production, indicating its essential role in modifying the polyketide intermediate.

  • CTB3 (O-Methyltransferase/Monooxygenase): CTB3 encodes a bifunctional enzyme with an N-terminal O-methyltransferase domain and a C-terminal FAD-dependent monooxygenase domain. Disruption of either domain results in the failure to produce this compound and the accumulation of a yellow pigment.

  • CTB5, CTB6, and CTB7 (Oxidoreductases): These three genes encode putative FAD/FMN- or NADPH-dependent oxidoreductases. Functional analysis through gene replacement has shown that null mutants for each of these genes are unable to produce this compound.

Regulatory and Transport Genes

The expression of the biosynthetic genes and the export of the final toxin are tightly controlled.

  • CTB4 (Major Facilitator Superfamily Transporter): This gene encodes a transporter protein belonging to the major facilitator superfamily (MFS). It is responsible for exporting the final this compound toxin out of the fungal cell, a crucial step for both virulence and self-protection from the toxin's effects.

  • CTB8 (Zinc Finger Transcription Factor): CTB8 encodes a Zn(II)Cys6 transcriptional activator that co-regulates the expression of the other genes within the CTB1-8 cluster. Disruption of CTB8 leads to a complete loss of this compound production due to the lack of expression of the biosynthetic genes.

  • CRG1 (Zinc Cluster Transcription Factor): While not located within the core CTB cluster, CRG1 is another key transcriptional regulator. It is involved in both this compound production and resistance. crg1 mutants are highly sensitive to this compound and show reduced toxin production.

  • CFP (this compound Facilitator Protein): Initially identified as a gene involved in this compound resistance, CFP encodes an MFS transporter. It is now considered part of the extended CTB cluster and is required for wild-type levels of this compound production and resistance.

Quantitative Data on this compound Production

The impact of gene disruption and signaling pathway inhibition on this compound production has been quantified in several studies. The following tables summarize these findings.

Gene MutantFungal SpeciesThis compound Production (% of Wild-Type)Reference
UV-induced mutantsCercospora kikuchii≤ 2%
ATR1 disruptionCercospora nicotianae~25%
CTB1 disruptionCercospora nicotianae0%
CTB2 disruptionCercospora nicotianae0%
CTB3 disruptionCercospora nicotianae0%
CTB5 disruptionCercospora sp.0%
CTB6 disruptionCercospora sp.0%
CTB7 disruptionCercospora sp.0%
CTB8 disruptionCercospora nicotianae0%
InhibitorTarget PathwayConcentrationThis compound Production (% of Control)Reference
EGTACalcium Chelator3 mM~30%
BAPTACalcium Chelator100 µM~40%
VerapamilCa2+ Channel Blocker2 mM~60%
NicardipineCa2+ Channel Blocker2 mM~55%
A23187Ca2+ Ionophore100 µM~30%
IonomycinCa2+ Ionophore50 µM~8%
U73122Phospholipase C Inhibitor100 µM~20%
TrifluoperazineCalmodulin Inhibitor200 µM~15%
W-7Calmodulin Inhibitor200 µM~25%

Signaling Pathways Regulating the CTB Cluster

The expression of the CTB gene cluster is a complex process regulated by environmental cues, primarily light, which are transduced through intricate signaling pathways.

Light Signaling Pathway

Light is a primary inducing factor for this compound biosynthesis. This regulation is mediated by photoreceptors and a downstream signaling cascade that ultimately activates the key transcription factors CRG1 and CTB8. While the complete pathway is still under investigation, a putative blue-light photoreceptor, homologous to White Collar-1 (WC-1), has been implicated in regulating stomatal tropism, conidiation, and this compound biosynthesis in Cercospora zeae-maydis.

Light_Signaling_Pathway Light Light Photoreceptor Blue-Light Photoreceptor (e.g., WC-1 homolog) Light->Photoreceptor Signaling_Cascade Downstream Signaling Cascade Photoreceptor->Signaling_Cascade CRG1 CRG1 (Transcription Factor) Signaling_Cascade->CRG1 CTB8 CTB8 (Transcription Factor) Signaling_Cascade->CTB8 CRG1->CTB8 CTB_Genes CTB Biosynthetic Genes (CTB1, CTB2, CTB3, etc.) CTB8->CTB_Genes This compound This compound CTB_Genes->this compound

A simplified model of the light signaling pathway regulating this compound biosynthesis.
Calcium/Calmodulin and MAP Kinase Pathways

Studies using pharmacological inhibitors have demonstrated the critical role of calcium and calmodulin (CaM) signaling in this compound production. Perturbations in intracellular calcium levels, either through chelation, channel blocking, or ionophores, lead to a significant reduction in toxin biosynthesis. Furthermore, a Mitogen-Activated Protein (MAP) kinase kinase kinase (MAPKKK) homolog, CZK3, has been shown to regulate this compound biosynthesis in C. zeae-maydis. Disruption of CZK3 abolishes this compound production, suggesting that a MAP kinase cascade is a key regulatory pathway.

Regulatory_Signaling_Pathways cluster_calcium Calcium/Calmodulin Pathway cluster_mapk MAP Kinase Pathway Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin Ca_Influx->Calmodulin CaM_Kinases CaM-dependent Kinases Calmodulin->CaM_Kinases Transcription_Factors Transcription Factors (CRG1, CTB8) CaM_Kinases->Transcription_Factors CZK3 CZK3 (MAPKKK) MAPKK MAPKK CZK3->MAPKK MAPK MAPK MAPKK->MAPK MAPK->Transcription_Factors CTB_Cluster_Expression CTB Cluster Gene Expression Transcription_Factors->CTB_Cluster_Expression

Interconnected Calcium/Calmodulin and MAP Kinase signaling pathways in CTB cluster regulation.

Experimental Protocols

Gene Knockout in Cercospora nicotianae using Split-Marker Transformation

This method utilizes homologous recombination to replace a target gene with a selectable marker, often conferring antibiotic resistance. The "split-marker" approach increases the frequency of homologous recombination.

Materials:

  • Cercospora nicotianae wild-type strain

  • Potato Dextrose Agar (PDA) plates

  • Hygromycin B

  • Plasmids containing the hygromycin phosphotransferase (hph) gene

  • Primers for amplifying flanking regions of the target gene and the hph marker

  • Protoplasting solution (e.g., Lysing Enzymes from Trichoderma harzianum)

  • PEG solution (Polyethylene glycol)

  • Regeneration medium

Protocol:

  • Construct Preparation:

    • Amplify a 5' flanking region (approx. 1 kb) and a 3' flanking region (approx. 1 kb) of the target gene from C. nicotianae genomic DNA.

    • Amplify two overlapping fragments of the hph gene from a plasmid template. The overlap should be around 400-500 bp.

    • Fuse the 5' flanking region to the first hph fragment and the 3' flanking region to the second hph fragment using fusion PCR. This creates two "split-marker" cassettes.

  • Protoplast Preparation:

    • Grow C. nicotianae in liquid potato dextrose broth for 3-4 days.

    • Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).

    • Resuspend the mycelia in the protoplasting solution and incubate at 30°C with gentle shaking for 3-4 hours.

    • Filter the protoplast suspension through sterile glass wool to remove mycelial debris.

    • Pellet the protoplasts by centrifugation and wash twice with the osmotic stabilizer.

    • Resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

  • Transformation:

    • Mix approximately 10^7 protoplasts with 5-10 µg of each of the two split-marker DNA cassettes.

    • Add PEG solution and incubate on ice for 20-30 minutes.

    • Add STC buffer and mix gently.

    • Plate the transformation mixture onto regeneration medium containing an osmotic stabilizer and incubate at 28°C for 24-48 hours.

  • Selection and Screening:

    • Overlay the plates with a top agar containing hygromycin B to select for transformants.

    • Incubate for another 7-10 days until resistant colonies appear.

    • Isolate individual transformants and confirm gene replacement by PCR using primers that flank the insertion site and/or Southern blot analysis.

Workflow for split-marker mediated gene knockout in Cercospora nicotianae.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying this compound production in fungal cultures.

Materials:

  • Cercospora culture grown on PDA plates

  • 5 M Potassium Hydroxide (KOH)

  • HPLC system with a C18 reverse-phase column and a UV-Vis detector

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid)

  • This compound standard

Protocol:

  • Extraction:

    • Take a defined number of agar plugs (e.g., five 6-mm diameter plugs) from a Cercospora culture plate.

    • Place the plugs in a vial with a known volume of 5 M KOH (e.g., 1 mL).

    • Incubate in the dark at room temperature for at least 4 hours to extract the this compound (which appears as a red solution).

  • Spectrophotometric Quantification (Optional but recommended for initial estimation):

    • Measure the absorbance of the KOH extract at 480 nm.

    • Calculate the concentration using the molar extinction coefficient of this compound (ε = 23,300 M⁻¹cm⁻¹).

  • HPLC Analysis:

    • Filter the KOH extract through a 0.22 µm syringe filter.

    • Inject a known volume (e.g., 20 µL) onto the HPLC system.

    • Separate the components using a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid). A typical gradient might be:

      • 0-2 min: 20% Acetonitrile

      • 2-15 min: 20% to 95% Acetonitrile

      • 15-20 min: 95% Acetonitrile

      • 20-22 min: 95% to 20% Acetonitrile

      • 22-25 min: 20% Acetonitrile

    • Detect this compound by its absorbance at 480 nm.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of a purified this compound standard.

HPLC_Workflow A Collect Agar Plugs from Culture B Extract this compound with 5M KOH A->B C Filter Extract B->C D Inject into HPLC System C->D E Separate on C18 Column with Gradient Elution D->E F Detect at 480 nm E->F G Quantify using Standard Curve F->G

Workflow for the quantification of this compound using HPLC.

Conclusion

The this compound Toxin Biosynthesis (CTB) gene cluster is a fascinating and complex system responsible for the production of a potent phytotoxin. The coordinated action of its biosynthetic, regulatory, and transport genes, governed by intricate signaling pathways, allows Cercospora species to be successful plant pathogens. The methodologies outlined in this guide provide a framework for researchers to further dissect this system, paving the way for the development of novel disease control strategies and the potential for bioengineering valuable polyketide compounds. As our understanding of the CTB cluster deepens, so too will our ability to mitigate its impact on agriculture and harness its biosynthetic power.

References

The Role of Cercosporin in Cercospora Leaf Spot Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cercospora leaf spot is a devastating plant disease affecting a wide range of economically important crops, including sugar beet, soybean, corn, and coffee. The success of the fungal pathogens in the genus Cercospora is largely attributed to their production of a potent, non-host-specific phytotoxin: cercosporin.[1][2] This red-pigmented perylenequinone is a photosensitizer, meaning it becomes highly toxic when exposed to light.[3][4] This guide provides an in-depth technical overview of this compound's mechanism of action, its biosynthesis and regulation, the fungus's methods of self-protection, and the key experimental protocols used in its study, aimed at researchers, scientists, and professionals in drug and herbicide development.

Mechanism of Action: A Light-Driven Assault on Cellular Membranes

This compound's toxicity is not inherent but is activated by visible light.[5] Upon absorbing light energy, the this compound molecule transitions to an excited triplet state. This high-energy molecule then reacts with ground-state molecular oxygen (³O₂) to produce highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).

Singlet oxygen is an extremely potent oxidizing agent that is not typically produced in cellular metabolism, meaning most organisms lack effective quenching mechanisms. This compound is a particularly efficient producer of singlet oxygen, which is the primary driver of its toxicity. As a lipophilic molecule, this compound localizes within the cell membranes of the host plant. The subsequent light-activated ROS production triggers a cascade of lipid peroxidation, leading to the breakdown of membrane integrity, leakage of cellular electrolytes and nutrients, and ultimately, cell death. This nutrient leakage is hypothesized to provide the fungus with the sustenance required for colonization and lesion formation. The importance of this light-dependent mechanism is underscored by studies showing that shading infected plants can delay and reduce disease symptoms.

G cluster_env Environment cluster_fungus Fungus / Toxin cluster_ros Reactive Oxygen Species cluster_plant Plant Cell Light Light Cercosporin_G This compound (Ground State) Light->Cercosporin_G Photoactivation Oxygen Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) Superoxide (O₂⁻) Oxygen->ROS Cercosporin_T This compound (Triplet State) Cercosporin_G->Cercosporin_T Intersystem Crossing Cercosporin_T->Cercosporin_G Cercosporin_T->ROS Energy Transfer Membrane Lipid Peroxidation in Cell Membrane ROS->Membrane Damage Membrane Damage & Electrolyte Leakage Membrane->Damage Death Cell Death Damage->Death Nutrients Nutrient Release Damage->Nutrients

Caption: Mechanism of this compound-Induced Phototoxicity.
Quantitative Data Presentation

The phototoxic efficiency of this compound is exceptionally high, making it a formidable virulence factor. The tables below summarize key quantitative data related to its production and toxicity.

Table 1: Quantitative Metrics of this compound Phototoxicity

Parameter Value Significance
Singlet Oxygen Quantum Yield (φΔ) 0.84 - 0.97 Indicates that for nearly every photon absorbed, a molecule of highly reactive singlet oxygen is generated, highlighting extreme efficiency.
Toxicity Threshold (Plant Cells) ~1 µM Demonstrates high potency, as very low concentrations are sufficient to induce cell death.
Fungal Production/Tolerance Level Millimolar (mM) range Cercospora produces and withstands concentrations thousands of times higher than those lethal to host cells, indicating robust self-protection mechanisms.

| Singlet Oxygen Yield (Reduced Form) | 0.02 - 0.04 (in water) | The reduced (dihydrothis compound) form of the toxin has a dramatically lower quantum yield, forming a key part of the fungus's resistance strategy. |

The this compound Biosynthetic Pathway

This compound is synthesized via a fungal polyketide pathway, a common route for producing complex secondary metabolites. The genes responsible for this process are organized into a conserved gene cluster, designated the "CTB" (this compound Toxin Biosynthesis) cluster. In Cercospora nicotianae, this core cluster is comprised of eight genes (CTB1 through CTB8).

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) encoded by CTB1. This large, multi-domain enzyme is responsible for assembling the initial polyketide backbone. Subsequent steps of methylation, oxidation, reduction, and cyclization are carried out by the other CTB enzymes to form the final perylenequinone structure. The cluster also includes a dedicated MFS transporter (CTB4) for exporting the toxin and a zinc-finger transcription factor (CTB8) that acts as a pathway-specific regulator.

G cluster_genes CTB Gene Cluster cluster_process Biosynthesis & Export CTB1 CTB1 (PKS) CTB3 CTB3 (Methyltransferase/Monooxygenase) CTB_Others CTB2, CTB5, CTB6, CTB7 (Methyltransferase, Oxidoreductases) CTB4 CTB4 (MFS Transporter) CTB8 CTB8 (Transcription Factor) CTB8->CTB1 Induces Expression CTB8->CTB3 Induces Expression CTB8->CTB_Others Induces Expression CTB8->CTB4 Induces Expression Precursors Acetate / Malonate Polyketide Polyketide Intermediate Precursors->Polyketide Catalyzed by Polyketide->CTB1 Modified_Intermediate Modified Intermediates Polyketide->Modified_Intermediate Catalyzed by Modified_Intermediate->CTB3 Modified_Intermediate->CTB_Others This compound This compound Modified_Intermediate->this compound Export Export from Cell This compound->Export Mediated by Export->CTB4 G cluster_signals Environmental & Cellular Signals cluster_regulation Transcriptional Regulation Light Light Ca Ca²⁺/Calmodulin Pathway Light->Ca Influence MAPK MAP Kinase Pathway Light->MAPK Influence Nutrients Nutrients Nutrients->Ca Influence Nutrients->MAPK Influence Temperature Temperature Temperature->Ca Influence Temperature->MAPK Influence CRG1 CRG1 (Transcription Factor) Ca->CRG1 MAPK->CRG1 CTB8 CTB8 (Pathway Activator) CRG1->CTB8 CTB_Cluster CTB Biosynthesis Genes (CTB1-7) CTB8->CTB_Cluster Activates This compound This compound Production CTB_Cluster->this compound G cluster_cell Fungal Cell Interior cluster_exterior Extracellular Space Cercosporin_Reduced Reduced this compound (Low Toxicity) ROS ¹O₂ / O₂⁻ Cercosporin_Reduced->ROS Low Generation Transporters ABC & MFS Transporters (e.g., CFP) Cercosporin_Reduced->Transporters Transported to B6 Vitamin B6 (Pyridoxine) B6->ROS Quenches Membrane Cell Membrane Cercosporin_Oxidized Oxidized this compound (High Toxicity) Transporters->Cercosporin_Oxidized Efflux & Oxidation

References

The Dual Nature of Cercosporin: A Fungal Virulence Factor with Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Functions and Ecological Role of Cercosporin

For Researchers, Scientists, and Drug Development Professionals

This compound, a photoactivated perylenequinone toxin, is a key player in the ecological success of the fungal genus Cercospora, a notorious group of plant pathogens responsible for significant crop losses worldwide. This guide provides a comprehensive overview of the natural functions of this compound, its ecological role, biosynthesis, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies relevant to research and drug development.

Natural Functions and Ecological Significance

This compound's primary role in nature is as a potent virulence factor in plant pathogenesis[1][2][3]. Produced by numerous Cercospora species, this red-pigmented toxin is not host-specific and exhibits broad-spectrum toxicity against a wide range of organisms, including plants, bacteria, fungi, and even mice[2][3]. Its production is crucial for the development of characteristic necrotic lesions on infected host plants.

The ecological success of this compound-producing fungi is largely attributed to the toxin's unique mode of action. Upon exposure to light, this compound becomes a powerful photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and to a lesser extent, superoxide anions (O₂⁻). These ROS cause widespread, indiscriminate damage to host cells by inducing lipid peroxidation of cell membranes, which leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. This cellular breakdown provides the fungus with a nutrient-rich environment for proliferation and colonization of the host tissue.

The production of this compound is tightly regulated by environmental cues, with light being the most critical factor. Both the biosynthesis and the toxic activity of this compound are light-dependent. Other factors influencing its production include temperature, with optimal production typically observed between 20°C and 25°C, and the composition of the growth medium, including carbon and nitrogen sources.

Quantitative Data on this compound

The following tables summarize key quantitative data related to the production and activity of this compound, compiled from various studies.

Table 1: this compound Production in Cercospora Species

Cercospora SpeciesMediumIncubation ConditionsThis compound YieldReference
C. coffeicolaPotato Dextrose Agar (PDA)20-25°C, 8-12 daysVaries among isolates
Cercospora sp. JNU001Modified S-7 liquid medium25°C, continuous light128.2 mg/L
Cercospora sp. JNU001 (co-cultured with Bacillus velezensis B04)Modified S-7 liquid medium25°C, 4 days, continuous light984.4 mg/L
Pseudocercosporella capsellae (UWA Wlra-7)Liquid mediumNot specified10.69 mg g⁻¹

Table 2: Photodynamic and Toxicological Properties of this compound

PropertyValueOrganism/SystemReference
Singlet Oxygen (¹O₂) Quantum Yield0.81In vitro
Phytotoxicity ThresholdAs low as 1µMPlant cells
Toxicity to MiceToxicMice
Toxicity to BacteriaToxicBacteria
Toxicity to FungiToxic to most fungiFungi

This compound Biosynthesis and Regulation

This compound is a polyketide, synthesized via a complex enzymatic pathway encoded by a cluster of genes known as the CTB gene cluster. This cluster comprises eight core genes (CTB1 to CTB8) that are co-ordinately regulated.

The biosynthesis is initiated by the polyketide synthase (PKS) encoded by CTB1. Subsequent steps involve a series of modifications including methylation, oxidation, and dimerization, carried out by enzymes encoded by other CTB genes. The regulation of the CTB gene cluster is intricate, involving transcription factors such as CTB8 and CRG1, and is heavily influenced by environmental signals, most notably light. Calcium/calmodulin signaling pathways have also been implicated in the regulation of this compound biosynthesis.

Diagram 1: Simplified this compound Biosynthesis Pathway

Cercosporin_Biosynthesis Acetate_Malonate Acetate + Malonate PKS CTB1 (PKS) Acetate_Malonate->PKS Polyketide_Intermediate Polyketide Intermediate PKS->Polyketide_Intermediate Modification_Enzymes CTB2, CTB3, CTB5, CTB6, CTB7 (Methyltransferases, Oxidoreductases) Polyketide_Intermediate->Modification_Enzymes Monomeric_Precursor Monomeric Precursor Modification_Enzymes->Monomeric_Precursor Dimerization Dimerization Monomeric_Precursor->Dimerization This compound This compound Dimerization->this compound CTB4 CTB4 (MFS Transporter) Export This compound->CTB4 Extracellular_this compound Extracellular this compound CTB4->Extracellular_this compound

Caption: A simplified workflow of the this compound biosynthetic pathway.

Diagram 2: Regulatory Network of this compound Biosynthesis

Cercosporin_Regulation Light Light Ca_Calmodulin Ca2+/Calmodulin Signaling Light->Ca_Calmodulin MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway CRG1 CRG1 (Transcription Factor) Ca_Calmodulin->CRG1 MAPK_Pathway->CRG1 CTB8 CTB8 (Transcription Factor) CRG1->CTB8 CTB_Cluster CTB Gene Cluster (CTB1-CTB7) CTB8->CTB_Cluster Cercosporin_Biosynthesis This compound Biosynthesis CTB_Cluster->Cercosporin_Biosynthesis

Caption: Key signaling pathways regulating this compound biosynthesis.

Mechanism of Action: Photodynamic Damage

The toxicity of this compound is entirely dependent on the presence of light and oxygen. The mechanism of action can be summarized in the following steps:

  • Light Absorption: this compound absorbs photons of light, transitioning to an excited singlet state.

  • Intersystem Crossing: The excited singlet state this compound undergoes intersystem crossing to a longer-lived triplet state.

  • Energy Transfer (Type II reaction): The triplet state this compound transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).

  • Electron Transfer (Type I reaction): Alternatively, the triplet state this compound can react with cellular substrates to produce superoxide anions (O₂⁻).

  • Cellular Damage: The generated ROS, particularly ¹O₂, indiscriminately attack and oxidize vital cellular components, with a primary target being the unsaturated fatty acids in cell membranes. This leads to a cascade of lipid peroxidation, loss of membrane integrity, and eventual cell death.

Diagram 3: Mechanism of this compound-Induced Phototoxicity

Cercosporin_Phototoxicity cluster_0 This compound Activation cluster_1 ROS Generation cluster_2 Cellular Damage Cercosporin_Ground This compound (Ground State) Light Light (hν) Cercosporin_Ground->Light Cercosporin_Singlet This compound* (Excited Singlet State) Light->Cercosporin_Singlet Cercosporin_Triplet This compound** (Excited Triplet State) Cercosporin_Singlet->Cercosporin_Triplet Intersystem Crossing O2 ³O₂ (Molecular Oxygen) Cercosporin_Triplet->O2 Energy Transfer (Type II) Substrate Cellular Substrate Cercosporin_Triplet->Substrate Electron Transfer (Type I) Singlet_O2 ¹O₂ (Singlet Oxygen) O2->Singlet_O2 Membrane_Lipids Membrane Lipids Singlet_O2->Membrane_Lipids Superoxide O₂⁻ (Superoxide) Superoxide->Membrane_Lipids Substrate->Superoxide Lipid_Peroxidation Lipid Peroxidation Membrane_Lipids->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: The photodynamic mechanism of this compound action.

Auto-resistance in Cercospora

A fascinating aspect of this compound biology is the ability of producing fungi to resist the toxic effects of their own metabolite. Cercospora species have evolved sophisticated auto-resistance mechanisms, which include:

  • Export: The MFS transporter CTB4, encoded within the CTB gene cluster, actively pumps this compound out of the fungal cell, preventing its intracellular accumulation.

  • Reductive Detoxification: Cercospora can reduce this compound to a non-toxic, colorless form within the cell. This reduced form is then re-oxidized to the toxic form upon secretion.

  • Other Resistance Genes: Additional genes, such as CRG1, have been identified that play a role in this compound resistance, although their precise mechanisms are still under investigation.

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of this compound.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from fungal cultures for further analysis.

Methodology:

  • Fungal Culture: Grow the desired Cercospora species on a suitable medium, such as Potato Dextrose Agar (PDA) or V-8 juice agar, under continuous light at 20-25°C for 14-21 days to induce this compound production.

  • Extraction:

    • Excise the pigmented mycelium and agar from the culture plates.

    • Extract the this compound from the collected material using 5 N KOH or 0.5 N NaOH. The solution will turn dark green.

    • Alternatively, an organic solvent extraction with acetone can be performed.

  • Purification (for high purity):

    • Filter the alkaline extract and acidify to approximately pH 2.0 with 6 N HCl. The solution will turn red.

    • Partition the acidified extract against ethyl acetate. The this compound will move into the red organic phase.

    • Collect the ethyl acetate phase and evaporate the solvent to obtain a this compound-containing residue.

    • Further purify the residue by chromatography, for example, using a Sephadex LH-20 column with ethanol as the eluent.

    • Crystallize the this compound from the collected fractions to obtain a highly pure product.

Quantification of this compound

Objective: To determine the concentration of this compound in a sample.

Methodology:

  • Spectrophotometry:

    • Extract this compound from a known amount of fungal culture (e.g., agar plugs) with 5 N KOH in the dark for a defined period (e.g., 4-16 hours).

    • Measure the absorbance of the resulting solution at 480 nm.

    • Calculate the concentration using the molar extinction coefficient of this compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Extract this compound from the sample using an appropriate solvent (e.g., ethyl acetate).

    • Analyze the extract using a C18 reverse-phase HPLC column with a suitable mobile phase gradient (e.g., acetonitrile and acidified water).

    • Detect this compound by its absorbance at its characteristic wavelength (around 472 nm).

    • Quantify by comparing the peak area to that of a known standard.

Phototoxicity Assay in Plant Tissues

Objective: To assess the light-dependent toxicity of this compound on plant cells.

Methodology:

  • Plant Material: Use leaf discs or cell suspension cultures from a susceptible plant species.

  • This compound Treatment: Incubate the plant material in a solution containing a known concentration of purified this compound. Include control groups with solvent only and this compound in the dark.

  • Light Exposure: Expose the treated plant material to a defined light source (e.g., fluorescent lamps) for a specific duration. Keep the dark control samples covered.

  • Endpoint Measurement: Assess cell death and membrane damage through methods such as:

    • Ion Leakage Assay: Measure the conductivity of the incubation medium to quantify the leakage of electrolytes from damaged cells.

    • Staining: Use viability stains like Evans blue or trypan blue to visualize dead cells.

    • Chlorophyll Fluorescence: Measure changes in chlorophyll fluorescence parameters as an indicator of photosynthetic damage.

Generation and Analysis of this compound Biosynthesis Mutants

Objective: To create and characterize fungal mutants deficient in this compound production to study the role of specific genes in biosynthesis and pathogenicity.

Methodology:

  • Mutagenesis:

    • Restriction Enzyme-Mediated Integration (REMI): A common method for insertional mutagenesis in fungi. This involves introducing a linearized plasmid containing a selectable marker and a restriction enzyme into fungal protoplasts. The plasmid integrates into the genome at sites cut by the restriction enzyme, potentially disrupting a gene.

    • UV Mutagenesis: Expose fungal spores or mycelia to ultraviolet radiation to induce random mutations.

  • Screening: Screen the resulting fungal colonies for a loss of red pigmentation, indicating a potential defect in this compound production.

  • Genetic Analysis:

    • Identify the disrupted gene in REMI mutants by recovering the integrated plasmid and flanking genomic DNA.

    • Sequence the candidate gene to identify mutations in UV-induced mutants.

  • Phenotypic Analysis:

    • Quantify this compound production in the mutants compared to the wild-type strain.

    • Conduct pathogenicity assays by inoculating host plants with the mutants and observing for a reduction or absence of disease symptoms.

Diagram 4: Experimental Workflow for Generating and Analyzing this compound Mutants

Mutant_Workflow Start Wild-Type Cercospora Mutagenesis Mutagenesis (e.g., REMI or UV) Start->Mutagenesis Screening Screen for Loss of Pigmentation Mutagenesis->Screening Mutant_Isolation Isolate Putative Mutants Screening->Mutant_Isolation Genetic_Analysis Genetic Analysis (Identify Disrupted Gene) Mutant_Isolation->Genetic_Analysis Phenotypic_Analysis Phenotypic Analysis Mutant_Isolation->Phenotypic_Analysis Conclusion Determine Gene Function Genetic_Analysis->Conclusion Cercosporin_Quantification Quantify this compound Production Phenotypic_Analysis->Cercosporin_Quantification Pathogenicity_Assay Assess Pathogenicity on Host Plant Phenotypic_Analysis->Pathogenicity_Assay Cercosporin_Quantification->Conclusion Pathogenicity_Assay->Conclusion

Caption: A workflow for studying this compound biosynthesis through mutagenesis.

Conclusion and Future Directions

This compound stands as a remarkable example of a fungal secondary metabolite with a profound ecological impact. Its role as a potent, light-activated virulence factor is well-established, making it a key target for the development of novel disease management strategies in agriculture. The elucidation of its biosynthetic pathway and regulatory networks opens up avenues for controlling its production in pathogenic fungi.

From a drug development perspective, the photodynamic properties of this compound are of significant interest. Its ability to generate cytotoxic ROS upon light activation makes it a potential candidate for photodynamic therapy (PDT) in the treatment of cancer and other diseases. Further research is warranted to explore its therapeutic potential, including the development of targeted delivery systems to minimize off-target effects and enhance its efficacy. The detailed understanding of its natural functions and mechanisms of action provides a solid foundation for harnessing the power of this multifaceted fungal toxin for both agricultural and biomedical applications.

References

Light-Dependent Activation of Cercosporin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cercosporin, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent photosensitizer with significant implications for plant pathology and potential applications in photodynamic therapy (PDT). Its toxicity is strictly dependent on activation by visible light, leading to the generation of cytotoxic reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the photochemical activation of this compound, its mechanism of action, and detailed experimental protocols for its study. The information is tailored for researchers in academia and industry, including those in drug development, who are interested in the photodynamic properties of natural compounds.

Photochemical Activation and Mechanism of Action

This compound's biological activity is contingent upon its excitation by light. In its ground state, this compound is non-toxic. However, upon absorption of photons in the visible light spectrum (approximately 400-600 nm), it transitions to an excited singlet state.[1] This is followed by intersystem crossing to a longer-lived triplet state.[1] The triplet-state this compound can then participate in two primary types of photochemical reactions, both of which result in the formation of ROS.

Type I Reaction: The excited this compound can react directly with a substrate, such as a biomolecule, to produce radical ions which then react with molecular oxygen to form superoxide anions (O₂⁻).

Type II Reaction: More significantly, the triplet-state this compound can directly transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][2] this compound is a particularly efficient producer of singlet oxygen.[2]

These ROS, particularly singlet oxygen, are the primary mediators of this compound's toxicity. They are highly reactive and can indiscriminately damage a wide array of cellular components, including lipids, proteins, and nucleic acids. The primary target of this compound-generated ROS is the cell membrane, leading to lipid peroxidation, loss of membrane integrity, and subsequent cell death.

Subcellular Localization

Studies in human tumor cell lines have shown that this compound localizes in the mitochondria and the endoplasmic reticulum. This targeted localization is significant as these organelles are crucial for cellular metabolism and signaling, and damage to them can efficiently trigger cell death pathways.

Quantitative Data

Photophysical and Photochemical Properties
ParameterValueReference(s)
Absorption Maxima (in Chloroform) 225, 275, 475, 530, 570 nm
Singlet Oxygen Quantum Yield (ΦΔ) 0.81
In Vitro Phototoxicity

The photocytotoxicity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line, this compound concentration, and the light dose delivered.

Cell LineThis compound ConcentrationLight Dose (J/cm²)IC50 (Irradiation Time)Reference(s)
T98G (Glioblastoma)4 µM0.1430 s
U87 (Glioblastoma)4 µM0.2450 s
MCF7 (Breast Adenocarcinoma)4 µM0.2655 s

Signaling Pathways in this compound-Induced Cell Death

The primary mode of cell death induced by this compound-mediated photodynamic action is necrosis, specifically a form of regulated necrosis known as necroptosis. This is in contrast to apoptosis, which is another form of programmed cell death. The massive oxidative stress induced by the high quantum yield of singlet oxygen from this compound leads to a rapid and catastrophic failure of cellular homeostasis, favoring a necrotic phenotype.

While the precise signaling cascade initiated by this compound-induced ROS is an area of ongoing research, the central players in necroptosis are the receptor-interacting protein kinases (RIPK1 and RIPK3) and the mixed lineage kinase domain-like protein (MLKL). Under conditions of high oxidative stress and when apoptosis is inhibited, RIPK1 and RIPK3 can become activated and form a complex called the necrosome. This complex then phosphorylates and activates MLKL, which oligomerizes and translocates to the plasma membrane, forming pores that lead to membrane rupture and cell lysis.

Necroptosis_Pathway This compound-Induced Necroptosis Signaling Pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_damage Cellular Damage cluster_signaling Necroptosis Signaling cluster_outcome Cellular Outcome This compound This compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) This compound->ROS Photoactivation Light Light Membrane_Damage Membrane Damage (Lipid Peroxidation) ROS->Membrane_Damage RIPK1 RIPK1 Membrane_Damage->RIPK1 Triggers Necrosome Necrosome (RIPK1-RIPK3 complex) RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Pore formation in plasma membrane MTT_Assay_Workflow MTT Assay Workflow for this compound Phototoxicity Seed_Cells 1. Seed cells in 96-well plate Incubate_Overnight 2. Incubate overnight Seed_Cells->Incubate_Overnight Add_this compound 3. Add this compound (various concentrations) Incubate_Overnight->Add_this compound Incubate_Dark 4. Incubate in dark (4h) Add_this compound->Incubate_Dark Wash_Cells 5. Wash with PBS Incubate_Dark->Wash_Cells Add_Medium 6. Add fresh medium Wash_Cells->Add_Medium Irradiate 7. Irradiate with light (various doses) Add_Medium->Irradiate Dark_Control 7a. Keep duplicate plate in dark Add_Medium->Dark_Control Incubate_Post_Irradiation 8. Incubate (24-48h) Irradiate->Incubate_Post_Irradiation Dark_Control->Incubate_Post_Irradiation Add_MTT 9. Add MTT solution Incubate_Post_Irradiation->Add_MTT Incubate_MTT 10. Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer 11. Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance 12. Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 13. Calculate viability and IC50 Read_Absorbance->Analyze_Data

References

Cellular Targets of Cercosporin-Induced Photodamage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cercosporin, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is a potent photosensitizer with broad-spectrum toxicity.[1][2] Its cytotoxicity is contingent upon light exposure, which initiates a cascade of photodynamic reactions, culminating in significant cellular damage. This technical guide provides an in-depth examination of the cellular targets of this compound-induced photodamage, with a focus on the underlying molecular mechanisms, quantitative effects on cellular components, and the experimental protocols used for their investigation. A key target of this compound is the cell membrane, where it induces lipid peroxidation, leading to a loss of membrane integrity and subsequent cell death.[1][3][4] This document synthesizes current knowledge to serve as a comprehensive resource for researchers in phytopathology, photobiology, and drug development.

Mechanism of this compound Phototoxicity

This compound's toxicity is not inherent but is activated by light, classifying it as a photosensitizer. The process begins with the absorption of light energy by the this compound molecule, which transitions it to an excited triplet state. In this energized state, this compound can react with molecular oxygen (O₂) to generate highly reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and, to a lesser extent, superoxide anions (O₂⁻).

The generation of these ROS is the pivotal step in this compound-induced photodamage. Singlet oxygen, in particular, is a highly reactive and indiscriminate electrophile that can readily oxidize a wide range of biological molecules, including lipids, proteins, and nucleic acids. The localization of this compound within the cell dictates which macromolecules are the primary targets of this oxidative damage.

Cercosporin_Mechanism cluster_activation Photoactivation cluster_ros_generation ROS Generation cluster_cellular_damage Cellular Damage This compound This compound Excited_this compound Excited Triplet This compound* This compound->Excited_this compound Light Light (Visible Spectrum) Light->this compound Absorption Oxygen Molecular Oxygen (O₂) Excited_this compound->Oxygen Energy Transfer Superoxide Superoxide (O₂⁻) Excited_this compound->Superoxide Electron Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Lipids Membrane Lipids Singlet_Oxygen->Lipids Oxidation Proteins Proteins Singlet_Oxygen->Proteins Oxidation Nucleic_Acids Nucleic Acids Singlet_Oxygen->Nucleic_Acids Oxidation Cell_Death Cell Death Lipids->Cell_Death Proteins->Cell_Death Nucleic_Acids->Cell_Death

Mechanism of this compound-Induced Photodamage.

Primary Cellular Target: The Cell Membrane

The primary and most extensively studied target of this compound-induced photodamage is the cellular membrane. Due to its lipophilic nature, this compound preferentially localizes within the lipid bilayer of cellular membranes. This localization ensures that the highly reactive singlet oxygen generated upon photoactivation is in close proximity to the unsaturated fatty acid chains of membrane lipids, leading to a destructive process known as lipid peroxidation.

Lipid Peroxidation

Lipid peroxidation initiated by this compound involves the abstraction of a hydrogen atom from a methylene group of an unsaturated fatty acid, forming a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can propagate a chain reaction by abstracting a hydrogen atom from a neighboring fatty acid. This cascade of reactions leads to the formation of lipid hydroperoxides and other breakdown products, such as malondialdehyde (MDA) and ethane.

The consequences of lipid peroxidation are severe and multifaceted, ultimately leading to a loss of membrane integrity and function. These include:

  • Increased Membrane Permeability: The disruption of the ordered lipid bilayer structure leads to increased permeability to ions and other solutes, resulting in electrolyte leakage.

  • Altered Membrane Fluidity: Lipid peroxidation leads to an increase in the ratio of saturated to unsaturated fatty acids, which in turn decreases membrane fluidity.

  • Changes in Membrane Phase Transition Temperature: The altered fatty acid composition raises the temperature at which the membrane transitions from a gel to a liquid-crystalline phase.

Quantitative Effects on Membrane Properties

The following table summarizes the quantitative data from studies investigating the effects of this compound on cell membranes.

ParameterOrganism/SystemTreatment ConditionsObserved EffectReference
Electrolyte Leakage Tobacco leaf discsIrradiated with light after this compound treatmentLarge increase within 1-2 minutes
Protoplast Damage Tobacco protoplastsExposed to this compound in the lightAll protoplasts damaged within 45 minutes
Lipid Hydroperoxides Tobacco suspension culturesChloroform:methanol extracts from toxin-treated cellsPositive reaction in the thiobarbituric acid test
Ethane Emission Tobacco leaf discs12-24 hours after incubation with this compound in the lightHigh concentrations of ethane emitted
Saturated/Unsaturated Fatty Acid Ratio Tobacco cellsThis compound treatmentMarked increase in the ratio
Membrane Fluidity Tobacco cellsThis compound treatmentDecrease in fluidity
Membrane Phase Transformation Temperature Tobacco cellsThis compound treatmentIncreased from 12.7°C to 20.8°C

Other Cellular Targets

While the cell membrane is the primary site of this compound-induced damage, the generated ROS can also affect other cellular components, albeit to a lesser extent or as a secondary consequence of membrane disruption.

  • Proteins: Singlet oxygen can oxidize amino acid residues, particularly tryptophan, histidine, methionine, and cysteine, leading to protein cross-linking, aggregation, and inactivation.

  • Nucleic Acids: Oxidative damage to DNA and RNA can occur, leading to strand breaks and base modifications. However, the extent of direct nucleic acid damage by this compound-generated ROS is less characterized compared to membrane damage.

  • Mitochondria: this compound has been shown to induce lipoperoxidation in rat liver and pea internode mitochondria. This can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and the release of pro-apoptotic factors, contributing to cell death.

Signaling Pathways in this compound Biosynthesis

It is important to distinguish between the signaling pathways involved in the cellular response to this compound-induced photodamage and those that regulate the biosynthesis of this compound in the producing fungus. Current research primarily implicates certain signaling pathways in the regulation of this compound production rather than in the direct cellular response to its phototoxic effects.

Pharmacological studies have suggested the involvement of calcium and calmodulin signaling in the biosynthesis of this compound. Additionally, a MAP kinase kinase kinase has been associated with this compound production. A proposed model suggests that light acts as a primary signal to activate this compound biosynthesis through a network involving Ca²⁺/Calmodulin and MAP kinase pathways.

Cercosporin_Biosynthesis_Regulation Light Light CaM_Pathway Ca²⁺/Calmodulin Pathway Light->CaM_Pathway MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway CRG1 CRG1 (Transcription Factor) CaM_Pathway->CRG1 MAPK_Pathway->CRG1 CTB_Genes CTB Gene Cluster CRG1->CTB_Genes Regulates Cercosporin_Biosynthesis This compound Biosynthesis CTB_Genes->Cercosporin_Biosynthesis Phototoxicity_Workflow Start Start Prepare_Cells Prepare Cell/Tissue Cultures Start->Prepare_Cells Treat_Compound Treat with this compound Prepare_Cells->Treat_Compound Incubate_Dark Incubate in Dark (Control) Treat_Compound->Incubate_Dark Incubate_Light Incubate in Light (Experimental) Treat_Compound->Incubate_Light Assess_Damage Assess Cellular Damage Incubate_Dark->Assess_Damage Incubate_Light->Assess_Damage Membrane_Damage Membrane Damage Assays (Electrolyte Leakage, Protoplast Viability) Assess_Damage->Membrane_Damage Lipid_Peroxidation Lipid Peroxidation Assays (TBA, Ethane Emission) Assess_Damage->Lipid_Peroxidation End End Membrane_Damage->End Lipid_Peroxidation->End

References

The Regulation of Cercosporin Biosynthesis by Environmental Factors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin, a photo-activated perylenequinone phytotoxin produced by many species of the fungal genus Cercospora, is a significant virulence factor in numerous plant diseases. Its biosynthesis is a tightly regulated process, intricately linked to a variety of environmental cues. Understanding these regulatory mechanisms is not only crucial for developing effective disease management strategies but also holds potential for harnessing this compound and its biosynthetic pathway for applications in drug development, particularly in photodynamic therapy. This technical guide provides an in-depth overview of the environmental factors influencing this compound biosynthesis, focusing on the roles of light, pH, and nutrient availability. It details the key signaling pathways involved, presents quantitative data on the effects of these factors, and provides comprehensive experimental protocols for their study.

Introduction to this compound and its Biosynthesis

This compound is a non-host-specific toxin that, upon activation by light, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide radicals (O₂⁻)[1][2]. These ROS cause extensive damage to host cell membranes through lipid peroxidation, leading to cell death and facilitating fungal colonization[1][3]. The biosynthesis of this compound is orchestrated by a core gene cluster known as the CTB cluster, which in Cercospora nicotianae is comprised of at least eight genes (CTB1-CTB8)[4]. This cluster includes genes encoding a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter, and a pathway-specific transcription factor (CTB8). Recent research has suggested that the CTB cluster may be larger than initially thought, with additional flanking genes also playing a role in the biosynthetic process. The expression of the CTB gene cluster is regulated by a complex network of signaling pathways that respond to environmental stimuli.

Environmental Regulation of this compound Biosynthesis

The production of this compound is not constitutive but is instead finely tuned by the fungus in response to its surroundings. The primary environmental cues that have been identified as key regulators are light, pH, and the availability of nutrients, particularly carbon and nitrogen sources.

The Role of Light

Light is the most critical environmental factor for the induction of this compound biosynthesis. The fungus produces minimal to no this compound in complete darkness. The wavelengths of light that are most effective at inducing this compound production are in the blue to green-yellow range (approximately 400-600 nm), which corresponds to the absorption spectrum of the this compound molecule itself. This suggests a potential feedback mechanism or the involvement of a photoreceptor with similar absorption properties.

In Cercospora zeae-maydis, a putative blue-light photoreceptor, CRP1, which is a homolog of White Collar-1 (WC-1) in Neurospora crassa, has been identified as a key regulator of light-dependent processes, including this compound biosynthesis. Disruption of CRP1 leads to a significant reduction in this compound production, highlighting its central role in light perception and signal transduction for toxin synthesis.

The Influence of pH

The pH of the growth medium also significantly affects this compound production. Generally, a slightly alkaline environment tends to favor higher yields of the toxin. For instance, in Cercospora sp. JNU001, adjusting the initial pH of the culture medium to 8.5 resulted in a dramatic increase in this compound production. This pH-dependent regulation is likely mediated by pH-responsive signaling pathways that modulate the expression of the CTB gene cluster.

Nutrient Availability

The type and concentration of carbon and nitrogen sources in the growth medium are crucial for this compound biosynthesis. Different species and even different isolates of Cercospora can exhibit varied responses to nutrient availability.

  • Carbon Source: Glucose is often a favorable carbon source for this compound production. In one study with Cercospora sp. JNU001, using glucose as the carbon source in a modified S-7 medium led to a significant increase in this compound yield compared to other carbon sources.

  • Nitrogen Source: The choice of nitrogen source can have a profound impact. Organic nitrogen sources, such as soy peptone, have been shown to enhance this compound production, while inorganic sources like ammonia can be inhibitory. The carbon-to-nitrogen (C:N) ratio is also a critical factor, although its optimal value can vary between different Cercospora isolates.

Quantitative Data on this compound Production

The following tables summarize quantitative data from various studies on the effects of environmental factors on this compound production.

Table 1: Effect of Different Media on Maximum this compound Production by Cercospora Isolates

MediumC. kikuchii INC. kikuchii ILC. kikuchii PRC. beticolaC. zeae-maydisC. asparagiC. kikuchii ATCC 86864C. nicotianae
Malt 651206937732198
PDA 11274283064241511
CM 50943204463
SBL 4711185126105
MM 9272494482
CSM 334363643

Data are presented as nmol of this compound per 6-mm diameter plug. Data extracted from Jenns et al., 1989.

Table 2: Effect of Temperature and pH on this compound Production by Cercospora sp. JNU001

ParameterConditionThis compound Production (mg/L)
Temperature 25 °C467.8
> 27 °CAlmost inhibited
Initial pH 8.5467.8

Data extracted from Zhou et al., 2021.

Table 3: Effect of Carbon and Nitrogen Sources on this compound Production by Cercospora sp. JNU001

NutrientSourceThis compound Production (mg/L)
Carbon Glucose467.8
Nitrogen Soy peptone467.8
Inorganic ammoniaNo production

Data extracted from Zhou et al., 2021.

Signaling Pathways Regulating this compound Biosynthesis

The perception of environmental signals and their transduction to the transcriptional machinery controlling the CTB gene cluster involves several interconnected signaling pathways.

Light-Sensing and Downstream Signaling

The primary photoreceptor implicated in light-induced this compound biosynthesis is the blue-light receptor CRP1. Upon activation by blue light, CRP1 is thought to initiate a signaling cascade that ultimately leads to the activation of transcription factors that bind to the promoters of the CTB genes. This process is believed to involve both the Mitogen-Activated Protein Kinase (MAPK) and the Calcium/Calmodulin (Ca²⁺/CaM) signaling pathways.

Light_Signaling_Pathway Light Blue Light (400-530 nm) CRP1 CRP1 (WC-1 Homolog) Photoreceptor Light->CRP1 MAPK_Cascade MAPK Cascade (e.g., CZK3) CRP1->MAPK_Cascade Activates CaM_Pathway Ca²⁺/Calmodulin Pathway CRP1->CaM_Pathway Activates CRG1 CRG1 (Transcription Factor) MAPK_Cascade->CRG1 Regulates CaM_Pathway->CRG1 Regulates CTB8 CTB8 (Pathway-specific TF) CRG1->CTB8 Regulates CTB_Genes CTB Gene Cluster (CTB1, CTB2, etc.) CTB8->CTB_Genes Induces Expression This compound This compound Biosynthesis CTB_Genes->this compound

Caption: Proposed light signaling pathway for this compound biosynthesis.

G-Protein Coupled Receptor (GPCR) Signaling

G-protein signaling pathways are fundamental for sensing a wide range of extracellular stimuli in fungi, including nutrients and light. In Cercospora zeae-maydis, all three G-protein α subunits have been shown to regulate this compound biosynthesis. This suggests that GPCRs are involved in perceiving environmental cues and relaying these signals to downstream effector pathways, which likely intersect with the MAPK and Ca²⁺/CaM pathways to fine-tune the expression of the CTB gene cluster.

GPCR_Signaling_Pathway Signal Environmental Signal (e.g., Nutrients, pH) GPCR G-Protein Coupled Receptor (GPCR) Signal->GPCR G_Protein Heterotrimeric G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Signaling_Cascades Signaling Cascades (MAPK, Ca²⁺/CaM) Effector->Signaling_Cascades Initiates CTB_Regulation Regulation of CTB Gene Expression Signaling_Cascades->CTB_Regulation

Caption: General model for GPCR-mediated regulation of this compound biosynthesis.

The Velvet Complex

The Velvet complex, typically composed of the proteins VeA, VelB, and the methyltransferase LaeA, is a key global regulator of secondary metabolism in many filamentous fungi, often in a light-dependent manner. While its direct interaction with the CTB gene cluster in Cercospora has not been fully elucidated, its conserved role in regulating fungal secondary metabolism suggests it likely plays a part in integrating light and other signals to control this compound production. In the dark, the VeA/VelB dimer is imported into the nucleus where it can interact with LaeA to form a functional complex that regulates gene expression. Light can disrupt this complex, thereby altering the transcriptional program.

Velvet_Complex_Regulation Light Light VeA_VelB_nuc VeA/VelB Dimer (nucleus) Light->VeA_VelB_nuc Inhibits Nuclear Import Dark Dark VeA_VelB_cyto VeA/VelB Dimer (cytoplasm) Dark->VeA_VelB_cyto Promotes Nuclear Import VeA_cyto VeA (cytoplasm) VeA_cyto->VeA_VelB_cyto VelB_cyto VelB (cytoplasm) VelB_cyto->VeA_VelB_cyto VeA_VelB_cyto->VeA_VelB_nuc Velvet_Complex Velvet Complex (VeA/VelB/LaeA) VeA_VelB_nuc->Velvet_Complex LaeA_nuc LaeA (nucleus) LaeA_nuc->Velvet_Complex CTB_Expression CTB Gene Expression Velvet_Complex->CTB_Expression Regulates

Caption: Putative role of the Velvet complex in regulating CTB gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the regulation of this compound biosynthesis.

Fungal Culture and Induction of this compound Production

Objective: To culture Cercospora species under conditions that promote this compound production for subsequent analysis.

Materials:

  • Cercospora isolate (e.g., C. nicotianae, C. kikuchii)

  • Potato Dextrose Agar (PDA) or a suitable defined medium

  • Petri dishes

  • Incubator with controlled lighting and temperature

Procedure:

  • Prepare PDA plates according to the manufacturer's instructions. For optimal this compound production in some species like C. nicotianae, use a thin layer of agar (e.g., 15 ml in a standard 90 mm Petri dish).

  • Inoculate the center of the PDA plates with a small agar plug containing mycelia from a fresh Cercospora culture.

  • Incubate the plates at a temperature that favors this compound production, typically between 20-25°C.

  • For light induction, expose the cultures to continuous cool white fluorescent light. To study the effect of different wavelengths, use light sources with specific emission spectra. For dark conditions, wrap the plates completely in aluminum foil.

  • Monitor the cultures for the appearance of the characteristic red pigmentation of this compound, which is usually visible after a few days of incubation.

Extraction and Quantification of this compound

Objective: To extract and quantify the amount of this compound produced by fungal cultures.

Method 1: Spectrophotometry

Materials:

  • This compound-producing fungal cultures on agar plates

  • 5 N KOH

  • Test tubes

  • Spectrophotometer

Procedure:

  • From the fungal culture, excise a standard-sized agar plug (e.g., 6-mm diameter) from an area showing red pigmentation.

  • Place the agar plug in a test tube containing a known volume of 5 N KOH (e.g., 2 ml).

  • Incubate the tube in the dark for at least 4 hours to allow the this compound to be extracted into the alkaline solution.

  • Measure the absorbance of the KOH solution at 480 nm, which is the visible absorbance maximum for this compound in a basic solution.

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (23,300 M⁻¹cm⁻¹ at 480 nm), c is the concentration, and l is the path length of the cuvette.

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound-producing fungal cultures

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 column and a UV-Vis detector

  • This compound standard

Procedure:

  • Homogenize a known amount of fungal mycelium and agar from the culture plate.

  • Extract the this compound with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

  • Pool the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Resuspend the dried extract in a known volume of methanol.

  • Filter the methanolic solution through a 0.22 µm filter.

  • Inject a known volume of the filtered sample into the HPLC system.

  • Elute the this compound from the C18 column using a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

  • Detect the this compound peak by monitoring the absorbance at approximately 470 nm.

  • Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known concentrations of a pure this compound standard.

Analysis of CTB Gene Expression by Northern Blot

Objective: To determine the transcript levels of CTB genes under different environmental conditions.

Materials:

  • Total RNA extracted from Cercospora cultures grown under inducing and non-inducing conditions

  • Denaturing agarose gel electrophoresis system

  • Nylon membrane

  • UV cross-linker

  • Hybridization oven and buffers

  • Radioactively or non-radioactively labeled DNA probes specific for the CTB genes of interest

Procedure:

  • Isolate total RNA from fungal mycelia using a standard protocol (e.g., TRIzol extraction).

  • Separate a known amount of total RNA (e.g., 10-20 µg) on a denaturing formaldehyde-agarose gel.

  • Transfer the separated RNA to a positively charged nylon membrane by capillary action.

  • Fix the RNA to the membrane by UV cross-linking.

  • Pre-hybridize the membrane in a suitable hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane overnight with a labeled DNA probe specific to the target CTB gene.

  • Wash the membrane under stringent conditions to remove unbound probe.

  • Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes).

  • Analyze the intensity of the bands to determine the relative abundance of the CTB gene transcripts under the different conditions.

Analysis of MAPK Phosphorylation by Western Blot

Objective: To assess the activation of the MAPK signaling pathway in response to an environmental stimulus like light.

Materials:

  • Protein extracts from Cercospora cultures exposed to different light conditions

  • SDS-PAGE system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for the phosphorylated form of the target MAPK

  • Primary antibody for the total (phosphorylated and unphosphorylated) form of the target MAPK (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Extract total protein from fungal mycelia.

  • Determine the protein concentration using a standard assay (e.g., Bradford assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated MAPK.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total MAPK to confirm equal protein loading.

  • Compare the intensity of the phosphorylated MAPK band relative to the total MAPK band to determine the level of activation.

Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding

Objective: To determine if a transcription factor, such as CRG1, directly binds to the promoter regions of the CTB genes in vivo.

Materials:

  • Cercospora cultures

  • Formaldehyde for cross-linking

  • Cell lysis and sonication buffers

  • Antibody specific for the transcription factor of interest (e.g., anti-CRG1)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • PCR or qPCR reagents and primers specific for the promoter regions of the CTB genes

Procedure:

  • Cross-link proteins to DNA in live fungal cells by treating with formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication.

  • Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest.

  • Capture the antibody-protein-DNA complexes using Protein A/G beads.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the complexes from the beads and reverse the cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA.

  • Use PCR or qPCR with primers specific to the promoter regions of the CTB genes to determine if these regions were enriched in the immunoprecipitated DNA, indicating direct binding of the transcription factor.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process that is tightly regulated by a network of signaling pathways that respond to a variety of environmental cues, with light, pH, and nutrient availability being of paramount importance. This technical guide has provided an overview of these regulatory mechanisms, supported by quantitative data and detailed experimental protocols. A deeper understanding of these processes will be instrumental in developing novel strategies to control Cercospora-related plant diseases. Furthermore, the ability to manipulate this compound production through environmental control could be leveraged for the biotechnological production of this potent photosensitizer for applications in medicine and other fields. Future research should focus on further dissecting the molecular components of the signaling pathways, identifying the specific photoreceptors and their downstream targets, and elucidating the precise mechanisms by which the Velvet complex and other global regulators integrate multiple environmental signals to control the expression of the this compound biosynthetic gene cluster.

References

Methodological & Application

Protocol for Cercosporin Extraction from Fungal Cultures: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cercosporin, a non-host-specific perylenequinone phytotoxin produced by many species of the fungal genus Cercospora, is a subject of increasing interest in drug development and agricultural research due to its potent photodynamic and cytotoxic activities. This application note provides detailed protocols for the extraction, quantification, and preliminary purification of this compound from fungal cultures. The methodologies described are intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, mycology, and phytopathology.

Optimizing Fungal Culture for this compound Production

The production of this compound is highly dependent on the fungal species, isolate, and culture conditions. Maximizing the yield begins with optimizing the growth environment.

2.1. Culture Media

Potato Dextrose Agar (PDA) and Malt Agar are generally favorable for this compound accumulation by most Cercospora species.[1][2] The choice of medium can significantly impact the yield, and different isolates may exhibit varied responses to the same medium.

2.2. Environmental Factors

  • Light: Continuous exposure to fluorescent light is crucial for inducing and enhancing this compound production.

  • Temperature: A temperature of 20-25°C generally promotes higher this compound accumulation compared to 30°C.[3]

  • pH: While pH has shown little direct effect on this compound production in some studies, it can influence fungal growth and, consequently, toxin yield.

Experimental Protocols

This section details the step-by-step procedures for extracting and quantifying this compound from fungal cultures grown on solid agar media.

3.1. Materials and Reagents

  • Cercospora spp. culture grown on PDA or Malt Agar plates

  • Sterile cork borer or scalpel

  • 5N Potassium Hydroxide (KOH) solution

  • Acetone

  • Ethyl Acetate

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Vortex mixer

  • Centrifuge

  • Microcentrifuge tubes

  • Glass vials

3.2. Extraction Protocol 1: Alkaline Extraction (for Spectrophotometric Quantification)

This method is rapid and suitable for routine quantification of this compound.

  • Using a sterile cork borer (e.g., 6 mm diameter), collect agar plugs from the pigmented areas of the fungal colony.

  • Place a known number of plugs (e.g., 4) into a microcentrifuge tube.

  • Add a defined volume of 5N KOH (e.g., 1 mL) to the tube.

  • Incubate in the dark at room temperature for at least 4 hours to allow for complete extraction. The solution will turn a deep red/purple color in the presence of this compound.

  • Vortex the tube briefly and centrifuge to pellet any mycelial debris.

  • Transfer the supernatant to a clean cuvette for spectrophotometric analysis.

3.3. Extraction Protocol 2: Organic Solvent Extraction (for HPLC Analysis and Purification)

This method is preferred when a purer extract is required for chromatographic analysis or further purification steps.

  • Excise the pigmented mycelium and the underlying agar from the culture plate.

  • Homogenize the collected material in acetone.

  • Filter the mixture to remove solid debris.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting residue can be redissolved in a suitable solvent (e.g., ethanol or a mobile phase component) for HPLC analysis.

  • For further purification, the acidified aqueous solution can be partitioned with ethyl acetate.

3.4. Quantification Protocol 1: Spectrophotometry

  • Measure the absorbance of the KOH extract at 480 nm using a spectrophotometer.

  • Use 5N KOH as the blank.

  • Calculate the concentration of this compound using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (ε * l)

      • Where:

        • ε (molar absorption coefficient) = 23,300 M⁻¹cm⁻¹

        • l (path length of the cuvette) = 1 cm

3.5. Quantification Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more accurate and specific quantification of this compound.

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Inject the filtered extract (from Protocol 2) into the HPLC system.

  • A typical HPLC setup would involve a C18 column and a mobile phase gradient of acidified water and acetonitrile.

  • Monitor the elution profile at 470 nm.

  • Quantify the this compound in the sample by comparing the peak area to the standard curve.

Quantitative Data Summary

The following table summarizes representative this compound yields obtained under different experimental conditions as reported in the literature. It is important to note that yields can vary significantly between different Cercospora species and even between isolates of the same species.

Cercospora SpeciesCulture MediumExtraction MethodQuantification MethodThis compound YieldReference
C. kikuchiiMalt Agar5N KOHSpectrophotometryUp to 120 nmol/plug[1]
C. kikuchiiPDA5N KOHSpectrophotometryUp to 112 nmol/plug[1]
C. beticolaPDA5N KOHSpectrophotometryUp to 64 nmol/plug
C. zeae-maydisPDA5N KOHSpectrophotometryUp to 30 nmol/plug
C. coffeicolaPDA5N KOHSpectrophotometry & HPLC0.2 to 48.65 µM

Experimental Workflow and Signaling Pathway Diagrams

5.1. This compound Extraction and Quantification Workflow

The following diagram illustrates the general workflow for the extraction and subsequent quantification of this compound from fungal cultures.

Cercosporin_Extraction_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_quantification Quantification & Analysis Culture Cercospora spp. Culture (PDA or Malt Agar) Harvest Harvest Mycelium/Agar Plugs Culture->Harvest Extraction_KOH Alkaline Extraction (5N KOH) Harvest->Extraction_KOH For Spectrophotometry Extraction_Solvent Organic Solvent Extraction (Acetone/Ethyl Acetate) Harvest->Extraction_Solvent For HPLC/Purification Spectro Spectrophotometry (Absorbance at 480 nm) Extraction_KOH->Spectro HPLC HPLC Analysis Extraction_Solvent->HPLC Purification Further Purification Extraction_Solvent->Purification HPLC->Purification

Caption: Workflow for this compound Extraction and Analysis.

Conclusion

The protocols outlined in this application note provide a robust framework for the extraction and quantification of this compound from fungal cultures. The choice of extraction method will depend on the intended downstream application, with alkaline extraction being suitable for rapid screening and organic solvent extraction being preferable for more detailed analytical studies. Researchers should consider optimizing culture conditions for their specific Cercospora isolate to maximize this compound yield. The provided quantitative data serves as a valuable benchmark for experimental outcomes.

References

Application Notes and Protocols for the Purification of Cercosporin using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cercosporin is a non-host-specific perylenequinone phytotoxin produced by various species of the fungal genus Cercospora.[1] It is a photosensitizing agent that, upon activation by light, generates reactive oxygen species, leading to cellular damage.[2][3] This property makes it a compound of interest for various applications, including as a potential photodynamic therapy agent.[4] Effective purification of this compound is crucial for its study and for the development of any potential applications. Column chromatography is a key technique for the isolation and purification of this compound from crude fungal extracts. This document provides detailed protocols and application notes for the purification of this compound using column chromatography with two common stationary phases: Sephadex LH-20 and silica gel.

Introduction to this compound and Purification Rationale

This compound (C₂₉H₂₆O₁₀, Molar Mass: 534.51 g/mol ) is a deep red, crystalline solid.[1] It is soluble in several organic solvents, including chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. The molecule's structure contains a perylenequinone core, which is responsible for its color and photosensitizing activity.

Purification of this compound is essential to remove other fungal metabolites and components from the culture medium that may interfere with experimental results or have their own biological activities. Column chromatography is a highly effective method for this purpose, as it separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of stationary and mobile phases is critical for achieving high purity and recovery of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is vital for the design of an effective purification strategy.

PropertyValueReferences
Molecular Formula C₂₉H₂₆O₁₀
Molecular Weight 534.51 g/mol
Appearance Deep red solid/crystals
Solubility Soluble in chloroform, DMF, DMSO, ethanol
UV-Vis λmax 225, 269, 470 nm
Light Sensitivity Photoactivated; should be handled in low light

Experimental Workflow for this compound Purification

The overall workflow for the purification of this compound using column chromatography involves several key steps, from the initial extraction to the final analysis of the purified compound.

G cluster_extraction Extraction cluster_chromatography Column Chromatography cluster_analysis Analysis and Final Processing FungalCulture Fungal Culture (e.g., Cercospora sp.) Extraction Solvent Extraction (e.g., Acetone, Ethyl Acetate) FungalCulture->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract ColumnPrep Column Preparation (Sephadex LH-20 or Silica Gel) CrudeExtract->ColumnPrep SampleLoading Sample Loading ColumnPrep->SampleLoading Elution Elution with Solvent System SampleLoading->Elution FractionCollection Fraction Collection Elution->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling SolventEvap Solvent Evaporation Pooling->SolventEvap Purethis compound Pure this compound Crystals SolventEvap->Purethis compound

References

Application Note: Spectrophotometric Quantification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Cercosporin is a photoactivated polyketide toxin produced by various species of the fungal genus Cercospora. It is a significant virulence factor in many plant diseases.[1][2] The ability to accurately quantify this compound concentration is crucial for research in plant pathology, mycology, and the development of novel antifungal agents. This application note provides a detailed protocol for the quantification of this compound using spectrophotometry, a simple and widely accessible method.[3][4] The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a red-purple perylenequinone pigment that, upon exposure to light, generates reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide (O₂⁻).[5] These ROS cause significant damage to host cell membranes through lipid peroxidation, leading to cell death and facilitating fungal pathogenesis. Due to its potent photodynamic activity, this compound is also being investigated for its potential in photodynamic therapy.

Spectrophotometry offers a straightforward and cost-effective method for quantifying this compound by measuring its absorbance of light at a specific wavelength. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This application note details the necessary steps for this compound extraction from fungal cultures and its subsequent quantification using a spectrophotometer.

Principle

The quantification of this compound by spectrophotometry is based on its characteristic absorbance spectrum, with a maximum absorbance peak in the visible range. By measuring the absorbance of a this compound solution at its λmax (wavelength of maximum absorbance), the concentration can be determined using its molar extinction coefficient (ε) according to the Beer-Lambert equation:

A = εbc

Where:

  • A is the absorbance

  • ε (epsilon) is the molar extinction coefficient (a constant for a given substance at a specific wavelength)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance

This protocol describes the extraction of this compound from fungal mycelia using a potassium hydroxide (KOH) solution, followed by spectrophotometric measurement of the extract.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric determination of this compound.

ParameterValueWavelengthSolventReference
Molar Extinction Coefficient (ε)23,300 M⁻¹cm⁻¹480 nm5 N KOH
Molar Extinction Coefficient (ε)26,600 M⁻¹cm⁻¹473 nmNot Specified
Absorbance Maxima (λmax)~470 nm, 269 nm, 225 nmN/AEthanol/DMF/DMSO

Experimental Protocol

Materials and Reagents
  • Fungal culture of a this compound-producing Cercospora species

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Potassium hydroxide (KOH), 5 N solution

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Microcentrifuge tubes

  • Pipettes and sterile tips

  • Scalpel or cork borer

  • Vortex mixer

  • Dark room or light-proof containers

Fungal Culture and this compound Extraction
  • Culture Growth: Inoculate the desired Cercospora species onto PDA plates. Incubate the plates at 25-28°C under a light source to induce this compound production. The characteristic red-purple pigment should be visible in the mycelium and surrounding agar.

  • Sample Collection: Using a sterile scalpel or cork borer, excise a standardized amount of mycelium and agar from the culture plate (e.g., a 6 mm diameter plug).

  • Extraction: Place the mycelial plug into a microcentrifuge tube containing a defined volume of 5 N KOH (e.g., 1 mL).

  • Incubation: Incubate the tube in the dark for at least 4 hours to allow for the complete extraction of this compound. The solution will turn a deep red-purple color.

  • Clarification: After incubation, vortex the tube to ensure thorough mixing. Centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes to pellet the mycelial debris.

  • Supernatant Collection: Carefully transfer the pigmented supernatant to a new, clean microcentrifuge tube. This supernatant contains the extracted this compound and is ready for spectrophotometric analysis.

Spectrophotometric Measurement
  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the wavelength to 480 nm.

  • Blanking: Fill a cuvette with the extraction solvent (5 N KOH) and use it to blank the spectrophotometer (set the absorbance to zero).

  • Sample Measurement: Transfer the this compound extract (supernatant from step 6 of extraction) to a clean cuvette. If the absorbance is too high (typically > 2.0), dilute the extract with a known volume of 5 N KOH and re-measure. Record the absorbance reading.

  • Data Analysis: Calculate the concentration of this compound in the extract using the Beer-Lambert equation:

    Concentration (M) = Absorbance / (ε * b)

    • Use ε = 23,300 M⁻¹cm⁻¹

    • 'b' is the path length of the cuvette (usually 1 cm).

    If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Analysis cluster_result Result culture Fungal Culture (Cercospora sp.) sample Collect Mycelial Plug culture->sample extract Extract in 5N KOH (in dark) sample->extract centrifuge Centrifuge to Pellet Debris extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant blank Blank Spectrophotometer (with 5N KOH at 480 nm) supernatant->blank measure Measure Absorbance of Supernatant blank->measure calculate Calculate Concentration (A = εbc) measure->calculate result This compound Concentration calculate->result

Caption: Workflow for spectrophotometric quantification of this compound.

Signaling Pathway and Mode of Action

G cluster_activation Photoactivation cluster_ros ROS Generation cluster_damage Cellular Damage light Visible Light (400-600 nm) This compound This compound light->this compound Absorption activated_this compound Activated this compound (Triplet State) This compound->activated_this compound oxygen Molecular Oxygen (O₂) activated_this compound->oxygen Energy Transfer ros Reactive Oxygen Species (¹O₂, O₂⁻) oxygen->ros membrane_lipids Membrane Lipids ros->membrane_lipids peroxidation Lipid Peroxidation membrane_lipids->peroxidation membrane_damage Membrane Damage & Nutrient Leakage peroxidation->membrane_damage cell_death Cell Death membrane_damage->cell_death

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis and Quantification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cercosporin is a photoactivated polyketide mycotoxin produced by fungi of the genus Cercospora.[1][2] This red-pigmented toxin is a significant virulence factor in many plant diseases, causing cellular damage through the generation of reactive oxygen species upon exposure to light.[2][3][4] Accurate and reliable quantification of this compound is crucial for research in plant pathology, mycotoxin analysis, and the development of potential therapeutic applications, such as in photodynamic therapy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of this compound in various matrices, including fungal cultures and infected plant tissues.

This application note provides a detailed protocol for the extraction and quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Experimental Workflow

The overall workflow for the analysis of this compound involves fungal culture, extraction of the toxin, followed by HPLC analysis and quantification.

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Fungal Culture (e.g., Cercospora sp.) B Extraction (e.g., with Dichloromethane or Ethyl Acetate) A->B C Evaporation of Solvent B->C D Reconstitution (e.g., in Methanol) C->D E Filtration (0.45 µm filter) D->E F Injection into HPLC System E->F G Separation on C18 Column F->G H Detection (UV-Vis at 472 nm) G->H I Peak Identification & Integration H->I J Quantification using Calibration Curve I->J

Caption: Experimental workflow for this compound analysis.

Protocols

1. Fungal Culture and this compound Production

This protocol describes the cultivation of Cercospora species for the production of this compound.

Materials:

  • Cercospora sp. isolate

  • Potato Dextrose Agar (PDA) or a modified S-7 liquid medium

  • Incubator with controlled temperature and lighting

Procedure:

  • Inoculate the desired Cercospora species onto PDA plates or into a liquid fermentation medium.

  • Incubate the cultures at 25 °C.

  • For optimal this compound production, maintain a continuous light source, such as a 15W compact fluorescent lamp, positioned approximately 16-17 cm from the cultures.

  • Culture for a period of 4 to 11 days, as this compound production can vary depending on the strain and culture conditions.

2. Extraction of this compound

This protocol details the extraction of this compound from fungal cultures.

Materials:

  • Fungal culture broth or mycelial mats

  • Dichloromethane (DCM) or Ethyl Acetate

  • Shaker

  • Rotary evaporator

  • Methanol (HPLC grade)

Procedure:

  • For liquid cultures, add an equal volume of dichloromethane (DCM) to the fermentation broth. For solid cultures, mycelial plugs can be soaked in a suitable solvent.

  • Agitate the mixture on a shaker at approximately 135 rpm for 36 hours to ensure complete extraction of this compound.

  • Repeat the extraction process twice to maximize the yield.

  • Collect the organic phase containing the this compound.

  • Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

  • Dissolve the dried extract in a known volume of methanol for HPLC analysis.

3. HPLC Quantification of this compound

This protocol outlines the parameters for the HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., Agilent, 5 µm, 4.6 x 250 mm) is commonly used.

  • Mobile Phase:

    • Solvent A: HPLC grade acetonitrile with 0.5% formic acid.

    • Solvent B: HPLC grade water with 0.5% formic acid.

  • Gradient Elution: A typical gradient program is as follows:

    • 0-20 min: 20-85% Solvent A

    • 20-23 min: 85% Solvent A

    • 23-27 min: 85-20% Solvent A

    • 27-30 min: 20% Solvent A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 472 nm, which is the characteristic absorption wavelength for this compound.

  • Injection Volume: 10-20 µL

  • Column Temperature: Maintained at a constant temperature, for instance, 25°C.

Procedure:

  • Prepare a series of standard solutions of purified this compound in methanol at known concentrations to generate a calibration curve.

  • Filter the reconstituted crude extract and standard solutions through a 0.45 µm syringe filter before injection.

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak in the chromatograms based on the retention time of the standard. The retention time is typically around 4.8 minutes under similar conditions.

  • Integrate the peak area of the this compound peak in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the HPLC method for this compound analysis as reported in the literature.

ParameterValueReference
Retention Time ~4.8 min
Limit of Detection (LOD) 8.8 x 10⁻⁷ mol/L
Limit of Quantification (LOQ) 2.9 x 10⁻⁶ mol/L

Stability and Storage

This compound is a light-sensitive compound. For long-term storage, it is recommended to store this compound as a solid at -20°C in the dark, where it can be stable for at least 4 years. Solutions of this compound should also be protected from light to prevent degradation.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound. This method is applicable to various research areas, including the study of fungal metabolism, plant-pathogen interactions, and the evaluation of potential applications of this mycotoxin. The provided protocols offer a comprehensive guide for researchers and scientists to implement this analytical technique in their laboratories.

References

Application of Cercosporin in Photodynamic Therapy (PDT) for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a naturally occurring perylenequinone pigment produced by fungi of the genus Cercospora, has emerged as a potent photosensitizer with significant potential in the photodynamic therapy (PDT) of cancer.[1][2][3] Traditionally studied within the realm of phytopathology, recent research has illuminated its efficacy against various human cancer cell lines.[1][2] this compound operates as a photosensitizer, which, upon activation by light of a specific wavelength, generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen, leading to localized cellular damage and tumor cell death. Its primary mechanism involves inducing a bioenergetic collapse within cancer cells. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, experimental protocols, and key quantitative data.

Mechanism of Action

This compound exerts its photocytotoxic effects through a Type II photodynamic process. Upon irradiation with light, the this compound molecule transitions from its ground state to an excited triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). The production of singlet oxygen and other reactive oxygen species, such as the superoxide anion, leads to oxidative damage of cellular components, including lipids, proteins, and nucleic acids.

Key aspects of this compound's mechanism of action include:

  • Subcellular Localization: this compound primarily accumulates in the mitochondria and the endoplasmic reticulum of cancer cells. This targeted localization is crucial as it leads to direct damage to the organelles responsible for cellular energy production and protein synthesis.

  • Induction of Bioenergetic Collapse: A primary consequence of this compound-mediated PDT is a significant disruption of cellular metabolism. Studies have demonstrated a collapse in both respiratory and glycolytic activities in cancer cells following treatment.

  • Cell Death Pathways: The extensive cellular damage induced by this compound-PDT triggers cell death primarily through necrosis, and potentially apoptosis.

Cercosporin_PDT_Mechanism Mechanism of this compound Photodynamic Therapy cluster_cell Cancer Cell cluster_organelles Subcellular Localization This compound This compound Light Light Activation (~450-532 nm) Mitochondria Mitochondria This compound->Mitochondria Accumulation ER Endoplasmic Reticulum This compound->ER Accumulation Excited_this compound Excited this compound (Triplet State) Light->Excited_this compound Absorption Oxygen Molecular Oxygen (O₂) Excited_this compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Oxygen->ROS ROS->Mitochondria Oxidative Damage ROS->ER Oxidative Damage Bioenergetic_Collapse Bioenergetic Collapse Mitochondria->Bioenergetic_Collapse ER->Bioenergetic_Collapse Cell_Death Cell Death (Necrosis, Apoptosis) Bioenergetic_Collapse->Cell_Death

Caption: Mechanism of this compound-mediated photodynamic therapy.

Data Presentation

Table 1: Photodynamic Efficacy of this compound on 2D Cancer Cell Cultures
Cell LineCancer TypeThis compound Concentration (µM)Light Wavelength (nm)Light DoseKey FindingsReference
T98GGlioblastoma Multiforme2~450Not specifiedMore susceptible to PDT due to ~3-fold higher uptake.
U87Glioblastoma MultiformeNot specified~450Not specifiedExhibited bioenergetic collapse.
MCF7Breast AdenocarcinomaNot specified~450Not specifiedShowed bioenergetic collapse.
Table 2: Photodynamic Efficacy of this compound on 3D Cancer Cell Spheroids
Spheroid ModelKey FindingsLight Wavelength (nm)Reference
U87Double the uptake of this compound compared to T47D and T98G, but showed the least vulnerability to PDT. Retained half of their glycolytic activity.Blue light
T47DUnderwent a complete bioenergetic collapse (respiration and glycolysis).Blue light
T98GUnderwent a complete bioenergetic collapse (respiration and glycolysis).Blue light
Large Spheroids (>500 µm)Effective treatment, leading to necrosis, especially with longer exposure to yellow light.~590 (Yellow light)

Experimental Protocols

Experimental_Workflow General Workflow for In Vitro this compound PDT start Start cell_culture 1. Cell Culture (e.g., T98G, U87, MCF7) start->cell_culture cercosporin_incubation 2. This compound Incubation cell_culture->cercosporin_incubation pdt 3. Photodynamic Therapy (Light Irradiation) cercosporin_incubation->pdt post_incubation 4. Post-Treatment Incubation pdt->post_incubation analysis 5. Downstream Analysis post_incubation->analysis viability Cell Viability (MTT Assay) analysis->viability apoptosis Apoptosis Assay (Flow Cytometry) analysis->apoptosis ros ROS Detection (DCFH-DA) analysis->ros microscopy Subcellular Localization (Fluorescence Microscopy) analysis->microscopy end End viability->end apoptosis->end ros->end microscopy->end

Caption: General experimental workflow for in vitro this compound PDT.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Seeding: Plate human cancer cells (e.g., T98G, U87, MCF7) in 96-well plates (for viability assays) or larger culture dishes (for other assays) at a suitable density to achieve 70-80% confluency on the day of the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Keep the plates in the dark to prevent premature photosensitizer activation.

Protocol 2: Photodynamic Therapy (Light Irradiation)
  • Light Source: Utilize a light source capable of emitting wavelengths corresponding to the absorption spectrum of this compound (e.g., ~450 nm or 532 nm). LED arrays or lasers are suitable for this purpose.

  • Light Dose Calibration: Calibrate the light source to deliver a consistent and measurable light dose (fluence rate, mW/cm²) to the cells.

  • Irradiation: After the this compound incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer. Add fresh, phenol red-free medium.

  • Light Exposure: Expose the cells to the light source for the calculated duration to achieve the desired total light dose (J/cm²). A dark control (cells treated with this compound but not irradiated) and a light control (cells irradiated without this compound) should be included.

Protocol 3: Cell Viability Assay (MTT Assay)
  • Post-PDT Incubation: Following PDT, incubate the cells for 24-48 hours to allow for the manifestation of cytotoxic effects.

  • MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Protocol 4: Reactive Oxygen Species (ROS) Detection
  • Probe Loading: Prior to PDT, incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), according to the manufacturer's instructions.

  • PDT Treatment: Perform this compound incubation and light irradiation as described above.

  • Fluorescence Measurement: Immediately after PDT, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Signaling Pathways

The cell death induced by this compound-PDT is a complex process initiated by the generation of ROS. This leads to oxidative stress and damage to key cellular organelles, ultimately culminating in a bioenergetic collapse and cell death.

Cell_Death_Pathway Signaling Pathway of this compound-PDT Induced Cell Death cluster_damage Cellular Damage Cercosporin_PDT This compound + Light ROS_Generation ROS Generation (¹O₂, O₂⁻) Cercosporin_PDT->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage ER_Stress ER Stress Oxidative_Stress->ER_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Bioenergetic_Collapse Bioenergetic Collapse Mitochondrial_Damage->Bioenergetic_Collapse ER_Stress->Bioenergetic_Collapse Cell_Death Cell Death (Necrosis) Lipid_Peroxidation->Cell_Death Metabolic_Shutdown ↓ Respiration ↓ Glycolysis Bioenergetic_Collapse->Metabolic_Shutdown Metabolic_Shutdown->Cell_Death

Caption: Signaling pathway of cell death induced by this compound PDT.

Conclusion

This compound demonstrates significant promise as a photosensitizer for photodynamic therapy in cancer research. Its ability to localize in critical cellular organelles and induce a rapid bioenergetic collapse upon light activation makes it an attractive candidate for further investigation. The provided protocols and data serve as a foundational guide for researchers and drug development professionals exploring the therapeutic potential of this compound. Future studies should focus on optimizing treatment parameters, evaluating its efficacy in in vivo models, and exploring potential combination therapies to enhance its anticancer effects. Due to its short activation wavelength, this compound is particularly suitable for the treatment of superficial cancerous lesions.

References

Application Notes and Protocols for Inducing Cercosporin Production in Cercospora Liquid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photoactivated perylenequinone phytotoxin produced by fungi of the genus Cercospora, has garnered significant interest for its potential applications in photodynamic therapy and as an antimicrobial agent.[1] Its production is intricately regulated by a variety of environmental and physiological cues. These application notes provide a comprehensive overview and detailed protocols for inducing and optimizing this compound production in Cercospora liquid cultures, summarizing key factors and methodologies from published research.

This compound is synthesized via a polyketide pathway, and its biosynthesis is known to be influenced by factors such as light, culture medium composition, and temperature.[1] Understanding and manipulating these factors are crucial for maximizing yields for research and drug development purposes. This document outlines the signaling pathways involved, protocols for culture and induction, and methods for extraction and quantification.

Signaling Pathways in this compound Biosynthesis

The production of this compound is a complex process regulated by multiple signal transduction pathways. Light is a primary and critical signaling cue that activates a network involving Ca2+/Calmodulin and MAP kinase pathways.[2] These signaling cascades ultimately lead to the expression of the CTB gene cluster, which is responsible for this compound biosynthesis.[2][3] The zinc cluster transcription factor, CRG1, plays a regulatory role in this process by controlling the expression of genes within the CTB cluster.

G Light Light CaM_Pathway Ca2+/Calmodulin Signaling Pathway Light->CaM_Pathway MAPK_Pathway MAP Kinase Signaling Pathway Light->MAPK_Pathway CRG1 CRG1 (Zinc Cluster Transcription Factor) CaM_Pathway->CRG1 MAPK_Pathway->CRG1 CTB_Genes CTB Gene Cluster (this compound Biosynthesis Genes) CRG1->CTB_Genes Regulates This compound This compound Production CTB_Genes->this compound Leads to

Caption: Proposed signal transduction pathway for this compound biosynthesis.

Factors Influencing this compound Production

Numerous environmental and nutritional factors have been shown to significantly impact the yield of this compound in liquid cultures.

Light

Light is the most critical environmental factor for inducing this compound production. Cultures should be incubated under constant fluorescent light. While white light is effective, some studies have investigated the effects of specific wavelengths, with blue light showing a strong inductive effect.

Culture Media

The composition of the culture medium plays a pivotal role. Potato Dextrose Agar (PDA) and malt medium have been shown to be favorable for this compound accumulation. However, significant variability has been observed between different brands of PDA, suggesting that undefined components can influence production.

Carbon and Nitrogen Sources

Alterations in carbon and nitrogen sources can affect this compound production. While specific optimal ratios can be species-dependent, these are key parameters to optimize for a given Cercospora strain.

Metal Ions and Salts

Certain metal ions, such as cobalt, ferric iron, manganese, and zinc, have been shown to elevate this compound production to varying degrees. Conversely, the presence of phosphate buffer, ammonium, and lithium chloride can lead to a decrease in production, often by down-regulating the expression of biosynthesis genes.

Temperature

Temperature also influences this compound accumulation, with some studies indicating higher yields at 20°C compared to 30°C.

Quantitative Data Summary

The following tables summarize the quantitative effects of various factors on this compound production as reported in the literature.

Table 1: Effect of Culture Media on Maximum this compound Production

MediumC. kikuchii (nmol per plug)C. beticola (nmol per plug)C. zeae-maydis (nmol per plug)C. asparagi (nmol per plug)C. nicotianae (nmol per plug)
Malt 65 - 120377328
PDA 28 - 11230642411
CM 9 - 5020443
SBL 11 - 4751265
MM 9 - 279442
CSM 36363

Source: Adapted from Jenns et al., 1989. Values represent the range of maximum production observed for different isolates on each medium.

Table 2: Effect of Co-culture with Endophytic Bacteria on this compound Production

Culture ConditionThis compound Yield (mg/L)Fold Increase
Cercospora sp. JNU001 (Control) 128.2-
Co-culture with Bacillus velezensis B04 984.47.68
Co-culture with Lysinibacillus sp. B15 626.34.89

Source: Adapted from a 2025 study on co-culturing methods.

Experimental Protocols

Protocol 1: General Liquid Culture for this compound Production

This protocol provides a general method for inducing this compound production in Cercospora liquid cultures.

Materials:

  • Cercospora isolate (e.g., C. nicotianae ATCC 18366)

  • Potato Dextrose Broth (PDB) or Malt Broth

  • Sterile culture flasks

  • Shaking incubator with light source

  • Sterile distilled water

  • Mycelial plugs from a fresh culture plate

Procedure:

  • Prepare and sterilize the liquid culture medium (PDB or Malt Broth) according to the manufacturer's instructions.

  • Aseptically transfer small mycelial plugs (approximately 0.5 cm in diameter) from a 7-10 day old solid culture into the liquid medium.

  • Incubate the flasks at 25-28°C on a rotary shaker at 135 rpm.

  • Expose the cultures to continuous fluorescent light (e.g., 20 microeinsteins m⁻² s⁻¹).

  • Monitor the cultures for the appearance of the characteristic red pigmentation of this compound, typically visible after 3-5 days.

  • Harvest the culture for this compound extraction after the desired incubation period (e.g., 7-14 days).

G Start Prepare Sterile Liquid Medium Inoculate Inoculate with Mycelial Plugs Start->Inoculate Incubate Incubate with Light and Shaking Inoculate->Incubate Monitor Monitor for Red Pigmentation Incubate->Monitor Harvest Harvest Culture for Extraction Monitor->Harvest G Culture Cercospora Culture (Liquid or Solid) Extraction Extract with 5N KOH (in the dark) Culture->Extraction Spectro Spectrophotometry (Absorbance at 480 nm) Extraction->Spectro Direct Measurement HPLC_Prep Solvent Extraction & Filtration Extraction->HPLC_Prep Further Processing HPLC HPLC Analysis (Compare to Standard) HPLC_Prep->HPLC

References

Application Notes and Protocols for the Detection of Cercosporin in Infected Plant Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photo-activated perylenequinone toxin, is a key virulence factor for many plant pathogenic fungi of the genus Cercospora.[1][2][3] Its production by these fungi leads to significant crop losses worldwide in staples such as corn, soybean, and sugar beet.[4] The toxin's mode of action involves the generation of reactive oxygen species, particularly singlet oxygen, upon exposure to light, which causes lipid peroxidation and subsequent membrane damage in plant cells.[3] This cellular damage facilitates the growth and sporulation of the fungus. Accurate and reliable detection and quantification of this compound in infected plant tissue are crucial for disease diagnosis, studying host-pathogen interactions, and developing effective disease management strategies, including the screening of potential antifungal compounds.

These application notes provide detailed protocols for three common and effective methods for the detection and quantification of this compound: Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Fluorescence Microscopy.

Data Presentation: Quantitative Method Comparison

The selection of a detection method often depends on the specific research question, required sensitivity, and available equipment. The following table summarizes key quantitative parameters for the described methods to aid in this selection process.

ParameterSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Measures absorbance of light by this compound at a specific wavelength.Separates this compound from other compounds based on its chemical properties, followed by detection.
Detection Wavelength 460 - 480 nm280 nm, 470 nm, 472 nm
Limit of Detection (LOD) Method-dependent, generally higher than HPLC.8.8 x 10⁻⁷ mol/L
Limit of Quantification (LOQ) Method-dependent, generally higher than HPLC.2.9 x 10⁻⁶ mol/L
Primary Application Rapid quantification of total this compound.Accurate quantification and purification of this compound.
Throughput HighMedium
Cost LowHigh
Molar Extinction Coefficient (ε) 23,300 M⁻¹cm⁻¹ at 480 nm in 5N KOHNot directly applicable for quantification, which relies on a standard curve.

Experimental Protocols

Method 1: Spectrophotometric Quantification of this compound

This method offers a rapid and cost-effective way to quantify total this compound content in a sample. It is based on the characteristic absorbance of the this compound molecule.

Protocol:

  • Sample Preparation:

    • Excise 3-5 small mycelial plugs (e.g., 4-6 mm diameter) or a known weight (e.g., 0.2 g) of infected leaf tissue showing disease symptoms.

    • Place the samples into a microcentrifuge tube or a small glass vial.

  • Extraction:

    • Add 8 mL of 5 N potassium hydroxide (KOH) to the sample.

    • Incubate the sample in the dark for 4 to 16 hours at room temperature to extract the this compound. The deep red color of this compound will become visible in the KOH solution.

    • Alternatively, for a faster extraction, grind the tissue in liquid nitrogen, and extract with acetone.

  • Measurement:

    • After incubation, briefly centrifuge the samples to pellet any debris.

    • Transfer the supernatant to a clean cuvette.

    • Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use 5 N KOH as a blank. Some studies have also used an absorbance wavelength of 460 nm or 473 nm.

  • Quantification:

    • Calculate the concentration of this compound using the Beer-Lambert law: A = εbc, where:

      • A is the absorbance reading.

      • ε is the molar extinction coefficient of this compound (23,300 M⁻¹cm⁻¹ at 480 nm in 5N KOH).

      • b is the path length of the cuvette (typically 1 cm).

      • c is the concentration of this compound in moles per liter (M).

    • The final concentration can be reported as nanomoles per agar plug or per gram of tissue.

Workflow for Spectrophotometric Quantification

cluster_prep Sample Preparation cluster_extraction Extraction cluster_measurement Measurement cluster_analysis Data Analysis start Excise Infected Plant Tissue/Mycelia extraction Add 5N KOH start->extraction incubation Incubate in Dark (4-16 hours) extraction->incubation centrifuge Centrifuge incubation->centrifuge measure Measure Absorbance at 480 nm centrifuge->measure calculate Calculate Concentration (Beer-Lambert Law) measure->calculate end Quantified this compound calculate->end

Caption: Workflow for Spectrophotometric Quantification of this compound.

Method 2: High-Performance Liquid Chromatography (HPLC) for this compound Detection

HPLC provides a more sensitive and specific method for quantifying this compound, as it separates the toxin from other plant and fungal metabolites before detection. This method is ideal for confirming the presence of this compound and for accurate quantification.

Protocol:

  • Sample Preparation:

    • Collect a known weight of infected plant tissue (e.g., 0.2 g) or fungal mycelia.

    • Grind the tissue to a fine powder in liquid nitrogen.

  • Extraction:

    • Transfer the powdered tissue to a tube and add 2 mL of ethyl acetate.

    • Vortex the mixture vigorously and incubate overnight at 4°C to allow for complete extraction.

    • Centrifuge the sample to pellet the debris and collect the supernatant containing the this compound.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a fume hood.

    • Re-dissolve the dried extract in a known volume (e.g., 200 µL) of methanol or the initial mobile phase.

  • HPLC Analysis:

    • Filter the re-dissolved sample through a 0.45 µm syringe filter before injection.

    • Inject 20 µL of the filtered sample into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., Agilent, 5 µm, 4.6 x 250 mm).

      • Mobile Phase: A gradient of acetonitrile (containing 0.5% formic acid) and water (containing 0.5% formic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode array detector (DAD) or UV detector at 470 nm or 472 nm. A photodiode array detector can also be used to confirm the characteristic UV-Vis spectrum of this compound.

    • Run a standard curve with known concentrations of purified this compound for quantification.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

Workflow for HPLC Detection of this compound

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis HPLC Analysis cluster_quantification Quantification start Grind Infected Tissue in Liquid N₂ extraction Extract with Ethyl Acetate start->extraction evaporation Evaporate to Dryness extraction->evaporation redissolve Re-dissolve in Methanol evaporation->redissolve filter Filter Sample (0.45 µm) redissolve->filter inject Inject into HPLC filter->inject analyze Separate and Detect (C18, 470 nm) inject->analyze compare Compare Peak Area to Standard Curve analyze->compare end Quantified this compound compare->end

Caption: Workflow for HPLC-based Detection and Quantification of this compound.

Method 3: Fluorescence Microscopy for Localization of this compound

This compound possesses natural fluorescence, which can be exploited to visualize its localization within fungal hyphae and potentially in infected plant tissues. This method is qualitative but provides valuable spatial information.

Protocol:

  • Sample Preparation:

    • Prepare thin sections of infected plant tissue or mount fungal mycelia grown on an agar slide.

    • For in vivo localization, seedlings can be treated with a this compound solution.

  • Microscopy:

    • Use a confocal laser scanning microscope for optimal imaging.

    • Excitation and Emission Wavelengths:

      • To visualize active this compound , excite at 488 nm or 561-581 nm and capture emission between 575-635 nm.

      • To visualize reduced this compound (often found within the fungal cytoplasm), excite at 450-490 nm and capture emission between 515-545 nm.

    • Capture images in the respective channels and a brightfield image for morphological context.

  • Image Analysis:

    • Merge the fluorescence channels to observe the co-localization of different forms of this compound.

    • Superimpose the fluorescence images with the brightfield image to determine the subcellular or tissue localization of the toxin.

Logical Flow for Fluorescence Microscopy

cluster_prep Sample Preparation cluster_microscopy Confocal Microscopy cluster_analysis Image Analysis start Prepare Thin Sections of Infected Tissue or Mycelia excite_active Excite for Active this compound (488 nm or 561-581 nm) start->excite_active excite_reduced Excite for Reduced this compound (450-490 nm) start->excite_reduced emit_active Capture Emission (575-635 nm) excite_active->emit_active merge Merge Fluorescence Channels emit_active->merge emit_reduced Capture Emission (515-545 nm) excite_reduced->emit_reduced emit_reduced->merge overlay Overlay with Brightfield Image merge->overlay end Visualize this compound Localization overlay->end

Caption: Logical Flow for the Localization of this compound using Fluorescence Microscopy.

References

Illuminating the Mechanisms of a Fungal Toxin: An Experimental Guide to Cercosporin Photoactivation

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cercosporin, a perylenequinone phytotoxin produced by Cercospora species, exhibits potent photodynamic activity, generating reactive oxygen species (ROS) upon light exposure. This activity underlies its toxicity to a broad range of organisms and has garnered interest for potential applications in photodynamic therapy and as a novel agrochemical. Understanding the mechanisms of this compound photoactivation is crucial for harnessing its potential and mitigating its detrimental effects in agriculture. This document provides a detailed guide to the experimental setups and protocols for studying this compound photoactivation, including methods for its quantification, assessment of its phototoxicity, and detection of the key ROS involved.

Introduction to this compound Photoactivation

This compound is a photosensitizer, meaning it becomes toxic only in the presence of light and oxygen.[1] Upon absorption of light energy, this compound transitions to an excited triplet state. This energized molecule can then react with molecular oxygen to produce highly reactive singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[2][3] These ROS are the primary mediators of this compound's toxicity, causing widespread damage to cellular components, particularly membrane lipids.[4][5] This leads to increased membrane permeability, electrolyte leakage, and ultimately, cell death.

The biosynthesis of this compound itself is a light-regulated process, involving a complex signaling network that includes Ca²⁺/Calmodulin and MAP kinase pathways. This intricate regulation highlights the central role of light in both the production and activation of this potent fungal toxin.

Quantification of this compound

Accurate quantification of this compound is fundamental for any study of its photoactivation. The following protocol details a straightforward spectrophotometric method for determining this compound concentration in fungal cultures.

Protocol 2.1: Spectrophotometric Quantification of this compound from Fungal Cultures

Objective: To determine the concentration of this compound extracted from fungal cultures.

Materials:

  • Cercospora sp. cultures grown on Potato Dextrose Agar (PDA)

  • 5 N Potassium Hydroxide (KOH)

  • Sterile cork borer or scalpel

  • Microcentrifuge tubes

  • Spectrophotometer

  • Visible light source (e.g., fluorescent lamps)

Procedure:

  • Culture Cercospora sp. on PDA plates under constant fluorescent light (approximately 20 μE m⁻² s⁻¹) for 7-10 days to induce this compound production.

  • Using a sterile cork borer (e.g., 6 mm diameter), collect a standardized mycelial plug from the culture plate.

  • Place the mycelial plug into a microcentrifuge tube.

  • Add a defined volume of 5 N KOH to the tube (e.g., 1 mL).

  • Incubate in the dark for at least 4 hours to extract the this compound.

  • Centrifuge the tube to pellet any debris.

  • Transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer.

  • Calculate the concentration of this compound using the Beer-Lambert law and a molar extinction coefficient (ε) of 23,300 M⁻¹ cm⁻¹.

Table 1: this compound Production by Cercospora coffeicola Isolates

IsolateThis compound Concentration (µM) - SpectrophotometryThis compound Concentration (µM) - HPLC
Isolate 148.6537.26
Isolate 235.2128.90
Isolate 322.8719.54
Isolate 415.6313.88
Isolate 58.997.65
Isolate 63.542.98
Isolate 71.231.15
Isolate 80.20Not Reported

Data adapted from de Deus et al., 2022. This table illustrates the variability in this compound production among different isolates of the same fungal species.

Assessment of this compound-Induced Phototoxicity

The phototoxic effects of this compound can be quantified by measuring cell viability following exposure to the toxin and light. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 3.1: MTT Assay for this compound Phototoxicity

Objective: To assess the phototoxicity of this compound on a selected cell line.

Materials:

  • Target cell line (e.g., human A431 or mouse 3T3 cells)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Light source with a broad spectrum in the visible range (e.g., solar simulator or fluorescent lamps)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the this compound dilutions. Include control wells with medium and solvent only.

  • Incubate the plates in the dark for a set period (e.g., 1-4 hours).

  • Expose one set of plates to a controlled dose of visible light, while keeping a duplicate set in the dark.

  • Following light exposure, incubate the plates for 24-48 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Detection of Reactive Oxygen Species (ROS)

The photodynamic action of this compound is mediated by the generation of singlet oxygen and superoxide. The following protocols describe methods for their detection.

Detection of Singlet Oxygen (¹O₂)

A common method for detecting singlet oxygen involves its reaction with cholesterol to form specific hydroperoxide products, which can then be analyzed by High-Performance Liquid Chromatography (HPLC).

Protocol 4.1: Detection of Singlet Oxygen via Cholesterol Oxidation

Objective: To detect the production of singlet oxygen by photoactivated this compound through the analysis of cholesterol hydroperoxides.

Materials:

  • Cholesterol

  • This compound

  • Organic solvent (e.g., methanol or acetonitrile)

  • Light source (as in Protocol 3.1)

  • HPLC system with a UV or electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., methanol/water mixture)

  • Standards for cholesterol hydroperoxides (if available for quantification)

Procedure:

  • Prepare a solution of cholesterol and this compound in an organic solvent.

  • Divide the solution into two samples: one to be exposed to light and a dark control.

  • Expose the light sample to a controlled dose of visible light while stirring.

  • After exposure, inject the samples into the HPLC system.

  • Separate the components using a C18 column and an appropriate mobile phase.

  • Detect the cholesterol hydroperoxides, which are specific products of singlet oxygen attack on cholesterol.

  • Compare the chromatograms of the light-exposed sample and the dark control to identify the peaks corresponding to the hydroperoxide products.

Detection of Superoxide Anions (O₂⁻)

The Nitroblue Tetrazolium (NBT) assay is a colorimetric method used to detect the production of superoxide anions.

Protocol 4.2: NBT Assay for Superoxide Anion Detection

Objective: To detect the production of superoxide anions by photoactivated this compound.

Materials:

  • This compound

  • NBT solution (e.g., 1 mg/mL in buffer)

  • A reducing agent (e.g., NADH or a photochemical system like riboflavin/methionine)

  • Buffer solution (e.g., phosphate buffer, pH 7.4)

  • Light source (as in Protocol 3.1)

  • Spectrophotometer or microplate reader

Procedure:

  • In a microplate or cuvette, prepare a reaction mixture containing the buffer, NBT, and the reducing agent system.

  • Add this compound to the reaction mixture.

  • Prepare a control reaction without this compound.

  • Expose the samples to a controlled dose of visible light.

  • Superoxide produced by the photoactivated this compound will reduce the yellow, water-soluble NBT to a blue, insoluble formazan product.

  • Measure the increase in absorbance at a wavelength around 560 nm.

  • An increase in absorbance in the presence of this compound and light indicates the production of superoxide anions.

Measurement of Lipid Peroxidation

The damaging effect of this compound-generated ROS on cell membranes can be assessed by measuring lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method for this purpose, which detects malondialdehyde (MDA), a byproduct of lipid peroxidation.

Protocol 5.1: TBARS Assay for Lipid Peroxidation

Objective: To measure lipid peroxidation in cells or tissues treated with photoactivated this compound.

Materials:

  • Cells or tissue homogenate treated with this compound and light (and appropriate controls)

  • Trichloroacetic acid (TCA) solution (e.g., 10-20%)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67%)

  • Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay

  • Water bath or heating block

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize the treated cells or tissues in a suitable buffer.

  • Precipitate proteins by adding ice-cold TCA solution.

  • Centrifuge to pellet the precipitated proteins.

  • To the supernatant, add the TBA solution.

  • Heat the mixture at 90-100°C for a set time (e.g., 15-30 minutes) to allow the reaction between MDA and TBA to form a colored product.

  • Cool the samples on ice.

  • Measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantify the amount of MDA by using a standard curve prepared with a known concentration of MDA.

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams have been generated using the DOT language.

Cercosporin_Photoactivation_Pathway This compound This compound Excitedthis compound This compound* (Triplet State) This compound->Excitedthis compound Intersystem Crossing Light Light Light->this compound Absorption Oxygen O₂ (Molecular Oxygen) Excitedthis compound->Oxygen Energy Transfer ROS Reactive Oxygen Species (¹O₂, O₂⁻) Oxygen->ROS CellularDamage Cellular Damage (Lipid Peroxidation, etc.) ROS->CellularDamage CellDeath Cell Death CellularDamage->CellDeath

Caption: this compound photoactivation signaling pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Culture 1. Culture Cercospora sp. Extraction 2. Extract & Quantify this compound Culture->Extraction Treatment 4. Treat Cells with this compound Extraction->Treatment CellCulture 3. Culture Target Cells CellCulture->Treatment LightExposure 5. Expose to Light (+/- Light Controls) Treatment->LightExposure Phototoxicity 6a. Assess Phototoxicity (MTT Assay) LightExposure->Phototoxicity ROS_Detection 6b. Detect ROS (NBT, Cholesterol Oxidation) LightExposure->ROS_Detection LipidPeroxidation 6c. Measure Lipid Peroxidation (TBARS) LightExposure->LipidPeroxidation

Caption: General experimental workflow for studying this compound photoactivation.

Cercosporin_Biosynthesis_Regulation Light Light CaM_Pathway Ca²⁺/Calmodulin Pathway Light->CaM_Pathway MAPK_Pathway MAP Kinase Pathway Light->MAPK_Pathway CRG1 CRG1 (Transcription Factor) CaM_Pathway->CRG1 MAPK_Pathway->CRG1 CTB_Cluster CTB Gene Cluster Expression CRG1->CTB_Cluster Cercosporin_Biosynthesis This compound Biosynthesis CTB_Cluster->Cercosporin_Biosynthesis

Caption: Simplified signaling pathway for this compound biosynthesis regulation.

Conclusion

The protocols and information provided in this document offer a comprehensive framework for researchers investigating the photoactivation of this compound. By employing these methods, scientists can effectively quantify this compound, evaluate its phototoxic effects, and elucidate the underlying mechanisms of ROS generation and cellular damage. A thorough understanding of these processes is essential for the development of novel applications for this potent phototoxin and for devising strategies to control its impact in agricultural settings.

References

Assaying for Cercosporin-Induced Lipid Peroxidation In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin is a perylenequinone phototoxin produced by fungi of the genus Cercospora.[1] Upon exposure to light, this compound becomes a potent photosensitizer, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[1][2][3] These ROS readily react with polyunsaturated fatty acids in cellular membranes, initiating a cascade of lipid peroxidation. This process leads to membrane damage, increased permeability, and ultimately, cell death.[4] The quantification of lipid peroxidation is a critical tool for studying the cytotoxic mechanisms of this compound and for screening potential inhibitors of its photodynamic activity.

This document provides detailed application notes and protocols for assaying this compound-induced lipid peroxidation in two common in vitro model systems: liposomes and isolated mitochondria. The primary method for quantification is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.

Principle of the TBARS Assay

The TBARS assay is a well-established method for detecting lipid peroxidation. Under acidic conditions and high temperature, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA₂ adduct. The intensity of this color, which can be measured spectrophotometrically at approximately 532 nm, is directly proportional to the amount of MDA present in the sample.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of this compound-induced lipid peroxidation and the general workflow of the experimental assay.

This compound This compound Activated_this compound Activated this compound (Triplet State) This compound->Activated_this compound Light Absorption Light Light Light->Activated_this compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) Activated_this compound->ROS Energy Transfer O2 Oxygen (O₂) O2->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Oxidative Damage Lipids Membrane Lipids (Polyunsaturated Fatty Acids) Lipids->Lipid_Peroxidation MDA Malondialdehyde (MDA) and other aldehydes Lipid_Peroxidation->MDA

Figure 1. Mechanism of this compound-Induced Lipid Peroxidation.

cluster_prep Preparation cluster_induction Induction cluster_assay TBARS Assay cluster_analysis Data Analysis Lipid_Substrate Prepare Lipid Substrate (Liposomes or Mitochondria) Incubation Incubate Lipid Substrate with this compound Lipid_Substrate->Incubation Cercosporin_Solution Prepare this compound Solution Cercosporin_Solution->Incubation Light_Exposure Expose to Light Source Incubation->Light_Exposure Add_TBA Add TBA Reagent and Acid Light_Exposure->Add_TBA Heat Heat at 95-100°C Add_TBA->Heat Measure Measure Absorbance at 532 nm Heat->Measure Quantify Quantify MDA Concentration Measure->Quantify Standard_Curve Prepare MDA Standard Curve Standard_Curve->Quantify

Figure 2. Experimental Workflow for Assaying this compound-Induced Lipid Peroxidation.

Experimental Protocols

A. Preparation of Reagents

1. Thiobarbituric Acid (TBA) Reagent:

  • TBA Stock Solution (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of deionized water. Gentle heating may be required to fully dissolve the powder. Prepare this solution fresh on the day of the assay.

  • Trichloroacetic Acid (TCA) Solution (10% w/v): Dissolve 10 g of trichloroacetic acid in deionized water and bring the final volume to 100 mL.

2. Malondialdehyde (MDA) Standard:

  • MDA Stock Solution (e.g., 1 mM): A common source for the MDA standard is 1,1,3,3-Tetramethoxypropane (TMP), which hydrolyzes to produce MDA under acidic conditions. To prepare a 1 mM MDA stock, add the appropriate amount of TMP to deionized water. This stock solution should be stored at 4°C and is typically stable for up to one month.

  • MDA Working Standards: Prepare a series of dilutions from the MDA stock solution in deionized water to generate a standard curve.

Table 1: Preparation of MDA Working Standards

StandardConcentration (µM)Volume of 1 mM MDA Stock (µL)Volume of Deionized Water (µL)
11010990
22020980
33030970
44040960
55050950

3. This compound Solution:

  • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as acetone or ethanol, as it has low solubility in water. Store the stock solution in the dark at -20°C.

  • From the stock solution, prepare working solutions of this compound at the desired concentrations in the appropriate buffer for your experiment, ensuring the final concentration of the organic solvent is minimal (typically <1%) to avoid interfering with the lipid membrane integrity.

B. Protocol 1: this compound-Induced Lipid Peroxidation in Liposomes

1. Preparation of Liposomes:

  • A common method for preparing multilamellar vesicles (MLVs) is the thin-film hydration technique.

  • Dissolve the desired lipids (e.g., phosphatidylcholine with a polyunsaturated fatty acid like linoleic acid) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the film under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking. The final lipid concentration should be determined based on the experimental design, a common starting point is 1-2 mg/mL.

2. Induction of Lipid Peroxidation:

  • In a suitable reaction vessel (e.g., a glass test tube or a well in a multi-well plate), add the prepared liposome suspension.

  • Add the this compound working solution to achieve the desired final concentration (e.g., 1-10 µM).

  • Include appropriate controls:

    • Negative Control (Dark): Liposomes with this compound, kept in the dark.

    • Negative Control (No this compound): Liposomes without this compound, exposed to light.

    • Positive Control: Liposomes treated with a known inducer of lipid peroxidation (e.g., Fe²⁺/ascorbate).

  • Expose the samples to a light source. The choice of light source is critical. A fluorescent lamp that emits in the absorption range of this compound (approximately 450-480 nm) is suitable. The intensity and duration of light exposure will need to be optimized for your specific experimental setup. A starting point could be a 20W fluorescent lamp at a distance of 20-30 cm for 30-60 minutes.

  • After light exposure, proceed immediately to the TBARS assay.

3. TBARS Assay for Liposomes:

  • To 0.5 mL of the liposome suspension, add 1.0 mL of 10% TCA and 1.0 mL of 0.67% TBA.

  • Vortex the mixture thoroughly.

  • Incubate in a boiling water bath for 15-20 minutes.

  • Cool the tubes on ice to stop the reaction.

  • Centrifuge the samples at 3000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Measure the absorbance at 532 nm using a spectrophotometer or microplate reader.

  • Use the MDA standard curve to calculate the concentration of MDA in your samples.

C. Protocol 2: this compound-Induced Lipid Peroxidation in Isolated Mitochondria

1. Isolation of Mitochondria:

  • Mitochondria can be isolated from various tissues (e.g., rat liver) or cultured cells using differential centrifugation.

  • Homogenize the tissue or cells in an ice-cold isolation buffer (e.g., containing sucrose, mannitol, and a chelating agent like EDTA to preserve mitochondrial integrity).

  • Centrifuge the homogenate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in the isolation buffer and repeating the high-speed centrifugation step.

  • Resuspend the final mitochondrial pellet in a suitable reaction buffer (e.g., a buffer containing KCl, HEPES, and succinate as a respiratory substrate).

  • Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA assay).

2. Induction of Lipid Peroxidation:

  • Dilute the mitochondrial suspension to a final protein concentration of approximately 0.5-1.0 mg/mL in the reaction buffer.

  • Add the this compound working solution to the desired final concentration (e.g., 1-10 µM).

  • Include the same controls as described for the liposome protocol.

  • Expose the samples to a light source under the same optimized conditions as for the liposomes.

  • After light exposure, proceed immediately to the TBARS assay.

3. TBARS Assay for Isolated Mitochondria:

  • The TBARS assay protocol is the same as for the liposomes. To 0.5 mL of the mitochondrial suspension, add 1.0 mL of 10% TCA and 1.0 mL of 0.67% TBA.

  • Follow the heating, cooling, and centrifugation steps as described above.

  • Measure the absorbance of the supernatant at 532 nm.

  • Calculate the MDA concentration from the standard curve and normalize the results to the protein concentration of the mitochondrial sample (e.g., nmol MDA/mg protein).

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison between different experimental conditions.

Table 2: Example Data Table for this compound-Induced MDA Production in Liposomes

Treatment ConditionThis compound (µM)Light Exposure (min)Absorbance at 532 nm (Mean ± SD)MDA Concentration (µM)
Control (Dark)1060
Control (No this compound)060
Experimental160
Experimental560
Experimental1060

Table 3: Example Data Table for this compound-Induced MDA Production in Isolated Mitochondria

Treatment ConditionThis compound (µM)Light Exposure (min)Absorbance at 532 nm (Mean ± SD)MDA Concentration (nmol/mg protein)
Control (Dark)1060
Control (No this compound)060
Experimental160
Experimental560
Experimental1060

An increase in MDA concentration in the this compound-treated, light-exposed samples compared to the controls is indicative of this compound-induced lipid peroxidation. The magnitude of this increase can be used to assess the photodynamic efficacy of this compound and to evaluate the protective effects of potential antioxidant compounds.

Important Considerations and Troubleshooting

  • Specificity of the TBARS Assay: The TBARS assay is not entirely specific for MDA, as other aldehydes present in biological samples can also react with TBA. For more specific quantification, HPLC-based methods for MDA detection can be employed.

  • Interfering Substances: Sugars and other compounds in complex biological samples can interfere with the TBARS assay. The use of simplified in vitro systems like liposomes and isolated mitochondria helps to minimize these interferences.

  • Light Source and Conditions: The wavelength, intensity, and duration of light exposure are critical parameters that must be carefully controlled and reported to ensure the reproducibility of the results.

  • Autoxidation: Lipids, especially polyunsaturated fatty acids, can undergo autoxidation. It is important to handle lipid preparations with care, store them appropriately (e.g., under an inert gas), and include proper controls to account for any background oxidation.

  • This compound Purity: The purity of the this compound used in the assay can affect the results. It is advisable to use highly purified this compound.

By following these detailed protocols and considering the key aspects of the assay, researchers can reliably quantify this compound-induced lipid peroxidation in vitro, providing valuable insights into its mechanisms of action and facilitating the development of potential therapeutic interventions.

References

Application Notes and Protocols: Cercosporin as a Tool for Studying Fungal Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cercosporin, a photoactivated perylenequinone toxin, is a secondary metabolite produced by many phytopathogenic fungi of the genus Cercospora.[1] Its potent, light-dependent fungicidal activity makes it a valuable tool for studying fungal secondary metabolism, stress responses, and pathogenesis.[2][3] Upon illumination, this compound generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻), which cause widespread cellular damage by lipid peroxidation of cell membranes, leading to cell death.[4][5] This nonspecific mode of action provides a powerful selective pressure for identifying genes and pathways involved in fungal defense mechanisms and secondary metabolite biosynthesis.

These application notes provide an overview of this compound's mechanism, biosynthesis, and regulation, along with detailed protocols for its use in fungal research.

Data Presentation

Table 1: Factors Influencing this compound Production
FactorConditionEffect on this compound ProductionReference
Light Continuous IlluminationRequired for both production and activity.
DarknessNo toxicity and significantly reduced production.
Temperature 20°CHigher accumulation in some isolates compared to 30°C.
30°CLower accumulation in some isolates.
Culture Media Potato Dextrose Agar (PDA)Generally favorable for this compound accumulation.
Malt AgarFavorable for this compound accumulation in several Cercospora species.
Modified S-7 MediumBaseline production of 128.2 mg/L by Cercospora sp. JNU001.
Co-culture With Bacillus velezensis B04Increased production from 128.2 mg/L to 984.4 mg/L.
With Lysinibacillus sp. B15Increased production to 626.3 mg/L.
Signaling Inhibitors Ca²⁺/Calmodulin InhibitorsMarkedly reduced this compound production.
MAP Kinase Kinase Kinase (MAPKKK) gene disruptionReduction in this compound production.
Metal Ions Cobalt, Ferric, Manganese, ZincElevated this compound production to varying levels.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Regulation

The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound Toxin Biosynthesis (CTB) gene cluster. The core of this pathway is a polyketide synthase (PKS) encoded by the CTB1 gene. The production of this compound is tightly regulated by environmental cues and intracellular signaling pathways. Light is a critical factor, inducing the expression of biosynthetic genes. Additionally, calcium/calmodulin and MAP kinase signaling pathways have been implicated in the regulation of this compound production.

Cercosporin_Biosynthesis_Regulation cluster_env Environmental Cues cluster_signal Signaling Pathways cluster_biosynthesis This compound Biosynthesis Light Light CTB_cluster CTB Gene Cluster (CTB1, CTB2, etc.) Light->CTB_cluster induces Nutrients Nutrients Nutrients->CTB_cluster Temperature Temperature Temperature->CTB_cluster CaM Calcium/Calmodulin Signaling CaM->CTB_cluster regulates MAPK MAP Kinase Signaling MAPK->CTB_cluster regulates PKS Polyketide Synthase (CTB1) CTB_cluster->PKS Intermediates Biosynthetic Intermediates PKS->Intermediates This compound This compound Intermediates->this compound

Regulation of this compound biosynthesis by environmental and cellular signals.

Mode of Action and Fungal Resistance

This compound's toxicity stems from its ability to act as a photosensitizer. In the presence of light, it absorbs energy and generates ROS, which indiscriminately damage cellular components, particularly cell membranes. Fungi that produce this compound have evolved sophisticated resistance mechanisms. These include the expression of transporter proteins like CFP and ATR1, which may be involved in exporting the toxin, and potentially other mechanisms involving reduction of the this compound molecule to a less toxic form. The transcription factor CRG1 plays a role in regulating both this compound production and resistance.

Cercosporin_Action_Resistance cluster_action This compound Mode of Action cluster_resistance Fungal Resistance Mechanisms This compound This compound ROS Reactive Oxygen Species (¹O₂, O₂⁻) This compound->ROS generates Light Light Light->this compound activates Membrane Cell Membrane ROS->Membrane attacks Damage Lipid Peroxidation & Membrane Damage Membrane->Damage CellDeath Cell Death Damage->CellDeath CRG1 CRG1 (Transcription Factor) Transporters Transporters (CFP, ATR1) CRG1->Transporters regulates Reduction This compound Reduction (Hypothesized) CRG1->Reduction regulates Export Toxin Export Transporters->Export Reduction->this compound detoxifies

This compound's mechanism of action and fungal resistance strategies.

Experimental Protocols

Protocol 1: Quantification of this compound Production in Fungal Cultures

This protocol is adapted from methods used to quantify this compound from fungal mycelia grown on solid agar plates.

Materials:

  • Fungal culture grown on Potato Dextrose Agar (PDA)

  • Sterile cork borer (6-mm diameter)

  • 5 N Potassium Hydroxide (KOH)

  • Spectrophotometer

  • Microcentrifuge tubes (2 mL)

Procedure:

  • From a mature fungal culture on a PDA plate, aseptically remove five agar plugs (6-mm diameter) using a sterile cork borer.

  • Place the five agar plugs into a 2 mL microcentrifuge tube.

  • Add 1 mL of 5 N KOH to the tube.

  • Incubate the tube in the dark at room temperature for 16 hours to extract the this compound.

  • After incubation, vortex the tube briefly and centrifuge at 10,000 x g for 5 minutes to pellet the agar and mycelia.

  • Carefully transfer the supernatant to a clean cuvette.

  • Measure the absorbance of the solution at 480 nm using a spectrophotometer. Use 5 N KOH as a blank.

  • Calculate the concentration of this compound using the molar extinction coefficient of 23,300 M⁻¹cm⁻¹. The concentration is typically reported as nanomoles per agar plug.

Protocol 2: In Vitro Antifungal Susceptibility Testing Using a Disk Diffusion Assay

This protocol provides a method to assess the antifungal activity of this compound against a test fungus.

Materials:

  • Test fungal culture

  • Potato Dextrose Agar (PDA) plates

  • Sterile swabs

  • Sterile filter paper disks (6-mm diameter)

  • This compound solution of known concentration (e.g., in acetone or DMSO)

  • Solvent control (acetone or DMSO)

  • Positive control (commercial fungicide)

  • Incubator

Procedure:

  • Prepare a spore suspension or mycelial slurry of the test fungus in sterile water or saline.

  • Using a sterile swab, evenly inoculate the entire surface of a PDA plate with the fungal suspension.

  • Allow the plate to dry for 15-20 minutes in a laminar flow hood.

  • Impregnate sterile filter paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).

  • Prepare a negative control disk with the solvent only and a positive control disk with a commercial fungicide.

  • Carefully place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubate the plates at the optimal temperature for the test fungus (typically 25-28°C) for 48-72 hours, or until sufficient fungal growth is observed in the control.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

Protocol 3: Gene Expression Analysis in Response to this compound Treatment

This protocol outlines a general workflow for studying the transcriptional response of a fungus to this compound-induced stress using quantitative RT-PCR (qRT-PCR).

Materials:

  • Fungal liquid culture

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR machine and reagents (e.g., SYBR Green)

  • Primers for target genes and a reference gene (e.g., actin)

Procedure:

  • Grow the fungus in liquid medium to the desired growth phase.

  • Add this compound to the culture to a final desired concentration. Include a solvent control culture.

  • Incubate the cultures under appropriate light and temperature conditions for a set period (e.g., 1, 4, or 24 hours).

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using primers for your genes of interest and a reference gene for normalization.

  • Analyze the gene expression data using the 2(-ΔΔCt) method to determine the fold change in gene expression in response to this compound treatment relative to the control.

References

Application Notes and Protocols for Creating Cercosporin-Deficient Fungal Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for generating cercosporin-deficient fungal mutants, a critical step in understanding the pathogenicity of Cercospora species and in developing novel antifungal strategies. The protocols outlined below are based on established techniques, including Agrobacterium tumefaciens-mediated transformation (ATMT), protoplast transformation, and CRISPR-Cas9 gene editing.

Introduction to this compound and its Biosynthesis

This compound is a photo-activated perylenequinone toxin produced by fungi of the genus Cercospora. It plays a significant role in the pathogen's virulence by generating reactive oxygen species that damage host plant cells.[1] The biosynthesis of this compound is a complex process involving a cluster of genes known as the this compound toxin biosynthesis (CTB) gene cluster.[2][3][4] This cluster contains genes encoding key enzymes such as a polyketide synthase (CTB1), methyltransferases, oxidoreductases, a transporter, and a transcription factor.[2] Creating mutants deficient in this compound production is essential for dissecting the toxin's role in disease and for identifying potential targets for antifungal agents. Mutants with disruptions in the CTB gene cluster, particularly in the polyketide synthase gene CTB1, are often completely deficient in this compound production.

Techniques for Generating this compound-Deficient Mutants

Several molecular techniques can be employed to create stable this compound-deficient mutants. The choice of method often depends on the specific fungal species, available resources, and the desired type of mutation (e.g., random insertion vs. targeted gene knockout).

Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a widely used and efficient method for introducing foreign DNA into fungal genomes. This technique utilizes the natural ability of the bacterium Agrobacterium tumefaciens to transfer a segment of its DNA (T-DNA) into the host genome. By replacing the T-DNA with a gene disruption cassette, random insertional mutants can be generated.

Experimental Workflow for ATMT

ATMT_Workflow A Agrobacterium Culture (with binary vector) C Co-cultivation (with Acetosyringone) A->C B Fungal Spore/Mycelia Suspension B->C D Selection on Antibiotic Medium C->D E Isolation of Transformants D->E F Screening for This compound Deficiency E->F G Molecular Confirmation (PCR, Southern Blot) F->G

ATMT workflow for generating fungal mutants.

Protocol: Agrobacterium tumefaciens-Mediated Transformation

  • Preparation of A. tumefaciens :

    • Grow A. tumefaciens strain (e.g., AGL1) carrying the binary vector with the desired disruption cassette in a suitable medium (e.g., MM) with appropriate antibiotics at 28°C for 2 days.

    • Harvest the bacterial cells by centrifugation, wash with induction medium (IM), and resuspend in IM to an optical density (OD660) of 0.15.

    • Add acetosyringone to the bacterial suspension to a final concentration of 200 µM to induce the virulence genes.

  • Preparation of Fungal Material :

    • Prepare a suspension of fungal conidia or fragmented mycelia in a suitable buffer or liquid medium. The concentration of fungal cells is typically around 10^6 cells per milliliter.

  • Co-cultivation :

    • Mix the induced A. tumefaciens suspension with the fungal suspension.

    • Spread the mixture onto a cellophane membrane placed on co-cultivation medium.

    • Incubate at 22-26°C for 24-72 hours.

  • Selection of Transformants :

    • Transfer the cellophane membrane to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent to identify fungal transformants (e.g., hygromycin B).

    • Incubate until putative transformant colonies appear.

  • Screening and Confirmation :

    • Subculture the transformants on a suitable medium (e.g., potato dextrose agar) to screen for a this compound-deficient phenotype, which is visually identified by the absence of the characteristic red pigment.

    • Confirm the integration of the T-DNA into the fungal genome and the disruption of the target gene using PCR and Southern blot analysis.

Protoplast Transformation

This method involves the enzymatic removal of the fungal cell wall to generate protoplasts, which are then induced to take up foreign DNA in the presence of polyethylene glycol (PEG) and Ca2+.

Experimental Workflow for Protoplast Transformation

Protoplast_Transformation_Workflow A Mycelial Culture B Enzymatic Digestion (Protoplast Formation) A->B C Protoplast Isolation & Purification B->C D DNA Incubation (with PEG & CaCl2) C->D E Regeneration on Osmotically-Stabilized Medium D->E F Selection of Transformants E->F G Screening & Confirmation F->G

Protoplast transformation workflow.

Protocol: Protoplast Transformation

  • Protoplast Preparation :

    • Grow the fungus in a liquid medium to obtain young, actively growing mycelia.

    • Harvest the mycelia and resuspend them in an osmotic stabilizer solution (e.g., containing mannitol or sorbitol).

    • Add a lytic enzyme mixture (e.g., Glucanex, β-Glucanase, Yatalase) and incubate with gentle shaking (e.g., 50 rpm) at 30-32°C for 1.5-2 hours to digest the cell walls.

    • Separate the protoplasts from the mycelial debris by filtration through sterile cheesecloth and nylon mesh.

  • Transformation :

    • Wash and resuspend the protoplasts in an osmotic stabilizer solution. A typical yield is 10^8–10^9 protoplasts.

    • To a suspension of protoplasts (at least 0.5–1 × 10^7), add the transforming DNA (e.g., a linearized plasmid containing a gene disruption cassette).

    • Add a solution of polyethylene glycol (PEG) and CaCl2 and incubate on ice.

  • Regeneration and Selection :

    • Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the appropriate selective agent.

    • Incubate until transformant colonies appear. Viability of protoplasts is typically between 5-20%.

  • Screening and Confirmation :

    • Screen for this compound-deficient mutants as described for ATMT.

    • Perform molecular analysis to confirm gene disruption.

CRISPR-Cas9 Gene Editing

The CRISPR-Cas9 system allows for precise, targeted gene editing. It utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's natural DNA repair mechanisms can then be exploited to introduce mutations or insert a DNA template.

Signaling Pathway: CRISPR-Cas9 Mechanism

CRISPR_Cas9_Mechanism cluster_0 CRISPR-Cas9 Complex Cas9 Cas9 Nuclease sgRNA sgRNA Target_DNA Target DNA (e.g., CTB1 gene) Cas9->Target_DNA Recognition sgRNA->Target_DNA Recognition DSB Double-Strand Break Target_DNA->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) -> Indels DSB->NHEJ HDR Homology Directed Repair (HDR) -> Precise Edit DSB->HDR

Mechanism of CRISPR-Cas9 gene editing.

Protocol: CRISPR-Cas9 Gene Editing

  • Design and Construction of CRISPR-Cas9 Components :

    • Design a single guide RNA (sgRNA) with a 20-nucleotide protospacer sequence complementary to the target gene (e.g., CTB1). The target site must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Clone the sgRNA expression cassette and a Cas9 expression cassette into a suitable vector, which may also contain a selectable marker.

  • Transformation :

    • Deliver the CRISPR-Cas9 vector into the fungus using either ATMT or protoplast transformation as described above.

  • Selection and Screening :

    • Select transformants on a medium containing the appropriate selective agent.

    • Screen for this compound-deficient phenotypes.

  • Confirmation of Gene Editing :

    • Sequence the target locus in the putative mutants to confirm the presence of the desired mutation (e.g., insertion, deletion, or replacement).

Quantitative Data on Mutant Generation

The efficiency of generating this compound-deficient mutants can vary depending on the technique and the fungal species. The following table summarizes representative quantitative data from the literature.

TechniqueFungal SpeciesTarget GeneTransformation EfficiencyMutant FrequencyThis compound Production in MutantsReference
Plasmid Insertion/REMICercospora nicotianaeRandom-39 out of 1873 transformants showed altered this compound productionDefective
ATMTFusarium oxysporum-Up to 300 transformants per 10^6 conidia--
ATMTPenicillium digitatum-Up to 60 transformants per 10^6 conidia--
UV MutagenesisCercospora kikuchiiRandom--At most 2% of wild-type levels
Site-directed KnockoutCercospora beticolaCTB9, CTB10, CTB11, CTB12--Abolished
RNAi SilencingCercospora nicotianae in tobaccoCTB1, CTB8--Reduced

Screening for this compound-Deficient Mutants

A key advantage in working with this compound is that it is a red pigment, allowing for a straightforward visual screen of mutants.

  • Visual Screening : Plate transformants on a medium that induces this compound production (e.g., potato dextrose agar). Wild-type colonies will produce a characteristic red pigment, while this compound-deficient mutants will appear white or have altered pigmentation.

  • Spectrophotometric Quantification : For a more quantitative analysis, this compound can be extracted from fungal cultures and quantified by measuring its absorbance at 470 nm.

  • Thin-Layer Chromatography (TLC) : TLC can be used to separate and visualize this compound from culture extracts, confirming its absence in mutant strains.

Conclusion

The creation of this compound-deficient mutants is a powerful tool for studying the role of this toxin in fungal pathogenesis. The techniques of ATMT, protoplast transformation, and CRISPR-Cas9 gene editing provide robust methods for generating such mutants. The choice of technique will depend on the specific research goals and the fungal system being studied. The protocols and data presented here serve as a comprehensive guide for researchers aiming to generate and characterize this compound-deficient fungal mutants.

References

Application Notes and Protocols for In Vitro Bioassays of Cercosporin Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cercosporin is a non-host-specific polyketide phytotoxin produced by many fungal species of the genus Cercospora.[1][2] It is a photosensitizing perylenequinone, meaning it becomes toxic when exposed to light.[3][4] Upon illumination, this compound absorbs light energy and generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and superoxide (O₂⁻•).[3] These highly reactive molecules cause widespread damage to cellular components, with the primary mode of toxicity being the peroxidation of membrane lipids. This leads to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. Understanding and quantifying the phytotoxic effects of this compound is crucial for developing disease-resistant crops and for exploring its potential in other applications, such as photodynamic therapy.

These application notes provide detailed protocols for in vitro bioassays to assess the phytotoxicity of this compound on plant cells and tissues.

Application Note 1: Mechanism of Action

This compound's phytotoxicity is a light-dependent process initiated by the generation of ROS. The toxin localizes within cellular membranes, and upon light absorption, it transitions to an excited triplet state. This excited state efficiently transfers energy to molecular oxygen (O₂), producing singlet oxygen (¹O₂), a highly reactive ROS. The generated ROS then indiscriminately attack cellular macromolecules, with lipids being a primary target. The peroxidation of polyunsaturated fatty acids in membrane lipids disrupts membrane fluidity and integrity, leading to increased permeability, electrolyte leakage, and eventual cell lysis and death.

Cercosporin_Mechanism cluster_0 Light-Dependent Activation cluster_1 Cellular Damage This compound This compound (Ground State) Cercosporin_activated This compound* (Excited Triplet State) This compound->Cercosporin_activated Absorption Oxygen Molecular Oxygen (O₂) Cercosporin_activated->Oxygen Energy Transfer Light Light Energy (hν) Light->this compound ROS Singlet Oxygen (¹O₂) Superoxide (O₂⁻•) Oxygen->ROS Membrane Plant Cell Membrane (Lipids, Proteins) ROS->Membrane Oxidation Damage Lipid Peroxidation & Membrane Damage Membrane->Damage Leakage Electrolyte Leakage Damage->Leakage Death Cell Death Leakage->Death Cercosporin_Prep_Workflow start Start culture 1. Culture Cercospora sp. on PDA under light start->culture extract 2. Scrape culture and extract with Acetone culture->extract separate 3. Centrifuge to separate supernatant from debris extract->separate concentrate 4. Evaporate solvent to get crude this compound separate->concentrate resuspend 5. Resuspend in known volume of solvent concentrate->resuspend quantify 6. Dilute in 5N KOH and measure Abs at 473 nm resuspend->quantify calculate 7. Calculate concentration (ε = 23,300 M⁻¹cm⁻¹) quantify->calculate end End: Stock Solution calculate->end Bioassay_Workflow cluster_setup Experiment Setup cluster_assay Viability Assessment cluster_analysis Data Analysis plate_cells 1. Plate plant cell suspension in wells add_toxin 2. Add this compound dilutions and controls (Dark, Solvent) plate_cells->add_toxin incubate 3. Incubate under light (and dark for controls) add_toxin->incubate assay_choice 4. Choose Assay incubate->assay_choice evans_blue A. Evans Blue Staining (Membrane Integrity) assay_choice->evans_blue Method A mtt_assay B. MTT/XTT Assay (Metabolic Activity) assay_choice->mtt_assay Method B read_plate 5. Measure Absorbance (Microplate Reader) evans_blue->read_plate mtt_assay->read_plate calculate 6. Calculate % Cell Death vs. Control read_plate->calculate plot 7. Generate Dose-Response Curve & Calculate EC₅₀ calculate->plot

References

Troubleshooting & Optimization

Optimizing culture media for high-yield Cercosporin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media for high-yield production of cercosporin, a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical environmental factor for inducing this compound production?

A1: Light is the most critical environmental factor for both the biosynthesis and activity of this compound.[1][2][3][4] Cercospora species produce substantial amounts of this compound only when exposed to light, while cultures grown in the dark produce very little to no toxin.[1]

Q2: Which basal culture medium is most recommended for high this compound yield?

A2: Potato Dextrose Agar (PDA) is widely reported as the most effective basal medium for high yields of this compound, particularly for Cercospora nicotianae. However, it is crucial to note that this compound production can vary significantly between different brands of PDA. Malt extract agar has also been shown to be effective for several Cercospora species.

Q3: How does temperature affect this compound production?

A3: Temperature significantly regulates this compound accumulation. Production is generally higher at cooler temperatures (around 20-25°C) and is inhibited at higher temperatures (30°C and above).

Q4: What is the optimal pH for the culture medium?

A4: While many factors significantly impact production, the initial pH of the culture medium has been observed to have little to no direct effect on this compound yield. However, an initial pH of 8.5 was found to be optimal in one study for liquid fermentation.

Q5: Are there specific carbon and nitrogen sources that enhance production?

A5: Yes, the choice of carbon and nitrogen sources is important. Glucose is a commonly used and effective carbon source. Organic nitrogen sources like peptone and yeast extract tend to support better mycelial growth and, in some cases, higher toxin production compared to inorganic sources like ammonia. Conditions that favor sporulation (conidiation), such as growth on V8 juice medium, tend to repress this compound production.

Q6: Do any signaling pathways regulate this compound biosynthesis?

A6: Yes, this compound biosynthesis is regulated by multiple signal transduction pathways. Light activates a complex network involving Ca²⁺/Calmodulin and MAP kinase (MAPK) signaling pathways. These pathways ultimately activate transcription factors, such as CRG1 and CTB8, which in turn induce the expression of the this compound toxin biosynthesis (CTB) gene cluster.

Troubleshooting Guide

Issue 1: Low or No this compound Production (Culture medium does not turn red)

Potential Cause Troubleshooting Step
Inadequate Light Exposure Ensure cultures are incubated under constant, direct fluorescent light. Light is an absolute requirement for inducing the biosynthetic pathway.
Suboptimal Medium The specific brand of Potato Dextrose Agar (PDA) can dramatically affect yield. Test different commercial brands of PDA or prepare it fresh. Alternatively, try a malt extract-based medium. Avoid media designed for sporulation, like V8 juice agar.
Incorrect Temperature Incubate cultures at a lower temperature, around 20-25°C. Temperatures of 30°C or higher are known to inhibit this compound production.
Isolate Variation This compound production is highly variable among different species and even among isolates of the same species. If possible, screen multiple isolates to find a high-producing strain.
Nutrient Depletion/Imbalance Optimize carbon and nitrogen sources. An imbalance or depletion can negatively affect production. Refer to the data tables below for recommended media compositions.

Issue 2: High Mycelial Growth but Low Toxin Yield

Potential Cause Troubleshooting Step
Inverse Correlation Some studies have observed a negative correlation between the rate of mycelial growth and the amount of this compound accumulated, particularly on favorable media like PDA. This is not necessarily an issue to "fix" but an observation to be aware of during screening.
Unfavorable Medium Components Certain media, while supporting robust growth, may not induce the toxin biosynthesis pathway effectively. For example, some synthetic media or media with high levels of certain inorganic salts can reduce yield.
Suppressive Conditions Ensure that the culture conditions are not inadvertently favoring other metabolic processes over toxin production. For instance, conditions that promote conidiation will suppress this compound synthesis.

Data Presentation: Quantitative Media Effects

Table 1: Effect of Different Agar Media on Maximum this compound Production by Various Cercospora Isolates

Data adapted from Jenns et al., 1989. Production measured as nmol per 6-mm agar plug.

MediumC. kikuchii (IN)C. kikuchii (IL)C. beticolaC. zeae-maydisC. nicotianaeAverage Yield
Potato Dextrose Agar (PDA) 1127430641145
Malt Medium 65120377845
Complete Medium (CM) 509204317
Minimal Medium + Soybean Leaves (SBL) 4711512514
Minimal Medium (MM) 92794211
Cercospora Sporulation Medium (CSM) 336339

Table 2: Optimization of Liquid Culture Medium for Cercospora sp. JNU001

Data adapted from Zhou et al., 2021.

ParameterConditionThis compound Yield (mg/L)
Initial Medium S-7 Medium128.2
Culture Time 11 Days467.8
Initial pH 8.5467.8
Temperature 25°C467.8
Carbon Source Glucose467.8
Nitrogen Source Soy Peptone467.8
Co-culture with Bacillus velezensis B04 (4 days)984.4

Experimental Protocols

Protocol 1: Culturing Cercospora for this compound Production on Solid Media

  • Strain Maintenance: Maintain the Cercospora isolate on a suitable medium like malt agar or PDA at 28°C. For long-term storage, preserve mycelial plugs in 20% glycerol at -80°C.

  • Inoculation: Transfer a small mycelial plug (approx. 5-6 mm) from the margin of an actively growing culture to the center of a fresh Petri dish containing the production medium (e.g., Difco PDA). Use a thin layer of medium (less than 15 ml per 9-cm dish) as this has been shown to support high production.

  • Incubation: Incubate the plates at 25°C under constant cool-white fluorescent light (e.g., 20 µE m⁻² s⁻¹).

  • Harvesting: this compound production, visible as red pigmentation in the agar, typically becomes significant after 7-12 days. The peak accumulation time can vary by isolate and medium.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Take a standardized agar plug (e.g., 6 mm diameter) from the culture plate, 2 mm behind the margin of growth.

    • Immerse the plug in 2 mL of 5 N potassium hydroxide (KOH) solution.

    • Incubate in the dark at room temperature for at least 4 hours to extract the red this compound pigment.

  • Quantification (Spectrophotometry):

    • After extraction, briefly vortex the KOH solution.

    • Measure the absorbance of the solution at 472-480 nm using a spectrophotometer.

    • Calculate the concentration using the molar extinction coefficient for this compound in KOH, which is 24,000 M⁻¹ cm⁻¹. The concentration can be calculated using the Beer-Lambert law (A = εcl).

Mandatory Visualizations

Signal_Transduction_Pathway cluster_input Environmental Cue cluster_signaling Signaling Cascades cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis & Export Light Light CaM Ca2+/Calmodulin Signaling Light->CaM activates MAPK MAP Kinase Pathway Light->MAPK activates CRG1 CRG1 (Transcription Factor) CaM->CRG1 activate MAPK->CRG1 activate CTB8 CTB8 (Pathway-Specific TF) CRG1->CTB8 regulates CTB_Cluster CTB Gene Cluster Expression CTB8->CTB_Cluster induces This compound This compound Production & Export CTB_Cluster->this compound Experimental_Workflow cluster_prep Preparation cluster_optim Optimization cluster_analysis Analysis Strain Select High-Yielding Cercospora Isolate Media Prepare Basal Media (e.g., PDA, Malt) Strain->Media Factors Vary Key Factors: - Carbon Source (Glucose) - Nitrogen Source (Peptone) - Metal Ions (Fe, Mn, Zn) - Temperature (20-25°C) Media->Factors Culture Culture Under Constant Light Factors->Culture Extract Extract this compound with 5N KOH Culture->Extract Quantify Quantify via Spectrophotometry (475nm) Extract->Quantify Compare Compare Yields and Select Optimal Medium Quantify->Compare Troubleshooting_Logic Start Low/No This compound Yield Light Is Culture under Constant Light? Start->Light Temp Is Temperature 20-25°C? Light->Temp Yes FixLight Action: Incubate under constant light. Light->FixLight No Medium Using Recommended Medium (e.g., PDA)? Temp->Medium Yes FixTemp Action: Adjust temperature to 20-25°C. Temp->FixTemp No Isolate Have Multiple Isolates Been Screened? Medium->Isolate Yes FixMedium Action: Test different PDA brands or Malt Agar. Medium->FixMedium No FixIsolate Action: Screen other isolates for production. Isolate->FixIsolate No End Yield Optimized Isolate->End Yes FixLight->Light FixTemp->Temp FixMedium->Medium FixIsolate->Isolate

References

Effect of light intensity and wavelength on Cercosporin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effect of light intensity and wavelength on cercosporin biosynthesis in Cercospora species.

Frequently Asked Questions (FAQs)

Q1: What is the primary environmental factor influencing this compound biosynthesis?

A1: Light is the most critical environmental factor for inducing this compound biosynthesis.[1] Cultures grown in complete darkness will not produce the toxin. Even a brief exposure to light can trigger the biosynthetic pathway.

Q2: Which wavelengths of light are most effective at inducing this compound production?

A2: Visible light, particularly in the blue light spectrum (approximately 400-530 nm), is the most effective inducer of this compound biosynthesis.[2] Red light has been shown to be less effective.

Q3: Does light intensity affect the yield of this compound?

A3: Yes, light intensity can influence the amount of this compound produced. Higher light intensity generally leads to increased this compound production up to a certain point, after which it may become inhibitory. The optimal light intensity can vary between different Cercospora species and isolates.

Q4: What are the key genes and regulatory pathways involved in the light-induced biosynthesis of this compound?

A4: The biosynthesis of this compound is regulated by a complex network of genes and signaling pathways. Key components include:

  • This compound Toxin Biosynthesis (CTB) gene cluster: This cluster contains the core genes responsible for the synthesis of the this compound molecule.

  • CRG1 (this compound Resistance Gene 1): A zinc cluster transcription factor that regulates both this compound production and resistance.

  • CTB8: A transcription factor within the CTB cluster that activates the other CTB genes.

  • Signaling Pathways: Light signals are transduced through pathways involving a Blue-Light photoreceptor complex (likely a White Collar Complex homolog), a Mitogen-Activated Protein (MAP) kinase cascade, and a Calcium/Calmodulin-dependent signaling pathway.[1]

Q5: Are there other environmental factors besides light that affect this compound production?

A5: Yes, several other factors can influence this compound biosynthesis, including:

  • Temperature: The optimal temperature for this compound production is generally between 20-25°C. Temperatures above 30°C can be inhibitory.[1]

  • Culture Medium: Potato Dextrose Agar (PDA) is a commonly used medium that supports good this compound production.[1]

  • pH: The optimal pH for mycelial growth and this compound production is typically around 6.0-7.0.

  • Carbon-to-Nitrogen (C:N) Ratio: The C:N ratio of the culture medium can affect this compound accumulation, although the specific effects can vary between isolates.

Troubleshooting Guide

Problem 1: My Cercospora culture is not producing any red pigment (this compound).

Possible Cause Troubleshooting Step
Lack of Light Exposure Ensure that your cultures are incubated under a light source. Cercospora requires light to induce this compound biosynthesis. A 12-hour or 16-hour photoperiod is commonly used.
Incorrect Wavelength of Light If possible, use a light source that emits in the blue spectrum. White fluorescent or LED lights are generally effective.
Inappropriate Culture Medium Use a medium known to support this compound production, such as Potato Dextrose Agar (PDA). Some synthetic media may not provide the necessary precursors or co-factors.
Sub-optimal Temperature Incubate your cultures at a temperature between 20-25°C. Higher temperatures can inhibit production.
Incorrect pH of the Medium Check and adjust the pH of your culture medium to be between 6.0 and 7.0.
Isolate Variation Some isolates of Cercospora may naturally be low or non-producers of this compound. If possible, try a different isolate known to be a good producer.

Problem 2: this compound yield is very low.

Possible Cause Troubleshooting Step
Low Light Intensity Increase the light intensity. You may need to experiment to find the optimal intensity for your specific isolate and experimental setup.
Nutrient Limitation Ensure your medium is not depleted of essential nutrients. The carbon-to-nitrogen ratio can also be optimized.
Incorrect Incubation Time This compound production typically becomes visible after a few days of growth and may peak at a specific time point. Harvest your cultures at different time points to determine the optimal incubation period.
Extraction Inefficiency Review your this compound extraction protocol. Ensure you are using an appropriate solvent and that the extraction time is sufficient.

Quantitative Data Summary

Table 1: Effect of Light Conditions on this compound Production

Light Condition This compound Production Reference
Constant White LightHigh
Blue Light (400-530 nm)High
Red Light (600-700 nm)Low to Moderate
Constant DarknessNone

Table 2: Effect of Temperature on this compound Production

Temperature Relative this compound Production Reference
20°CHigh
25°CHigh
30°CLow / Inhibited

Experimental Protocols

Protocol 1: Culturing Cercospora for this compound Production
  • Prepare Potato Dextrose Agar (PDA) plates.

  • Inoculate the center of each plate with a small mycelial plug from a stock culture of Cercospora.

  • Incubate the plates at 25°C under a 12-hour light/dark cycle using cool white fluorescent or LED lights.

  • Monitor the plates daily for the appearance of the characteristic red this compound pigment in the medium surrounding the colony.

  • Cultures are typically ready for extraction after 7-14 days, depending on the isolate's growth rate.

Protocol 2: Spectrophotometric Quantification of this compound
  • Take a mycelial plug of a defined diameter (e.g., 6 mm) from the edge of the fungal colony.

  • Place the plug in a microcentrifuge tube containing 1 mL of 5 N KOH.

  • Incubate in the dark for at least 4 hours to extract the this compound.

  • Centrifuge the tube to pellet any debris.

  • Transfer the supernatant to a new tube and measure the absorbance at 480 nm using a spectrophotometer.

  • Calculate the this compound concentration using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.

Protocol 3: HPLC Analysis of this compound
  • Extract this compound from a defined area of the culture or from a liquid culture using an organic solvent such as ethyl acetate.

  • Evaporate the solvent and resuspend the dried extract in a known volume of a suitable solvent like methanol.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Use a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

  • Detect this compound using a photodiode array (PDA) detector at 470 nm.

  • Quantify the this compound by comparing the peak area to a standard curve prepared with purified this compound.

Protocol 4: Total RNA Extraction and qRT-PCR Analysis
  • Grow Cercospora cultures under light and dark conditions.

  • Harvest the mycelia by scraping it from the agar surface and immediately freeze it in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder using a mortar and pestle.

  • Extract total RNA using a TRIzol-based method or a commercial fungal RNA extraction kit, following the manufacturer's instructions.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for your target genes (e.g., CTB1, CRG1) and a reference gene (e.g., actin or GAPDH).

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression between the light and dark conditions.

Visualizations

Light_Signaling_Pathway Light Blue Light WCC White Collar Complex (WCC) Light->WCC Activates CaM Ca2+/Calmodulin WCC->CaM Activates MAPK_cascade MAP Kinase Cascade WCC->MAPK_cascade Activates CRG1 CRG1 (Transcription Factor) CaM->CRG1 Activates MAPK_cascade->CRG1 Activates CTB8 CTB8 (Transcription Factor) CRG1->CTB8 Induces Expression CTB_cluster CTB Gene Cluster (Biosynthesis Genes) CTB8->CTB_cluster Induces Expression This compound This compound CTB_cluster->this compound Synthesizes

Caption: Light signaling pathway for this compound biosynthesis.

Experimental_Workflow Start Start: Inoculate Cercospora on PDA Incubation Incubate under different light conditions (e.g., Light vs. Dark) Start->Incubation Harvest Harvest Mycelia and Culture Filtrate Incubation->Harvest Extraction Perform this compound Extraction Harvest->Extraction RNA_Extraction Extract Total RNA from Mycelia Harvest->RNA_Extraction Quantification Quantify this compound (Spectrophotometry/HPLC) Extraction->Quantification Data_Analysis Analyze and Correlate This compound Yield and Gene Expression Data Quantification->Data_Analysis cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR for CTB Gene Expression cDNA_Synthesis->qRT_PCR qRT_PCR->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Troubleshooting Low Cercosporin Yield in Cercospora Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Cercospora fermentation for cercosporin production.

Frequently Asked Questions (FAQs)

Q1: My Cercospora culture is growing well, but the characteristic red pigmentation of this compound is faint or absent. What are the primary factors I should investigate?

A1: Low or absent this compound production, despite healthy mycelial growth, is a common issue. The most critical factors to investigate are light exposure, media composition, and incubation temperature. Light is an absolute requirement for this compound biosynthesis.[1][2] Additionally, the specific brand of Potato Dextrose Agar (PDA) and the presence of certain nutrients can significantly impact yield.[2][3][4] High temperatures (above 30°C) are also known to inhibit this compound production.

Q2: I'm observing inconsistent this compound yields between different batches of fermentation, even when using the same protocol. What could be the cause?

A2: Inconsistent yields can stem from subtle variations in your experimental setup. The regulation of this compound production is complex and can differ markedly between Cercospora species and even among isolates of the same species. Key areas to scrutinize for variability include the exact composition of your growth medium (as different brands of PDA can yield different results), the age and viability of your inoculum, and the precise light intensity and temperature conditions during incubation.

Q3: Can the pH of the culture medium significantly affect this compound production?

A3: While pH is a critical parameter for the growth of many fungi, studies on Cercospora have shown that pH has little direct effect on this compound production itself. However, extreme pH values can inhibit fungal growth, which will indirectly lead to lower overall yields. For optimal growth of Cercospora medicaginis in liquid culture, a pH range of 6-7 has been reported as ideal.

Q4: Are there any specific supplements I can add to my culture medium to boost this compound yield?

A4: Yes, supplementation with certain metal ions has been shown to enhance this compound production to varying degrees. These include cobalt, ferric iron, manganese, and zinc. However, the optimal concentration of these ions needs to be determined empirically for your specific Cercospora isolate and culture conditions.

Troubleshooting Guides

Issue 1: Low or No this compound Production with Adequate Fungal Growth

Symptoms:

  • Healthy mycelial growth (good biomass).

  • Lack of the characteristic red pigment in the mycelium and surrounding agar.

  • Low absorbance readings when performing spectrophotometric quantification of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Light Exposure Light is the most critical factor for inducing this compound production. Ensure your cultures are incubated under continuous light. A brief exposure to light can be sufficient to induce production even if the culture is subsequently grown in the dark.
Inappropriate Growth Medium The composition of the culture medium is crucial. Not all brands of Potato Dextrose Agar (PDA) support high this compound yields. Malt and PDA are generally favorable for this compound accumulation. For C. nicotianae, a thin layer of Difco PDA has been found to support the highest production.
High Incubation Temperature This compound production is inhibited at high temperatures (30°C and above). The optimal temperature for this compound accumulation is generally between 20°C and 25°C.
Nutrient Imbalance (Carbon:Nitrogen Ratio) The ratio of carbon to nitrogen in the medium can affect this compound accumulation, but the effect can be inconsistent across different isolates. Experiment with different carbon and nitrogen sources and ratios to optimize for your specific strain.
Presence of Inhibitory Compounds Certain compounds can suppress this compound production. For example, phosphate buffer, ammonium, and LiCl have been shown to decrease the expression of genes involved in this compound biosynthesis.
Issue 2: this compound is Produced but Yield is Consistently Low

Symptoms:

  • Some red pigmentation is visible, but it is not intense.

  • Quantification consistently yields lower than expected concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Media Components While using a generally favorable medium like PDA, the specific formulation may not be optimal. Try supplementing with metal ions like cobalt, ferric iron, manganese, and zinc, which have been shown to elevate this compound production.
Incorrect Incubation Duration The peak of this compound accumulation can vary depending on the medium and the specific Cercospora isolate. Perform a time-course experiment to determine the optimal incubation period for maximum yield.
Inefficient Extraction Method The method used to extract this compound from the culture can significantly impact the final quantified yield. Ensure you are using an efficient extraction protocol. A common method involves using 5 N KOH or acetone.
Strain-Specific Production Levels It is important to recognize that significant differences in this compound production exist among various Cercospora species and even between different isolates of the same species. If possible, screen multiple isolates to identify a high-producing strain.

Experimental Protocols

Protocol 1: Basic Cercospora Culture for this compound Production
  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions. Note that different brands of PDA can yield different results. Malt agar is also a suitable alternative that generally favors this compound accumulation.

    • Autoclave the medium and pour it into sterile Petri dishes. For C. nicotianae, using a thin layer of medium (less than 15 ml per plate) has been shown to enhance production.

  • Inoculation:

    • Aseptically transfer a small agar plug (approximately 5 mm in diameter) from an actively growing Cercospora culture to the center of the fresh PDA plate.

  • Incubation:

    • Incubate the plates at 20-25°C under continuous illumination. Higher temperatures (30°C and above) should be avoided as they inhibit this compound production.

  • Observation:

    • Monitor the plates for mycelial growth and the appearance of the characteristic red this compound pigment, which should become visible after a few days of incubation.

Protocol 2: Extraction and Quantification of this compound
  • Sample Collection:

    • From a mature Cercospora culture (typically after 10-14 days of growth), use a cork borer to take several agar plugs (e.g., 6-mm diameter) from the mycelial mat.

  • Extraction:

    • Place the agar plugs into a suitable solvent. Two common methods are:

      • KOH Extraction: Soak the plugs in a known volume of 5 N KOH for at least 4 hours.

      • Acetone Extraction: Grind the plugs with sand in a known volume of acetone and then filter the mixture.

  • Quantification:

    • Measure the absorbance of the extract using a spectrophotometer.

    • For acetone extracts, the visible absorbance maximum of this compound is at 473 nm.

    • Calculate the concentration of this compound using the Beer-Lambert law and the known extinction coefficient of this compound.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Production

FactorOptimal Range/ConditionSub-optimal/Inhibitory ConditionReference
Light Continuous IlluminationDarkness
Temperature 20-25°C≥ 30°C
Growth Medium Malt Agar, Potato Dextrose Agar (brand-specific)Media with high phosphate, ammonium, or LiCl
pH Little direct effect on productionExtreme pH inhibiting growth
Metal Ions Supplementation with Co, Fe, Mn, ZnDepletion of these ions

Visualizations

Troubleshooting_Workflow Troubleshooting Low this compound Yield start Low this compound Yield Observed check_growth Is mycelial growth healthy? start->check_growth no_growth Troubleshoot basic culture conditions (media, sterility, inoculum viability) check_growth->no_growth No check_light Is the culture under continuous light? check_growth->check_light Yes provide_light Incubate under continuous light check_light->provide_light No check_temp Is the temperature between 20-25°C? check_light->check_temp Yes provide_light->check_temp adjust_temp Adjust temperature to 20-25°C check_temp->adjust_temp No check_media Is the growth medium appropriate (e.g., favorable PDA brand, Malt Agar)? check_temp->check_media Yes adjust_temp->check_media change_media Switch to a known favorable medium check_media->change_media No check_extraction Is the extraction protocol efficient? check_media->check_extraction Yes optimize_media Further optimize media (e.g., add metal ions, perform time-course) change_media->optimize_media consider_strain Consider screening different isolates for higher yield optimize_media->consider_strain optimize_extraction Refine extraction method check_extraction->optimize_extraction No check_extraction->consider_strain Yes optimize_extraction->consider_strain

Caption: A workflow diagram for troubleshooting low this compound yield.

Cercosporin_Regulation_Pathway Simplified Regulation of this compound Biosynthesis cluster_environmental_signals Environmental Signals cluster_inhibitory_signals Inhibitory Signals cluster_cellular_processes Cellular Processes Light Light Signaling Ca2+/Calmodulin Signaling Light->Signaling Temperature Optimal Temperature (20-25°C) Gene_Expression CTB Gene Expression Temperature->Gene_Expression Nutrients Favorable Nutrients (Specific C/N sources, Metal Ions) Nutrients->Gene_Expression HighTemp High Temperature (≥ 30°C) HighTemp->Gene_Expression Inhibitors Inhibitory Compounds (Phosphate, Ammonium, LiCl) Inhibitors->Gene_Expression Signaling->Gene_Expression Biosynthesis This compound Biosynthesis Gene_Expression->Biosynthesis This compound This compound Production Biosynthesis->this compound

Caption: Key factors regulating this compound biosynthesis in Cercospora.

References

Improving the stability of purified Cercosporin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of purified cercosporin solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in purified this compound solutions?

A1: The primary cause of instability is photodegradation. This compound is a photosensitizer, meaning it absorbs light energy and, in the presence of oxygen, generates reactive oxygen species (ROS) like singlet oxygen and superoxide.[1][2] This process not only leads to the degradation of the this compound molecule itself but can also affect other components in your experiment. Therefore, protecting solutions from light is the most critical factor in maintaining their stability.

Q2: What are the visible signs of this compound degradation?

A2: A noticeable sign of this compound degradation is a color change in the solution. A fresh, stable solution of this compound is typically red.[3] Upon degradation, the solution may turn from red to brown and then to green.[3][4] The green color is indicative of the formation of xanosporic acid, a non-toxic breakdown product.

Q3: How should I store solid, purified this compound?

A3: Solid, crystalline this compound should be stored in the dark at -20°C. Under these conditions, it can remain stable for at least four years.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: There is no single universal solvent, and the best choice depends on your experimental needs. High-concentration stock solutions are typically prepared in organic solvents due to this compound's hydrophobic nature. Commonly used solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and chloroform. For some applications, dissolving this compound in a dilute base like 0.1 N NaOH is also a documented method.

Q5: How long can I store a this compound stock solution?

A5: When stored properly, a high-concentration stock solution in an anhydrous organic solvent (like DMSO or DMF) can be stored at -20°C or -80°C for several months. To minimize degradation from repeated freeze-thaw cycles and exposure to moisture, it is best to aliquot the stock solution into smaller, single-use volumes.

Q6: My this compound solution appears cloudy after dilution in an aqueous buffer. What should I do?

A6: Cloudiness or precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. This "salting out" effect can be mitigated by several troubleshooting steps. Please refer to the Troubleshooting Guide section on "Precipitation After Dilution in Aqueous Solutions" for detailed recommendations.

Troubleshooting Guides

Issue 1: Rapid Color Change (Red to Green/Brown) in Solution
Potential Cause Troubleshooting Steps
Light Exposure - Work with this compound solutions in a darkened room or under a red safelight.- Use amber or foil-wrapped vials and labware.- Prepare solutions fresh before use whenever possible.
Reactive Components in Medium - Evaluate the components of your experimental medium for potential reactivity with this compound, especially strong oxidizing or reducing agents.
Incorrect pH - Ensure the pH of your final solution is compatible with this compound stability. While comprehensive data is lacking, avoiding extreme pH values is a good practice.
Issue 2: Precipitation After Dilution in Aqueous Solutions
Potential Cause Troubleshooting Steps
Exceeding Solubility Limit - Decrease Final Concentration: The desired concentration of this compound in the aqueous medium may be too high. Try working with a lower final concentration.- Increase Final Organic Solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent from your stock solution (e.g., 1% DMSO instead of 0.1%) may be necessary to maintain solubility. Always check the solvent tolerance of your cells or assay.
Method of Addition - Dropwise Addition with Agitation: Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring. This promotes rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.
Temperature Effects - Warm the Aqueous Buffer: Gently warming your buffer (e.g., to 37°C) before adding the this compound stock can sometimes improve solubility. However, be mindful of the temperature stability of all components in your medium.

Experimental Protocols

Protocol for Preparation and Storage of a this compound Stock Solution
  • Preparation of Stock Solution (e.g., in DMSO):

    • Allow the solid, purified this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • In a fume hood, weigh the desired amount of this compound into a sterile, amber glass vial.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be a clear, red color.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C in the dark.

    • For use, thaw an aliquot at room temperature and use it immediately. Avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution in an Aqueous Medium
  • Preparation:

    • Warm your sterile aqueous buffer (e.g., cell culture medium, phosphate-buffered saline) to the desired experimental temperature (e.g., 37°C).

    • Thaw a single-use aliquot of your high-concentration this compound stock solution.

  • Dilution:

    • While gently vortexing or stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve your final desired concentration.

    • Visually inspect the solution for any signs of precipitation or cloudiness.

  • Usage:

    • Use the freshly prepared aqueous working solution immediately. Do not store dilute aqueous solutions of this compound for extended periods.

Visualizations

Cercosporin_Activation_Pathway This compound Photoactivation and Cellular Damage Pathway This compound This compound (Ground State) Activatedthis compound Activated this compound* (Triplet State) This compound->Activatedthis compound Photoactivation Light Light (Photon Absorption) Light->this compound ROS Reactive Oxygen Species (Singlet Oxygen, Superoxide) Activatedthis compound->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Oxygen->Activatedthis compound CellMembrane Cellular Membranes (Lipids, Proteins) ROS->CellMembrane Attacks Damage Lipid Peroxidation & Membrane Damage CellMembrane->Damage Leads to CellDeath Cell Death Damage->CellDeath Results in

Caption: this compound photoactivation pathway leading to cellular damage.

Troubleshooting_Workflow Troubleshooting this compound Solution Instability Start This compound Solution Shows Instability CheckPrecipitation Is there precipitation? Start->CheckPrecipitation CheckColor Is there a color change (red to green/brown)? Start->CheckColor CheckPrecipitation->CheckColor No PrecipitationActions Follow Precipitation Protocol: - Decrease concentration - Increase co-solvent - Add dropwise with stirring CheckPrecipitation->PrecipitationActions Yes ColorChangeActions Follow Photodegradation Protocol: - Protect from light - Use fresh solution - Check for reactive components CheckColor->ColorChangeActions Yes StableSolution Stable Solution Achieved CheckColor->StableSolution No PrecipitationActions->StableSolution ColorChangeActions->StableSolution

Caption: Workflow for troubleshooting instability in this compound solutions.

References

Challenges in extracting Cercosporin from complex plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in extracting cercosporin from complex plant matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common obstacles during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to extract from plants?

A1: this compound is a red, photoactivated perylenequinone toxin produced by fungi of the genus Cercospora[1][2][3][4]. Its extraction from plant matrices is challenging due to several factors:

  • Low Concentration: this compound may be present in low concentrations in infected plant tissue.

  • Matrix Interference: Plant tissues contain numerous compounds (lipids, pigments, phenolics) that can co-extract with this compound, complicating purification[5].

  • Instability: this compound is sensitive to light, pH, and temperature, and can degrade during extraction.

  • Strong Binding: It can bind to cellular components within the plant matrix, leading to poor recovery rates. Studies have shown that the isolation efficiency from apple tissue can be as low as ~5%.

Q2: What are the primary solvents used for this compound extraction?

A2: The choice of solvent depends on the source material (fungal culture or plant tissue) and the subsequent purification steps. Common solvents include:

  • Acetone: Used for extracting this compound from fungal cultures on solid media.

  • Ethyl Acetate: Frequently used to extract this compound from acidified aqueous solutions.

  • Chloroform: Can be used for initial extraction from liquid cultures or plant material.

  • Dichloromethane (DCM): Used for extracting from fermentation broths.

  • Alkaline Solutions (e.g., 0.5N - 5N KOH or NaOH): Used to solubilize this compound from fungal mycelia or agar, followed by acidification and extraction into an organic solvent.

Q3: How is this compound quantified after extraction?

A3: Quantification is typically performed using two main methods:

  • Spectrophotometry (SPEC): A rapid and cost-effective method that measures the absorbance of the extract at approximately 473-480 nm. The concentration is calculated using the molar extinction coefficient. However, this method can be prone to interference from other co-extracted substances.

  • High-Performance Liquid Chromatography (HPLC): A more specific and accurate method that separates this compound from other compounds before quantification. Both SPEC and HPLC have been shown to be equally valid for evaluating this compound from in vitro cultures.

Q4: What are the optimal conditions for storing this compound?

A4: To prevent degradation, purified this compound should be stored as dried crystals in the dark at low temperatures, such as -20°C. Working stocks can be prepared by dissolving the crystals in a suitable solvent like 0.1 N NaOH. All work with this compound solutions should be conducted with minimal exposure to light.

Troubleshooting Guide

This guide addresses specific problems that may arise during the extraction and purification of this compound.

Problem 1: Low or No Yield of Red Pigment
Potential Cause Troubleshooting Step
Inefficient Initial Extraction Ensure the plant or fungal tissue is thoroughly homogenized or ground (e.g., under liquid nitrogen) to maximize surface area for solvent penetration. For agar cultures, ensure complete immersion and agitation in the solvent.
Incorrect Solvent or pH This compound's solubility is pH-dependent. If using an alkaline extraction (NaOH/KOH), ensure the subsequent acidification step lowers the pH to ~2 to facilitate its transfer into the organic solvent (e.g., ethyl acetate).
Degradation During Extraction Minimize exposure to light at all stages. Wrap flasks and tubes in aluminum foil. Work quickly and keep samples on ice where possible. This compound production in culture can also be temperature-dependent, with some isolates producing more at 20°C than at 30°C.
Poor Recovery from Plant Matrix The recovery of this compound from plant tissue can be very low (~5%) due to binding. Consider a more exhaustive extraction procedure, such as multiple rounds of solvent extraction or using a stronger solvent system.
Fungal Isolate Not Producing Toxin Verify that the Cercospora isolate being used is a this compound producer. Production can vary significantly between species and even isolates of the same species. Culture conditions (media, light, temperature) must be optimized for toxin production.
Problem 2: Extract Appears Green or Brown Instead of Red
Potential Cause Troubleshooting Step
This compound Degradation A green color in the extract often indicates the presence of xanosporic acid, a degradation product of this compound. This can be caused by bacterial contamination or instability during extraction. Ensure sterile techniques if starting from culture and minimize extraction time and light exposure.
Co-extraction of Plant Pigments High concentrations of chlorophyll and other plant pigments can mask the red color of this compound. Implement additional purification steps like silica gel chromatography or Sephadex LH-20 column chromatography to separate this compound from these interfering compounds.
Incorrect pH The color of the this compound solution is pH-sensitive. The characteristic red color is present in acidic to neutral organic solvents. In alkaline aqueous solutions, it appears differently. Ensure the final extract is in a suitable solvent for colorimetric assessment.
Problem 3: Inconsistent Quantification Results
Potential Cause Troubleshooting Step
Interference in Spectrophotometry If using spectrophotometry, co-extracted impurities that absorb at the same wavelength (473-480 nm) will lead to artificially high readings. Run a full spectrum scan (200-800 nm) to check for interfering peaks. If interference is suspected, use HPLC for quantification.
HPLC Calibration Issues Ensure the HPLC is properly calibrated with a high-purity this compound standard. Prepare a fresh standard curve for each batch of samples. Use a filtered, high-quality mobile phase to avoid baseline noise.
Sample-to-Sample Variability Toxin production in infected plants can be highly variable. Ensure that tissue samples are taken from similar lesion types and stages of infection. For fungal cultures, standardize all growth parameters, including media composition, inoculum size, light exposure, and incubation time.

Experimental Protocols & Data

Protocol 1: Extraction from Fungal Cultures on Solid Media

This method is adapted from procedures used for extracting this compound from Cercospora species grown on agar plates.

  • Culture Growth: Grow the Cercospora isolate on a suitable medium like Potato Dextrose Agar (PDA) under continuous light at 20-25°C to induce this compound production.

  • Harvesting: After sufficient growth (e.g., 2-3 weeks), collect the agar and mycelia. For quantification per plug, use a cork borer to take standardized plugs from the culture.

  • Alkaline Extraction: Immerse the agar plugs or total culture material in 5N KOH or 0.5N NaOH in a light-protected container (e.g., foil-wrapped beaker). Allow to soak for at least 4 hours in the dark with occasional agitation. The solution will turn a deep red/purple.

  • Acidification: Filter or centrifuge the mixture to remove solid debris. Transfer the alkaline extract to a separating funnel and acidify to approximately pH 2 using 6N HCl. The solution's color will shift to bright red.

  • Organic Solvent Extraction: Add an equal volume of ethyl acetate and shake vigorously to partition the this compound into the organic phase. Repeat this extraction two more times, pooling the organic layers.

  • Washing and Drying: Wash the pooled ethyl acetate extract with brine (saturated NaCl solution) to remove residual acid and water. Dry the organic phase over anhydrous sodium sulfate.

  • Concentration: Evaporate the ethyl acetate under reduced pressure (rotary evaporator) or in a fume hood to yield a crude, red residue.

  • Purification (Optional but Recommended): Dissolve the residue in a minimal amount of ethanol or methanol and purify using column chromatography (Sephadex LH-20 or silica gel) to remove impurities.

  • Quantification: Dissolve the purified this compound in a known volume of solvent (e.g., acetone or methanol) and quantify using spectrophotometry (A473) or HPLC.

Protocol 2: Extraction from Infected Plant Tissue

This protocol is a generalized method based on principles for extracting secondary metabolites from complex plant matrices.

  • Sample Preparation: Harvest infected plant leaves with visible lesions. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize (freeze-dry) the powder to remove all water.

  • Initial Extraction: Suspend the lyophilized plant powder in an acidified aqueous solution (pH < 3 with HCl) for 10-15 minutes.

  • Solvent Partitioning: Transfer the suspension to a flask and add an equal volume of ethyl acetate. Shake vigorously for several hours at room temperature, protected from light.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers from the solid plant debris.

  • Collection and Concentration: Carefully collect the upper ethyl acetate layer. Repeat the extraction of the aqueous/solid phase two more times with fresh ethyl acetate. Pool all organic extracts and evaporate the solvent to dryness as described in Protocol 1.

  • Purification and Quantification: Due to the high level of co-extracted plant compounds, purification via column chromatography is essential. Follow steps 8 and 9 from Protocol 1 for purification and quantification.

Data Presentation: Comparison of Quantification Methods

The following table summarizes data comparing this compound quantification by spectrophotometry (SPEC) and HPLC for 19 isolates of Cercospora coffeicola. This illustrates the variability in toxin production among isolates.

IsolateThis compound Concentration by SPEC (µM)This compound Concentration by HPLC (µM)
Isolate 148.6537.26
Isolate 235.4228.15
Isolate 322.1817.50
... (and so on for other isolates)......
Isolate 190.201.15
Data adapted from a study on C. coffeicola, showing a range of production levels. Both methods are considered valid for in vitro quantification.

Visualizations

Experimental Workflow Diagram

G General Workflow for this compound Extraction cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis A Infected Plant Tissue or Fungal Culture B Homogenization / Grinding A->B C Solvent Addition (e.g., Acetone, Ethyl Acetate) B->C D Agitation / Incubation (Protected from Light) C->D E Phase Separation (Filtration / Centrifugation) D->E F Collect Organic Phase E->F G Solvent Evaporation F->G H Column Chromatography (Silica / Sephadex) G->H I Collect Pure Fractions H->I J Quantification (HPLC or Spectrophotometry) I->J K Structural Confirmation (MS / NMR) J->K

Caption: A flowchart illustrating the main stages of this compound extraction.

Troubleshooting Logic Diagram

G Troubleshooting Common Extraction Issues Start Extraction Attempt Problem Low / No Yield? Start->Problem Color Incorrect Color? (Green/Brown) Problem->Color No Check_pH Verify pH for Extraction & Partitioning Problem->Check_pH Yes Success Successful Extraction Color->Success No Check_Pigments Add Purification Step (Chromatography) Color->Check_Pigments Yes Check_Degrade Minimize Light/Heat Exposure Check_pH->Check_Degrade Check_Homog Improve Tissue Homogenization Check_Degrade->Check_Homog Check_Degrade2 Check for Degradation (e.g., Xanosporic Acid) Check_Pigments->Check_Degrade2

Caption: A decision tree for troubleshooting this compound extraction problems.

Challenges in Extraction Diagram

G Key Challenges in this compound Extraction cluster_matrix Matrix Effects cluster_stability This compound Instability cluster_process Process-Related Issues center This compound Extraction from Plant Matrix M1 Co-extraction of Chlorophyll & Pigments center->M1 S1 Photosensitivity (Light Degradation) center->S1 P1 Low in planta Concentration center->P1 M2 Interference from Lipids and Phenols M3 Strong Adsorption to Plant Components S2 pH Sensitivity S3 Thermal Lability P2 Poor Recovery Rate P3 Analytical Interference

Caption: A concept map of the primary challenges in plant-based extraction.

References

Technical Support Center: Overcoming Poor Solubility of Cercosporin in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of cercosporin.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. It is, however, soluble in several organic solvents. The approximate solubility in these solvents is summarized in the table below.

SolventSolubility (mg/mL)Appearance of SolutionReference
Chloroform9.80 - 10.20Clear, red to red-brown
Dimethylformamide (DMF)Soluble-[1]
Dimethyl sulfoxide (DMSO)Soluble-[1]
EthanolSoluble-[1]
Methanol9.80 - 10.20Clear, yellow to very deep yellow-

Q2: How should I prepare a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as DMSO. A general protocol is provided below. For tips on preparing stock solutions, you can refer to established laboratory procedures.[2]

Experimental Protocol: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid in dissolution.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q3: Can I dissolve this compound directly in my aqueous experimental buffer?

A3: Direct dissolution of this compound in aqueous buffers is generally not recommended due to its hydrophobic nature, which will likely result in poor solubility and precipitation. The preferred method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into the aqueous buffer to the final desired concentration.

Q4: What is the maximum concentration of this compound I can use in my aqueous-based experiment?

A4: The maximum achievable concentration of this compound in an aqueous solution without precipitation will depend on several factors, including the final concentration of the organic co-solvent (e.g., DMSO), the pH of the buffer, and the presence of other components in the medium. It is crucial to keep the final concentration of the organic solvent as low as possible (typically below 1%, and ideally below 0.1%) to avoid solvent-induced artifacts in biological assays. A pilot experiment is recommended to determine the empirical solubility limit for your specific experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem 1: Precipitation is observed upon diluting the DMSO stock solution into my aqueous buffer or cell culture medium.

Possible Cause Troubleshooting Step
Final concentration exceeds solubility limit: The final concentration of this compound in the aqueous medium is above its solubility limit.1. Reduce Final Concentration: Lower the final working concentration of this compound. 2. Increase Co-solvent Percentage: If experimentally permissible, slightly increase the final percentage of DMSO. Be mindful of potential solvent toxicity in cell-based assays. 3. Use a Solubilizing Agent: Consider incorporating a solubilizing agent such as β-cyclodextrin or a non-ionic surfactant like Tween® 80 (Polysorbate 80).
Incorrect Dilution Technique: Adding the concentrated DMSO stock directly to the full volume of aqueous buffer can cause localized high concentrations and immediate precipitation.1. Stepwise Dilution: Perform a serial dilution. First, dilute the DMSO stock into a small volume of the aqueous buffer, mix well, and then add this intermediate dilution to the final volume.
pH of the Aqueous Medium: this compound's solubility is pH-dependent. At neutral or acidic pH, its solubility is significantly lower.1. Adjust pH: If your experiment allows, increasing the pH of the aqueous buffer to a more alkaline range can improve solubility. Perform a pH-solubility titration to determine the optimal pH.
Temperature Effects: Lower temperatures can decrease the solubility of some compounds.1. Pre-warm Solutions: Ensure both the this compound stock solution and the aqueous buffer are at the experimental temperature before mixing.
Interaction with Media Components: Components in complex media, such as salts or proteins, can sometimes interact with the compound and cause it to precipitate.1. Simplify the Medium: If possible, test the solubility in a simpler buffer to identify potential problematic components.

Problem 2: I'm observing unexpected or inconsistent results in my biological assay.

Possible Cause Troubleshooting Step
This compound Degradation: this compound may not be stable under your experimental conditions (e.g., prolonged exposure to light, certain pH).1. Protect from Light: this compound is a photosensitizer; protect all solutions from light as much as possible. 2. Assess Stability: Perform a time-course experiment to check the stability of this compound in your experimental medium by measuring its concentration or activity over time.
Formation of Aggregates: Even if not visibly precipitated, this compound may form small aggregates in solution, reducing its effective concentration and activity.1. Use Solubilizing Agents: Incorporating surfactants or cyclodextrins can help prevent aggregation.
Solvent Toxicity: The concentration of the organic co-solvent (e.g., DMSO) may be toxic to the cells or interfere with the assay.1. Run a Solvent Control: Always include a vehicle control (the same concentration of DMSO without this compound) in your experiments. 2. Minimize Solvent Concentration: Keep the final DMSO concentration as low as possible.

Experimental Protocols for Enhancing Aqueous Solubility

Here are detailed protocols for common methods to improve the solubility of this compound in aqueous solutions.

Method 1: Co-solvent System

This method involves using a water-miscible organic solvent to aid in the dissolution of a hydrophobic compound in an aqueous solution.

Experimental Protocol: Preparing this compound in a DMSO/Aqueous Buffer Co-solvent System

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in the FAQs.

  • Prepare Intermediate Dilution: In a sterile tube, add a small volume of your pre-warmed aqueous buffer.

  • Add this compound Stock: To the aqueous buffer, add the required volume of the this compound DMSO stock solution to create an intermediate dilution. Vortex or pipette to mix thoroughly.

  • Final Dilution: Add the intermediate dilution to the remaining volume of your pre-warmed aqueous buffer to reach the final desired this compound concentration and a low final DMSO percentage.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.

CoSolvent_Workflow A Prepare 10 mM this compound in 100% DMSO C Create intermediate dilution: Add stock to small buffer volume A->C B Prepare pre-warmed aqueous buffer B->C D Final dilution: Add intermediate to remaining buffer C->D E Visually inspect for precipitation D->E

Co-solvent method workflow.
Method 2: pH Adjustment

The solubility of weakly acidic or basic compounds can often be increased by adjusting the pH of the solution. Since this compound is soluble in alkaline solutions like KOH and NaOH, it is likely a weak acid.

Experimental Protocol: Determining the pH-Solubility Profile of this compound

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 10).

  • Add Excess this compound: To a fixed volume of each buffer, add an excess amount of this compound powder.

  • Equilibrate: Agitate the suspensions at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the suspensions to remove the undissolved solid.

  • Quantify Soluble this compound: Measure the concentration of this compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot Data: Plot the measured solubility as a function of pH to generate a pH-solubility profile. This will help identify the optimal pH range for your experiments.

PHSolubility_Workflow A Prepare buffers of varying pH B Add excess this compound to each buffer A->B C Equilibrate with agitation B->C D Separate undissolved solid C->D E Quantify soluble This compound D->E F Plot Solubility vs. pH E->F Cyclodextrin_Workflow A Prepare β-Cyclodextrin solution in buffer B Add this compound powder A->B C Stir/sonicate to form inclusion complex B->C D Remove undissolved This compound C->D E Quantify solubilized This compound D->E Surfactant_Workflow A Prepare Tween® 80 solution in buffer C Slowly add stock to Tween® 80 solution with stirring A->C B Prepare concentrated This compound stock in ethanol B->C D Remove ethanol (e.g., evaporation) C->D E Characterize the formulation D->E Liposome_Workflow A Dissolve lipids and This compound in organic solvent B Form thin film by solvent evaporation A->B C Hydrate film with aqueous buffer to form MLVs B->C D Size reduction (sonication/extrusion) C->D E Purify to remove unencapsulated drug D->E

References

Preventing degradation of Cercosporin during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Cercosporin during extraction and long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to degradation?

A1: this compound is a photoactivated perylenequinone toxin produced by fungi of the genus Cercospora. Its structure makes it highly susceptible to degradation, primarily through exposure to light, which activates its photosensitizing properties and can lead to the generation of reactive oxygen species (ROS) that cause the molecule to break down. Other factors influencing its stability include temperature, pH, and the presence of oxidizing agents or certain microorganisms.[1][2][3]

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors leading to the degradation of this compound are:

  • Light Exposure: As a photosensitizer, this compound is activated by light, leading to its degradation.[1][2] It is stable in the absence of light.

  • Temperature: Elevated temperatures can decrease this compound stability. While optimal production temperatures are between 20-25°C, higher temperatures (e.g., 30°C) have been shown to reduce its accumulation.

  • pH: this compound's stability can be affected by pH. Both acidic and alkaline conditions are used during extraction, but prolonged exposure to extreme pH levels should be avoided during storage.

  • Oxidizing Agents: this compound is susceptible to oxidation. Contact with oxidizing agents should be avoided to prevent chemical degradation.

  • Microbial Contamination: Certain bacteria, such as Xanthomonas campestris, have been shown to degrade this compound.

Q3: How should I store solid this compound?

A3: For long-term stability, solid this compound should be stored under the following conditions:

  • Temperature: Store at -20°C. Some suppliers may recommend 4°C for shorter periods.

  • Light: Keep in a light-proof container in the dark.

  • Atmosphere: Store in a tightly sealed container to protect from moisture and air. Under these conditions, solid this compound can be stable for at least four years.

Q4: What is the best way to store this compound in solution?

A4: Stock solutions of this compound are less stable than the solid form. To maximize their shelf-life:

  • Temperature: Store as aliquots in tightly sealed vials at -20°C.

  • Solvent: Use appropriate solvents where this compound is soluble, such as DMF, DMSO, or ethanol.

  • Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil.

  • Duration: It is recommended to use prepared solutions within one month. For best results, prepare solutions fresh on the day of use.

  • Handling: Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of this compound after extraction. Light-induced degradation: The extraction was performed under ambient light conditions.Perform all extraction and purification steps in the dark or under dim red light to prevent photodegradation.
Suboptimal extraction solvent: The solvent used was not efficient for extracting this compound.Use recommended solvents such as chloroform, acetone, or 5 N KOH followed by appropriate workup.
Inefficient fungal culture production: The Cercospora strain or culture conditions were not optimal for this compound production.Optimize culture conditions (media, temperature, light exposure) for your specific fungal isolate.
Color of this compound solution changes from red to brown or green. Degradation: The this compound has degraded into byproducts like xanosporic acid.This is often due to light exposure or microbial contamination. Discard the solution and prepare a fresh one, ensuring proper storage and handling procedures are followed.
Precipitate forms in the stored this compound solution. Low solubility at storage temperature: The solvent's capacity to dissolve this compound has decreased at -20°C.Before use, allow the solution to warm to room temperature and vortex to ensure the compound is fully dissolved.
Chemical degradation: The precipitate may be a degradation product.If the precipitate does not redissolve upon warming and vortexing, the solution may have degraded. It is advisable to prepare a fresh solution.
Inconsistent experimental results using this compound. Degradation of stock solution: The stock solution has degraded over time, leading to a lower effective concentration.Prepare fresh stock solutions more frequently, ideally on the day of the experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Inaccurate concentration determination: The method for quantifying this compound is not accurate.Use a validated spectrophotometric or HPLC method for accurate quantification.

Data on this compound Stability and Production

Table 1: Recommended Storage Conditions for this compound

Form Temperature Light Conditions Container Reported Stability Reference
Solid-20°CDarkTightly sealed vial≥ 4 years
Solid4°CDarkTightly sealed containerNot specified
Solution-20°CDark (amber vial)Tightly sealed aliquotsUp to 1 month

Table 2: Factors Influencing this compound Production in Cercospora Cultures

Factor Condition Effect on this compound Production Reference
Temperature 20-25°CGenerally favorable for accumulation
30°CDecreased accumulation
Light 12-h photoperiodStimulates production
Continuous darknessReduced production
Culture Media Potato Dextrose Agar (PDA), Malt AgarGenerally favorable for accumulation
pH Little direct effect on productionProduction observed across a range of pH values

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures (Solid Media)

This protocol is adapted from methods described for extracting this compound for quantification.

Materials:

  • Cercospora spp. culture grown on Potato Dextrose Agar (PDA) plates.

  • 5 N Potassium Hydroxide (KOH).

  • Sterile cork borer (6-mm diameter).

  • Microcentrifuge tubes.

  • Spectrophotometer.

  • Vortex mixer.

  • Aluminum foil.

Procedure:

  • Preparation: Perform all steps under dim light or red light to minimize light exposure.

  • Sample Collection: From a mature fungal culture (e.g., 10-12 days old), use a sterile cork borer to take mycelial plugs (6-mm diameter).

  • Extraction: Place a defined number of plugs (e.g., four) into a microcentrifuge tube. Add a specific volume of 5 N KOH (e.g., 2 mL).

  • Incubation: Tightly cap the tube, wrap it in aluminum foil, and incubate in the dark for approximately 4 hours at room temperature with occasional vortexing.

  • Quantification: After incubation, centrifuge the tube to pellet the mycelial debris. Carefully transfer the supernatant to a cuvette.

  • Measurement: Measure the absorbance of the extract at 480 nm. The concentration of this compound can be calculated using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.

Protocol 2: Purification of this compound by Solvent Extraction

This protocol outlines a general method for purifying this compound for experimental use.

Materials:

  • Source of this compound (e.g., dried fungal mycelia or crude extract).

  • Chloroform.

  • Pentane.

  • Rotary evaporator.

  • Glass vials.

  • Filtration apparatus.

Procedure:

  • Initial Extraction: Extract the this compound from the source material using chloroform. This can be done by soaking the material in the solvent and then filtering to remove solid debris. All steps should be performed in the dark.

  • Solvent Removal: Remove the chloroform from the extract using a rotary evaporator to yield a crude, reddish residue.

  • Washing and Crystallization: Wash the residue with a small amount of pentane to remove impurities. The this compound may crystallize during this process.

  • Recrystallization (Optional): For higher purity, the crystallization process can be repeated.

  • Drying and Storage: Dry the purified this compound crystals under vacuum. Store the solid product in a tightly sealed, light-proof vial at -20°C.

Visual Guides

Cercosporin_Degradation_Factors cluster_factors Degradation Factors cluster_product This compound cluster_degraded Degradation Products Light Light Exposure This compound Stable this compound Degraded Degraded Products (e.g., Xanosporic Acid) Light->Degraded Photodegradation Temp High Temperature Temp->Degraded Thermal Degradation Oxidation Oxidizing Agents Oxidation->Degraded Oxidative Degradation Microbes Microbial Contamination Microbes->Degraded Biodegradation pH Extreme pH pH->Degraded Chemical Degradation

Caption: Factors leading to the degradation of this compound.

Cercosporin_Extraction_Workflow Start Start: Fungal Culture (Cercospora spp.) Harvest Harvest Mycelia Start->Harvest Extraction Solvent Extraction (e.g., Chloroform/KOH) Perform in dark Harvest->Extraction Filtration Filter to Remove Solids Extraction->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Purification Wash/Recrystallize (e.g., with Pentane) Evaporation->Purification Drying Dry Purified this compound Purification->Drying Storage Store at -20°C in Dark Drying->Storage

Caption: General workflow for this compound extraction and purification.

References

Technical Support Center: Optimizing Cercosporin Production in Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH and temperature during Cercosporin production in bioreactors.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound production in a bioreactor?

A1: The optimal temperature for this compound production in liquid culture is approximately 25°C.[1][2] It is critical to maintain this temperature, as production can be significantly inhibited at temperatures above 27°C.[1][2]

Q2: What is the optimal pH for this compound production in a bioreactor?

A2: An initial pH of 8.5 has been shown to be optimal for this compound production in liquid fermentation.[1] While some studies have suggested that pH has little effect on this compound production, the presence of pH-responsive elements in the biosynthetic gene clusters indicates that pH can be an important factor.

Q3: Is it necessary to control the pH throughout the entire fermentation process?

A3: While an optimal initial pH is crucial, maintaining a stable pH throughout the fermentation is highly recommended for consistent secondary metabolite production in fungal cultures. Fluctuations in pH can affect enzyme activity and nutrient uptake. For precise control, a pH probe and an automated system for adding acid or base are recommended.

Q4: My Cercospora culture is growing well, but not producing the characteristic red pigment of this compound. What could be the issue?

A4: this compound production is highly dependent on light. Ensure your bioreactor is equipped with a suitable light source and that the culture is exposed to a light/dark cycle. Other factors could include suboptimal temperature or pH, or nutrient limitations in your medium.

Q5: Can I use any type of liquid medium for this compound production?

A5: While various media can support the growth of Cercospora, the composition of the medium significantly impacts this compound yield. A modified S-7 medium with glucose as a carbon source and soy peptone as a nitrogen source has been shown to be effective.

Data Presentation

Table 1: Optimal pH and Temperature for this compound Production

ParameterOptimal ValueNotesReference
Temperature25°CProduction is significantly inhibited above 27°C.
Initial pH8.5An alkaline initial pH enhances production.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Production - Inadequate lighting.- Suboptimal temperature.- Incorrect initial pH.- Inappropriate medium composition.- Ensure the bioreactor is exposed to a light/dark cycle.- Maintain the temperature at 25°C.- Adjust the initial pH of the medium to 8.5.- Use a proven medium formulation for this compound production.
pH Fluctuations During Fermentation - Metabolic activity of the fungus leading to the production of acidic or alkaline byproducts.- Insufficient buffering capacity of the medium.- Implement automated pH control using acid (e.g., HCl) and base (e.g., NaOH) feeding.- Ensure the medium has adequate buffering capacity.
Temperature Instability - Malfunctioning bioreactor heating/cooling system.- Inadequate heat transfer in a large-volume bioreactor.- Calibrate and check the functionality of the temperature control system.- Ensure proper agitation for uniform heat distribution.
Foaming in the Bioreactor - High agitation speed.- Certain components in the medium.- Add an appropriate antifoaming agent.- Reduce the agitation speed, ensuring it does not compromise mixing and oxygenation.
Contamination - Improper sterilization of the bioreactor or medium.- Leaks in the system.- Review and validate sterilization protocols.- Check all seals and connections for potential leaks.

Experimental Protocols

Protocol for Optimizing Temperature for this compound Production
  • Prepare a series of small-scale bioreactors (e.g., 1L) with your chosen production medium.

  • Inoculate each bioreactor with a standardized inoculum of Cercospora sp.

  • Set each bioreactor to a different constant temperature (e.g., 20°C, 23°C, 25°C, 27°C, 30°C).

  • Maintain all other parameters (e.g., pH, agitation, aeration, light cycle) constant across all bioreactors.

  • Take samples at regular intervals (e.g., every 24 hours) for a set duration (e.g., 14 days).

  • Analyze the samples for biomass (dry cell weight) and this compound concentration (spectrophotometrically or via HPLC).

  • Plot this compound yield against temperature to determine the optimal temperature for production.

Protocol for Optimizing pH for this compound Production
  • Prepare a series of small-scale bioreactors with your production medium.

  • Adjust the initial pH of the medium in each bioreactor to a different value (e.g., 6.5, 7.0, 7.5, 8.0, 8.5).

  • Inoculate each bioreactor with a standardized inoculum of Cercospora sp.

  • Maintain a constant temperature (e.g., 25°C) and other parameters across all bioreactors.

  • Monitor the pH in each bioreactor throughout the experiment. If you have a pH control system, you can either let the pH drift or maintain it at the initial setpoint.

  • Take samples at regular intervals and analyze for biomass and this compound concentration.

  • Plot this compound yield against the initial (or maintained) pH to determine the optimal pH.

Visualizations

Experimental_Workflow_for_Optimization Experimental Workflow for pH and Temperature Optimization cluster_setup Bioreactor Setup cluster_optimization Parameter Optimization Prepare_Medium Prepare Production Medium Sterilize Sterilize Bioreactors and Medium Prepare_Medium->Sterilize Inoculate Inoculate with Cercospora sp. Sterilize->Inoculate Set_Temperature_Range Set Temperature Range (e.g., 20-30°C) Inoculate->Set_Temperature_Range Set_pH_Range Set Initial pH Range (e.g., 6.5-8.5) Inoculate->Set_pH_Range Run_Fermentation Run Fermentation under Controlled Conditions Set_Temperature_Range->Run_Fermentation Set_pH_Range->Run_Fermentation Sampling Regular Sampling Run_Fermentation->Sampling Analysis Analyze Samples for Biomass and this compound Sampling->Analysis Data_Interpretation Determine Optimal Conditions Analysis->Data_Interpretation pH_Signaling_Pathway Fungal pH-Responsive Signaling Pathway (Pal/Rim Pathway) Alkaline_pH Alkaline pH Signal PalH PalH (Plasma Membrane Receptor) Alkaline_pH->PalH PalI PalI PalH->PalI Arrestin_like_protein Arrestin-like protein (PalF) PalI->Arrestin_like_protein ESCRT_Complex ESCRT Complex Arrestin_like_protein->ESCRT_Complex PalB_Protease PalB (Protease) ESCRT_Complex->PalB_Protease PacC_active PacC (Active Transcription Factor) PalB_Protease->PacC_active PacC_inactive PacC (Inactive Transcription Factor) PacC_inactive->PalB_Protease Proteolytic Cleavage Gene_Expression Regulation of Gene Expression (including this compound biosynthesis genes) PacC_active->Gene_Expression Temperature_Stress_Pathway General Fungal Temperature Stress Response Pathways cluster_HOG HOG Pathway cluster_cAMP cAMP-PKA Pathway High_Temp_HOG High Temperature Stress Sensor_Kinases_HOG Sensor Kinases High_Temp_HOG->Sensor_Kinases_HOG MAPKKK_HOG MAPKKK Sensor_Kinases_HOG->MAPKKK_HOG MAPKK_HOG MAPKK MAPKKK_HOG->MAPKK_HOG Hog1_MAPK Hog1 MAPK MAPKK_HOG->Hog1_MAPK Glycerol_Synthesis Glycerol Synthesis Hog1_MAPK->Glycerol_Synthesis Secondary_Metabolism Modulation of Secondary Metabolism Hog1_MAPK->Secondary_Metabolism High_Temp_cAMP High Temperature Stress Adenylate_Cyclase Adenylate Cyclase High_Temp_cAMP->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Stress_Response_Genes Stress Response Gene Expression PKA->Stress_Response_Genes PKA->Secondary_Metabolism

References

Technical Support Center: Enhancing Cercosporin Production through Bacterial Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the co-cultivation of Cercospora with bacteria to enhance cercosporin yield. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of co-culturing Cercospora with bacteria for this compound production?

A1: The primary advantage is a significant increase in this compound yield compared to monocultures of Cercospora. For instance, co-culturing Cercospora sp. JNU001 with Bacillus velezensis B04 has been shown to increase this compound production from 128.2 mg/L to 984.4 mg/L, a 7.68-fold increase, after just four days of co-culture.[1][2][3][4] Another bacterium, Lysinibacillus sp. B15, increased the yield to 626.3 mg/L, a 4.89-fold enhancement.[1] This method can dramatically improve the efficiency of this compound production for applications in photodynamic therapy, as an antimicrobial agent, or as an organophotocatalyst.

Q2: How do bacteria enhance this compound production in Cercospora?

A2: Bacteria can employ different mechanisms to boost this compound production. Studies have identified two distinct methods:

  • Physical Interaction and Damage: Some bacteria, like Bacillus velezensis B04, can interact with the fungal hyphae, causing loosening and damage to the surface. This appears to facilitate the secretion of this compound from the fungal cells into the culture broth.

  • Adsorption and Secretion Pull: Other bacteria, such as Lysinibacillus sp. B15, can adsorb this compound. This action is hypothesized to create a "sink" for the this compound, pulling more of the compound out of the fungal cells and thereby stimulating its production and secretion.

Q3: What types of bacteria are suitable for co-culture with Cercospora?

A3: Endophytic bacteria isolated from the leaves of plants exhibiting leaf spot diseases have proven effective. Specifically, strains of Bacillus and Lysinibacillus have been successfully used to enhance this compound production. The rationale is to mimic the natural microbial interactions that Cercospora might encounter in its native environment.

Q4: Are there any known signaling pathways involved in this interaction?

A4: While the precise signaling pathways in Cercospora triggered by these specific bacteria are not fully elucidated, the enhancement of secondary metabolite production in fungi by bacteria is a known phenomenon. It is generally understood that bacterial elicitors (such as cell wall components or secreted molecules) can be recognized by fungal receptors. This recognition can trigger downstream signaling cascades, often involving transcription factors that upregulate the expression of biosynthetic gene clusters responsible for producing secondary metabolites like this compound.

Q5: What are the key environmental factors to consider for optimal this compound production?

A5: Beyond the co-culture itself, several environmental factors significantly influence this compound production. Light is one of the most critical factors, with many Cercospora species requiring light to produce substantial amounts of the toxin. Other important factors include the composition of the culture medium (carbon and nitrogen sources), temperature, pH, and the presence of certain metal ions. For example, in one study, the optimal temperature for this compound production by Cercospora kikuchii was 20°C, rather than 30°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no enhancement of this compound yield. 1. Inappropriate bacterial strain. 2. Incorrect timing of bacterial inoculation. 3. Suboptimal co-culture conditions (e.g., pH, temperature). 4. The Cercospora strain may not be responsive.1. Screen different endophytic bacterial isolates from plants with leaf spot disease. 2. Inoculate the bacteria during the late logarithmic growth phase of the Cercospora culture (e.g., around day 7 of fungal growth). 3. Optimize co-culture parameters such as temperature (25°C) and initial pH (8.5) of the medium. 4. Test different Cercospora isolates, as toxin production can be highly variable between strains.
Bacterial overgrowth leading to inhibition of fungal growth. 1. Bacterial inoculum is too high. 2. The chosen bacterium is highly competitive or antagonistic.1. Optimize the initial optical density (OD) of the bacterial inoculum. A final OD600 of around 0.20 has been shown to be effective. 2. Screen for bacteria that enhance production without significantly inhibiting fungal biomass. Perform plate-based confrontation assays to observe the interaction before proceeding to liquid co-culture.
Contamination of the co-culture. 1. Non-sterile technique during inoculation or sampling. 2. Contaminated stock cultures or media.1. Strictly adhere to aseptic techniques. Work in a laminar flow hood and sterilize all equipment and media properly. 2. Regularly check the purity of your fungal and bacterial stock cultures. Prepare fresh media for each experiment and check for sterility before use.
Inconsistent results between experiments. 1. Variability in inoculum size or age. 2. Fluctuations in incubation conditions (light, temperature, agitation). 3. Inconsistent preparation of culture media.1. Standardize the preparation of both fungal and bacterial inocula. Use cultures at the same growth stage for each experiment. 2. Ensure that incubators and shakers are properly calibrated and maintained to provide consistent environmental conditions. 3. Prepare media in batches and use the same lot of components for a set of comparative experiments.
Difficulty in extracting and quantifying this compound. 1. Inefficient extraction method. 2. Inaccurate quantification method.1. Use an appropriate solvent for extraction, such as dichloromethane (DCM). Ensure thorough mixing and separation of the organic phase. 2. Use a reliable quantification method such as High-Performance Liquid Chromatography (HPLC) for accurate measurement. A simpler spectrophotometric method can be used for initial screening.

Data Presentation

Table 1: Enhancement of this compound Production in Cercospora sp. JNU001 by Co-culturing with Endophytic Bacteria.

Culture ConditionThis compound Yield (mg/L)Fold IncreaseReference
Cercospora sp. JNU001 (Monoculture - Initial)128.2-
Cercospora sp. JNU001 (Monoculture - Optimized Medium)467.83.65
Co-culture with Bacillus velezensis B04984.47.68
Co-culture with Lysinibacillus sp. B15626.34.89

Experimental Protocols

Protocol 1: Co-culturing Cercospora sp. with Bacteria to Enhance this compound Production

This protocol is adapted from Zhou et al. (2021).

Materials:

  • Cercospora sp. (e.g., JNU001)

  • Bacterial strain (e.g., Bacillus velezensis B04 or Lysinibacillus sp. B15)

  • Modified S-7 liquid medium (optimized for this compound production)

  • Modified S-7 agar plates

  • LB (Luria-Bertani) medium

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge

  • Dichloromethane (DCM) for extraction

  • HPLC for quantification

Procedure:

  • Preparation of Cercospora Inoculum:

    • Inoculate two small agar plugs (5x5 mm) of a mature Cercospora sp. culture from a modified S-7 agar plate into a 250 mL flask containing 100 mL of modified S-7 liquid medium.

    • Incubate at 25°C with shaking at 135 rpm for 7 days under continuous light.

  • Preparation of Bacterial Inoculum:

    • On day 6 of the Cercospora culture, inoculate a single colony of the desired bacterium into a 100 mL flask containing 50 mL of LB medium.

    • Incubate at 37°C with shaking at 200 rpm overnight.

  • Co-cultivation:

    • On day 7, harvest the overnight bacterial culture by centrifugation.

    • Discard the supernatant and resuspend the bacterial pellet in fresh modified S-7 liquid medium.

    • Measure the optical density at 600 nm (OD600) and dilute to the desired final concentration.

    • Add the resuspended bacterial culture to the 7-day-old Cercospora culture to achieve a final bacterial OD600 of approximately 0.20.

    • Continue to incubate the co-culture at 25°C with shaking at 135 rpm under continuous light for another 3-5 days.

  • Extraction and Quantification of this compound:

    • After the co-culture period, add 50 mL of DCM to the culture flask.

    • Shake vigorously to extract the this compound into the organic phase.

    • Separate the DCM layer containing the red this compound pigment.

    • Analyze the this compound concentration in the extract using HPLC.

Visualizations

Experimental_Workflow cluster_cercospora Cercospora Preparation cluster_bacteria Bacterial Preparation (Day 6) cluster_coculture Co-culture and Analysis (Day 7 onwards) C_agar Cercospora on S-7 Agar Plate C_liquid Inoculate into S-7 Liquid Medium C_agar->C_liquid Step 1.1 C_growth Incubate 7 Days (25°C, 135 rpm, light) C_liquid->C_growth Co_culture Add Bacteria to Cercospora Culture (Final OD600 ≈ 0.20) C_growth->Co_culture B_colony Bacterial Colony on LB Agar B_liquid Inoculate into LB Medium B_colony->B_liquid Step 2.1 B_growth Incubate Overnight (37°C, 200 rpm) B_liquid->B_growth B_harvest Harvest & Resuspend Bacteria B_growth->B_harvest Step 3.1 B_harvest->Co_culture Step 3.4 Co_growth Incubate 3-5 Days (25°C, 135 rpm, light) Co_culture->Co_growth Extraction Extract with DCM Co_growth->Extraction Step 4.1 Analysis HPLC Analysis Extraction->Analysis

Caption: Experimental workflow for enhancing this compound yield via co-culture.

Signaling_Pathway cluster_interaction Fungus-Bacteria Interaction cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Bacterium Bacterium (e.g., Bacillus velezensis) Elicitor Bacterial Elicitors (e.g., cell wall fragments, secreted molecules) Bacterium->Elicitor releases Receptor Fungal Receptor Elicitor->Receptor binds to Cercospora Cercospora Cell Cascade Signal Transduction (e.g., MAPK cascade) Receptor->Cascade activates TF Transcription Factor Activation Cascade->TF GeneCluster This compound Biosynthetic Gene Cluster (CTB) TF->GeneCluster activates Upregulation Upregulation of Gene Expression GeneCluster->Upregulation Enzymes Biosynthetic Enzymes Upregulation->Enzymes leads to more This compound Increased this compound Production & Secretion Enzymes->this compound catalyzes

Caption: Hypothetical signaling pathway for bacterial elicitation of this compound.

Logical_Relationship CoCulture Co-culture of Cercospora & Bacterium MechanismA Mechanism A: Hyphal Surface Damage (e.g., B. velezensis) CoCulture->MechanismA MechanismB Mechanism B: This compound Adsorption (e.g., Lysinibacillus sp.) CoCulture->MechanismB Secretion Enhanced this compound Secretion MechanismA->Secretion MechanismB->Secretion creates 'pull' effect Yield Increased this compound Yield Secretion->Yield

Caption: Logical relationship of co-culture mechanisms leading to enhanced yield.

References

How to minimize batch-to-batch variation in Cercosporin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation in Cercosporin production.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to batch-to-batch variation in this compound production?

A1: Batch-to-batch variation in this compound production is a common issue stemming from the complex interplay of various environmental and genetic factors. Key contributors include inconsistencies in culture media composition, fluctuations in temperature and light conditions, pH shifts during fermentation, and inherent variability among different Cercospora species and isolates.[1][2] Even minor variations in these parameters can significantly impact the final yield of this compound.

Q2: How critical is the choice of Cercospora isolate for consistent production?

A2: The choice of isolate is highly critical. Different isolates, even within the same species, can exhibit markedly different patterns of this compound accumulation under identical conditions.[1] It is crucial to screen several isolates to identify a high-yielding, stable producer for your specific experimental setup.

Q3: Can the brand of my culture media components affect this compound yield?

A3: Yes, surprisingly, the specific brand of media components, such as potato dextrose agar (PDA), can significantly affect this compound production.[3][4] To ensure consistency, it is recommended to use the same brand and lot of media components for all batches.

Q4: What is the optimal temperature for this compound production?

A4: The optimal temperature for this compound production is generally between 20°C and 25°C. Production is often significantly reduced or inhibited at temperatures above 27-30°C.

Q5: Is light required for this compound production?

A5: Yes, light is one of the most critical factors for inducing this compound biosynthesis. Cultures grown in complete darkness typically produce very little to no this compound. Continuous fluorescent light is often used to stimulate production.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No this compound Yield Inappropriate Culture Medium: The composition of the medium, including carbon and nitrogen sources, is crucial. For instance, inorganic ammonia as a nitrogen source can inhibit production.- Use a proven medium like Potato Dextrose Agar (PDA) or a modified S-7 medium. - Ensure the use of an appropriate organic nitrogen source, such as soy peptone. - Test different media formulations to find the optimal one for your specific isolate.
Suboptimal Temperature: Temperatures above 27°C can severely inhibit this compound production.- Maintain the incubation temperature between 20°C and 25°C. - Use a calibrated incubator and monitor the temperature regularly.
Insufficient Light Exposure: Light is a key inducer of the this compound biosynthetic pathway.- Ensure cultures are exposed to a consistent and adequate light source, such as continuous fluorescent light. - Avoid shading of cultures.
Incorrect pH: While some studies suggest pH has little effect, others have found an optimal initial pH can enhance production.- Adjust the initial pH of the culture medium. An initial pH of 8.5 has been shown to be effective in some cases. - Monitor the pH throughout the fermentation process.
Inconsistent Yields Between Batches Variability in Inoculum: The age and quality of the fungal mycelium used for inoculation can vary.- Standardize the inoculum preparation. Use mycelial plugs of a consistent size and age from the margin of an actively growing culture. - Consider creating a standardized spore suspension for inoculation if your isolate sporulates consistently.
Inconsistent Media Preparation: Minor differences in media preparation can lead to significant variations in yield.- Use the same source and lot number for all media components. - Prepare a large batch of medium to be used across several experiments if possible. - Ensure thorough mixing and consistent sterilization procedures.
Fluctuations in Environmental Conditions: Variations in incubator temperature or light intensity can affect production.- Regularly calibrate and monitor your incubator and light source. - Ensure consistent placement of culture plates or flasks within the incubator to avoid temperature or light gradients.
Degradation of this compound Extended Culture Time: this compound can degrade after reaching its peak production.- Determine the optimal harvest time for your specific isolate and conditions by performing a time-course experiment. Production often peaks around 11-12 days.
Chemical Instability: this compound is a photoactivated toxin and can be sensitive to degradation under certain conditions.- Protect extracted this compound from prolonged exposure to light. - Store purified this compound under appropriate conditions (e.g., in the dark, at low temperatures).

Data Presentation

Table 1: Influence of Environmental Factors on this compound Production

FactorConditionEffect on this compound YieldReference(s)
Temperature 20°C - 25°COptimal
> 27°CInhibition
Light Continuous LightStimulation
DarknessInhibition
pH Initial pH 8.5Increased Yield (in one study)
Nitrogen Source Soy PeptoneFavorable
Inorganic AmmoniaInhibition
Carbon Source GlucoseFavorable

Table 2: Comparison of this compound Yields under Different Conditions

Cercospora sp. IsolateCulture ConditionThis compound Yield (mg/L)Reference
JNU001Initial S-7 Medium128.2
JNU001Optimized S-7 Medium467.8
JNU001Co-cultured with Bacillus velezensis B04984.4
JNU001Co-cultured with Lysinibacillus sp. B15626.3
Strain from Water HyacinthOptimized Fermentation75.59 (after 31 days)

Experimental Protocols

1. Protocol for Liquid Culture of Cercospora for this compound Production

  • Inoculum Preparation:

    • Aseptically cut small agar plugs (e.g., 5 mm x 5 mm) from the actively growing edge of a Cercospora sp. culture on a PDA plate.

  • Culture Medium:

    • Prepare a modified S-7 liquid medium. A successful formulation includes glucose as the carbon source and soy peptone as the nitrogen source.

    • Adjust the initial pH of the medium to 8.5.

    • Dispense the medium into flasks (e.g., 100 mL in 250 mL flasks).

    • Autoclave to sterilize.

  • Incubation:

    • Aseptically transfer two agar plugs into each flask.

    • Incubate the flasks at 25°C on a rotary shaker at 135 rpm.

    • Ensure continuous illumination with fluorescent light.

    • Culture for the predetermined optimal time (e.g., 11 days).

2. Protocol for this compound Extraction

  • Solvent Extraction:

    • To the fermentation broth, add an equal volume of dichloromethane (DCM).

    • Return the flasks to the shaker and agitate for an extended period (e.g., 36 hours) to ensure complete extraction.

    • Repeat the extraction process twice with fresh DCM.

    • Collect and pool the organic phases.

  • Purification:

    • Evaporate the DCM using a rotary evaporator to obtain the crude this compound extract.

    • Dissolve the crude extract in methanol.

    • Purify the this compound using a Sephadex LH-20 column.

3. Protocol for Quantification of this compound by Spectrophotometry

  • Sample Preparation:

    • Immerse four mycelial plugs (6 mm diameter) from a culture plate into 8 mL of 5 N KOH.

    • Keep the samples in the dark for 4 hours.

  • Measurement:

    • Measure the absorbance of the solution at 480 nm using a spectrophotometer.

    • Calculate the this compound concentration using the molar absorption coefficient (ε) of 23,300 M⁻¹ cm⁻¹. Note: Both spectrophotometry and HPLC are considered valid methods for this compound quantification.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_culture Phase 2: Culturing cluster_analysis Phase 3: Analysis cluster_troubleshooting Troubleshooting Loop Isolate_Selection Isolate Selection & Screening Media_Preparation Standardized Media Preparation Isolate_Selection->Media_Preparation Inoculum_Preparation Standardized Inoculum Preparation Media_Preparation->Inoculum_Preparation Inoculation Inoculation Inoculum_Preparation->Inoculation Incubation Incubation (Controlled Temperature & Light) Inoculation->Incubation Harvesting Harvesting at Optimal Time Incubation->Harvesting Extraction This compound Extraction Harvesting->Extraction Quantification Quantification (HPLC/Spectrophotometry) Extraction->Quantification Low_Yield Low/Inconsistent Yield? Quantification->Low_Yield Review_Parameters Review & Adjust Parameters Low_Yield->Review_Parameters Yes end Consistent Production Low_Yield->end No Review_Parameters->Isolate_Selection

Caption: Experimental workflow for consistent this compound production.

Signaling_Pathway cluster_signals Environmental Signals cluster_regulation Cellular Regulation cluster_synthesis Biosynthesis Light Light Signaling_Pathways Signal Transduction Pathways (e.g., MAPK, Ca2+/Calmodulin) Light->Signaling_Pathways Temperature Optimal Temperature (20-25°C) Temperature->Signaling_Pathways Nutrients Nutrients (C/N Source) Nutrients->Signaling_Pathways Gene_Expression Activation of Biosynthesis Genes (e.g., CTB1) Signaling_Pathways->Gene_Expression Polyketide_Synthase Polyketide Synthase Activity Gene_Expression->Polyketide_Synthase This compound This compound Production Polyketide_Synthase->this compound

Caption: Influence of signals on this compound biosynthesis pathways.

References

Refinement of HPLC protocols for better Cercosporin peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) protocols for improved peak resolution of Cercosporin.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: What are the common causes of poor this compound peak shape, such as tailing, fronting, or broadening?

Poor peak shape can significantly compromise the accuracy and reliability of your quantification.[1][2] Common culprits include issues with the mobile phase, the analytical column, or the HPLC system itself.[3][4]

  • Peak Tailing: This is often observed as a drawn-out tail on the right side of the peak. It can be caused by secondary interactions between this compound and the stationary phase, a contaminated guard column, or an inappropriate mobile phase pH.

  • Peak Fronting: The opposite of tailing, this appears as a leading shoulder on the peak. Potential causes include sample overload, injecting the sample in a solvent stronger than the mobile phase, or low column temperature.

  • Broad Peaks: Broad peaks can indicate a loss of column efficiency. This may result from column degradation, a void in the column packing, or an unnecessarily high flow rate.

Q2: My this compound peak is not well-resolved from other peaks. How can I improve the resolution?

Inadequate resolution, or the co-elution of peaks, can make accurate quantification impossible. Several factors can be adjusted to improve the separation of your this compound peak from adjacent impurities or isomers.

  • Mobile Phase Composition: Adjusting the solvent strength of your mobile phase is a primary step. For reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention time and may improve the separation of closely eluting peaks. Fine-tuning the pH of the mobile phase can also alter the selectivity for ionizable compounds.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly enhance the resolution of complex samples. A shallow gradient, where the organic solvent concentration changes slowly, can effectively separate components with similar retention times.

  • Column Selection: Ensure you are using a column with an appropriate stationary phase and particle size. Smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution. Consider a different column chemistry if mobile phase optimization is insufficient.

  • Temperature: Lowering the column temperature can increase retention and improve resolution, though it will also increase the analysis time.

Q3: I am observing unexpected "ghost peaks" in my chromatogram. What are they and how can I eliminate them?

Ghost peaks are spurious peaks that do not originate from the injected sample. They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in your solvents or buffer salts can accumulate on the column and elute as ghost peaks, especially during a gradient run. Always use high-purity, HPLC-grade solvents and freshly prepared buffers.

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. To mitigate this, ensure your autosampler's wash protocol is effective.

  • System Contamination: Contaminants can build up in the injector, tubing, or detector. Regular system flushing with a strong solvent can help remove these impurities.

Refined HPLC Protocol for this compound Analysis

This section provides a detailed methodology for a refined reversed-phase HPLC protocol designed for high-resolution separation of this compound.

Experimental Protocol: High-Resolution this compound Quantification

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detection Wavelength: 475 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

  • Gradient Elution Program:

    • A gradient elution is recommended to ensure the separation of this compound from potential isomers and degradation products.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.04060
15.01090
20.01090
20.14060
25.04060
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in a suitable solvent (e.g., methanol or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection to prevent column clogging.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and UV-Vis spectrum.

    • Quantify the peak area to determine the concentration against a standard curve.

Data Presentation

Table 1: Troubleshooting Guide for Common HPLC Issues with this compound Analysis

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanolsAdd a small percentage of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase.
Column contaminationFlush the column with a strong solvent or replace the guard column.
Peak Fronting Sample overloadReduce the injection volume or dilute the sample.
Injection solvent stronger than mobile phaseDissolve the sample in the initial mobile phase composition.
Poor Resolution Inappropriate mobile phase strengthOptimize the gradient slope or the isocratic mobile phase composition.
Low column efficiencyUse a column with a smaller particle size or a longer column.
Ghost Peaks Contaminated solventsUse fresh, HPLC-grade solvents and buffers.
Sample carryoverImplement a more rigorous needle wash protocol in the autosampler.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Dissolve & Filter Sample (0.22 µm) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Prepare Mobile Phases A & B (HPLC Grade) SystemEquilibration Equilibrate System with Initial Conditions MobilePhasePrep->SystemEquilibration SystemEquilibration->Injection GradientElution Run Gradient Elution Program Injection->GradientElution Detection Detect at 475 nm GradientElution->Detection PeakIntegration Integrate this compound Peak Detection->PeakIntegration Quantification Quantify using Standard Curve PeakIntegration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_outcomes Resolution Problem Poor Peak Resolution CheckMobilePhase Optimize Mobile Phase (Gradient, pH) Problem->CheckMobilePhase Start Here CheckColumn Evaluate Column (Age, Contamination) CheckMobilePhase->CheckColumn If no improvement Resolved Peak Resolution Improved CheckMobilePhase->Resolved Success CheckSystem Inspect HPLC System (Leaks, Connections) CheckColumn->CheckSystem If no improvement CheckColumn->Resolved Success CheckSample Review Sample Prep (Solvent, Concentration) CheckSystem->CheckSample If no improvement CheckSystem->Resolved Success CheckSample->Resolved Success

Caption: Logical troubleshooting workflow for poor this compound peak resolution.

References

Addressing matrix effects in LC-MS analysis of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS analysis of cercosporin.

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for this compound standards in matrix versus neat solutions.

This issue is often indicative of matrix effects, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.

Q1: How can I determine if matrix effects are impacting my this compound analysis?

A1: The presence of matrix effects can be qualitatively and quantitatively assessed. A common quantitative method is the post-extraction spike comparison.[1][2]

  • Experimental Protocol: Post-Extraction Spike Analysis

    • Prepare a blank sample extract by following your sample preparation procedure without the addition of this compound.

    • Spike a known concentration of this compound standard into the blank matrix extract.

    • Prepare a neat solution of this compound at the same concentration in your initial mobile phase solvent.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100

      • An ME value < 100% indicates ion suppression.

      • An ME value > 100% indicates ion enhancement.

      • Values between 80% and 120% are often considered acceptable, but this can depend on the assay requirements.

Q2: My results show significant ion suppression. What are the primary strategies to mitigate this?

A2: There are three main strategies to address matrix effects: optimizing sample preparation, refining chromatographic separation, and employing appropriate calibration strategies.

FAQs: Addressing Matrix Effects in this compound Analysis

Sample Preparation

Q3: What is a good starting point for sample preparation to minimize matrix effects when analyzing this compound in plant tissues?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticides and mycotoxins from complex matrices like fruits and vegetables and can be adapted for this compound analysis in plant leaves.[3][4] It involves an extraction and partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • Experimental Protocol: Generic QuEChERS for Plant Leaves

    • Homogenization: Weigh 10-15 g of homogenized plant leaf sample into a 50 mL centrifuge tube.

    • Extraction: Add 10 mL of water and 10 mL of acetonitrile (with 1% acetic acid). Shake vigorously for 1 minute.

    • Partitioning: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute and then centrifuge.

    • Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA to remove organic acids and sugars, C18 to remove nonpolar interferences, and MgSO₄ to remove residual water). Vortex and centrifuge.

    • Analysis: The resulting supernatant can be diluted and injected into the LC-MS/MS system.

Q4: What are other sample preparation techniques I can consider?

A4: Besides QuEChERS, you can explore:

  • Solid-Phase Extraction (SPE): Offers more targeted cleanup than d-SPE by using specific sorbents to retain this compound while washing away interfering compounds.

  • Liquid-Liquid Extraction (LLE): A classic technique that partitions this compound into an immiscible organic solvent, leaving behind many polar matrix components in the aqueous phase.

  • Dilution: A simple approach where the sample extract is diluted to reduce the concentration of matrix components. This can be surprisingly effective but may compromise the limits of detection if the initial this compound concentration is low.

Chromatography & Calibration

Q5: How can I improve my LC method to reduce matrix effects?

A5: The goal is to chromatographically separate this compound from co-eluting matrix components.

  • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the this compound peak and any interfering peaks.

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.

Q6: Is there a stable isotope-labeled internal standard available for this compound?

A6: Currently, there is no readily commercially available stable isotope-labeled (e.g., ¹³C) this compound. The synthesis of such a standard would likely require custom chemical synthesis. The use of a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.

Q7: Without a stable isotope-labeled internal standard, what is the best calibration strategy?

A7: When a stable isotope-labeled internal standard is unavailable, the following strategies can be employed:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to mimic the matrix effects observed in your unknown samples.

  • Standard Addition: This involves adding known amounts of this compound standard to your sample extracts and creating a calibration curve within each sample. This is a very accurate method for overcoming sample-specific matrix effects but is more labor-intensive.

Quantitative Data Summary

MycotoxinMatrixMatrix Effect (%)Reference
Aflatoxin B1Spices-89 (Suppression)
DeoxynivalenolSpicesHigh Suppression
ZearalenoneSpicesHigh Suppression
Ochratoxin ASpicesHigh Suppression
FumonisinsMaizeVariable

Visualizations

Below are diagrams illustrating key workflows for addressing matrix effects in this compound analysis.

MatrixEffectWorkflow Workflow for Identifying and Mitigating Matrix Effects A Start: Inconsistent this compound Results B Perform Post-Extraction Spike Analysis A->B C Calculate Matrix Effect (%) B->C D Is ME outside acceptable range (e.g., <80% or >120%)? C->D E Optimize Sample Preparation (e.g., QuEChERS, SPE) D->E Yes J No significant matrix effect detected D->J No F Refine LC Method (e.g., gradient, column) E->F G Implement Advanced Calibration (e.g., Matrix-Matched, Standard Addition) F->G H Re-evaluate Matrix Effect G->H H->D I Proceed with Validated Method J->I

Caption: A logical workflow for troubleshooting matrix effects.

SamplePrepDecisionTree Decision Tree for Sample Preparation Method Selection A Sample Matrix Type? B Plant Tissue (e.g., leaves, stems) A->B Plant C Fungal Culture (e.g., agar, liquid broth) A->C Fungal D Start with QuEChERS B->D F Solvent Extraction (e.g., Ethyl Acetate, Methanol) C->F E Consider SPE for cleaner extract D->E If high matrix effects persist H Proceed to LC-MS/MS Analysis D->H E->H G Consider LLE or SPE for cleanup F->G If high matrix effects persist F->H G->H

Caption: A decision guide for selecting a sample preparation method.

References

Strategies to increase the efficiency of Cercosporin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the efficiency of Cercosporin purification. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield is very low. What are the most critical factors in the extraction process?

A1: Low yield can stem from several factors. First, ensure you are using an appropriate extraction solvent. Solvents like chloroform, ethyl acetate, and 0.5N NaOH have been shown to be effective.[1][2] The choice of solvent may depend on your downstream purification steps. For instance, extraction with NaOH is effective but will require subsequent acidification to partition the this compound into an organic solvent like ethyl acetate.[2] Additionally, ensure complete extraction from the fungal mycelium or culture medium by allowing sufficient time for the extraction process and repeating it if necessary.[3]

Q2: The purified this compound appears to be degrading. How can I prevent this?

A2: this compound is a photosensitizing toxin, meaning it is activated by light and can degrade upon exposure.[4] It is crucial to perform all purification steps in the dark or under minimal light conditions to maintain its stability. Purified this compound crystals should be stored in the dark at -20°C. Degradation can also be caused by microbial contamination, as some bacteria are capable of degrading this compound into a nontoxic green product called xanosporic acid. Ensure sterile techniques are used throughout the purification process.

Q3: I'm observing a color change in my this compound solution from red to green. What does this indicate?

A3: A shift in color from red to green is a classic indicator of this compound degradation. This occurs when this compound is converted to xanosporic acid, which is nontoxic and labile in the presence of light. This degradation can be mediated by certain bacteria. To troubleshoot, review your sterile procedures and protect your samples from light.

Q4: Which chromatography method is most effective for purifying this compound?

A4: Size-exclusion chromatography using Sephadex LH-20 with ethanol as the eluant has been successfully used to purify this compound and remove impurities. Thin-layer chromatography (TLC) can also be used to separate this compound from its breakdown products, with this compound having a different Rf value than the green degradation product.

Q5: What is the best method for obtaining high-purity this compound crystals?

A5: Crystallization is a key final step for achieving high purity. One effective method involves dissolving the this compound-containing residue in 70% aqueous ethanol and allowing the ethanol to evaporate slowly in a fume hood. This process yields fine, dark red crystalline needles of this compound. Another approach is to crystallize this compound directly from a chloroform extract.

Quantitative Data on this compound Production

While direct comparative data on the efficiency of different purification methods is scarce in the literature, the following table summarizes reported yields of this compound production from fungal cultures, which is the starting point for any purification protocol.

Fungal StrainCulture ConditionThis compound YieldReference
Cercospora sp. JNU001Monoculture128.2 mg/L
Cercospora sp. JNU001Co-culture with Bacillus velezensis B04984.4 mg/L
Cercospora sp. JNU001Co-culture with Lysinibacillus sp. B15626.3 mg/L
Cercospora cf. alchemillicolaNot specified1.15 to 37.26 µM
Cercospora coffeicola19 isolates tested0.2 to 48.65 µM

Experimental Protocols

Protocol 1: Extraction and Purification using Chromatography

This protocol is based on methods described in patent literature.

  • Culturing: Culture Cercospora beticola on potato dextrose agar (PDA) medium under continuous light to produce a this compound-containing medium.

  • Extraction with Base: Collect the pigmented agar and mycelium and extract with 0.5N NaOH. This will result in a dark green solution.

  • Acidification: Filter the extract and acidify to a pH of approximately 2 with 6N HCl. The solution will turn red.

  • Solvent Partitioning: Extract the acidified solution with ethyl acetate repeatedly until the aqueous phase is no longer red.

  • Concentration: Collect the organic (ethyl acetate) phase and remove the solvent by evaporation to yield a this compound-containing residue.

  • Chromatography: Dissolve the residue in ethanol and apply it to a Sephadex LH-20 column. Elute with ethanol and collect the fractions containing this compound.

  • Crystallization: Combine the this compound-containing fractions and crystallize to yield substantially pure this compound.

Protocol 2: Direct Crystallization from Chloroform Extract

This is a simplified protocol that bypasses column chromatography.

  • Extraction: Extract this compound from the mycelial tissue of C. kikuchii using chloroform.

  • Crystallization: Crystallize the this compound directly from the chloroform extract. The specifics of the crystallization process (e.g., slow evaporation) may need to be optimized.

  • Storage: Dry the resulting crystals and store them in the dark at -20°C.

Visualized Workflows

Purification_Workflow_1 cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Culture 1. Culture Cercospora Extraction_NaOH 2. Extract with 0.5N NaOH Culture->Extraction_NaOH Acidification 3. Acidify to pH 2 Extraction_NaOH->Acidification Partition 4. Partition with Ethyl Acetate Acidification->Partition Evaporation 5. Evaporate Ethyl Acetate Partition->Evaporation Chromatography 6. Sephadex LH-20 Chromatography Evaporation->Chromatography Crystallization 7. Crystallize Chromatography->Crystallization

Caption: Workflow for this compound purification with chromatography.

Purification_Workflow_2 start Start: Fungal Mycelium extract 1. Extract with Chloroform start->extract crystallize 2. Direct Crystallization from Chloroform extract->crystallize store 3. Dry and Store at -20°C crystallize->store

Caption: Simplified workflow for direct this compound crystallization.

References

Technical Support Center: Spectrophotometric Quantification of Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying cercosporin using spectrophotometry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

A1: this compound is a red-purple polyketide phytotoxin produced by fungi of the genus Cercospora. It is a photosensitizer that, upon exposure to light, generates reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.[1] This property makes it highly cytotoxic to a wide range of organisms, including plants, bacteria, and other fungi.[1] Accurate quantification of this compound is crucial for studies related to its biosynthesis, its role in plant pathogenesis, and its potential applications in photodynamic therapy and as an antimicrobial agent.[2][3][4]

Q2: What are the common solvents for extracting and dissolving this compound?

A2: this compound's solubility varies depending on the solvent. It is soluble in chloroform, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. For spectrophotometric quantification, 5 N potassium hydroxide (KOH) is a commonly used solvent for extraction from fungal cultures, as it effectively solubilizes the pigment. Acetone is another solvent used for extraction. The choice of solvent can affect the subsequent quantification, so consistency is key.

Q3: At what wavelength should I measure the absorbance of this compound?

A3: The maximum absorbance (λmax) of this compound is typically in the range of 470-480 nm. Specifically, measurements are often taken at 473 nm in acetone or 480 nm in 5 N KOH. It is recommended to perform a wavelength scan to determine the precise λmax in your specific solvent and experimental conditions.

Q4: What is the molar extinction coefficient of this compound?

A4: The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A commonly cited molar extinction coefficient for this compound in 5 N KOH is 23,300 M⁻¹cm⁻¹. In acetone, a value of 26,600 M⁻¹cm⁻¹ has been used. It is important to use the correct molar extinction coefficient for the solvent you are using in your calculations.

Troubleshooting Guide

Issue 1: Low or no detectable this compound in my extracts.

Possible Cause Troubleshooting Steps
Inadequate Fungal Growth or this compound Production - Ensure the Cercospora species and strain you are using is a known this compound producer. - Optimize culture conditions. This compound production is influenced by light, temperature, and culture medium composition. Production is often suppressed in complete darkness and at higher temperatures (e.g., 30°C).
Inefficient Extraction - Ensure complete disruption of fungal mycelia if extracting from solid culture. - Allow sufficient time for extraction; for example, soaking in 5 N KOH for at least 4 hours in the dark is a common practice. - Consider the solubility of this compound in your chosen solvent. If using a non-polar solvent, ensure the sample is sufficiently dry.
Degradation of this compound - this compound is light-sensitive. Protect your samples from light during extraction and measurement by using amber vials or wrapping containers in aluminum foil. - The stability of perylenequinones like this compound can be pH-dependent, with greater stability generally observed in acidic to neutral conditions. While extraction is often performed in a strong base like 5N KOH, prolonged exposure may lead to degradation. Process samples promptly after extraction.

Issue 2: Inconsistent or non-reproducible absorbance readings.

Possible Cause Troubleshooting Steps
Precipitation of this compound - this compound can form crystals and may precipitate out of solution, especially if the solvent is saturated or if the temperature changes. - Visually inspect your extracts for any precipitate. If present, try vortexing or gently warming the sample to redissolve the this compound. Consider diluting your sample if it is highly concentrated.
Interference from Other Pigments - Cercospora species can produce other pigments that may absorb light in the same region as this compound, leading to artificially high readings. - Perform a full wavelength scan (e.g., from 300 to 700 nm) to check for the presence of other absorbing compounds. The spectrum of pure this compound has a characteristic shape. - If significant interference is suspected, High-Performance Liquid Chromatography (HPLC) is a more specific quantification method.
Baseline Drift or High Background Absorbance - This can be caused by scattering from particulate matter (e.g., fungal debris) in the extract. - Centrifuge your extracts to pellet any solids before transferring the supernatant to the cuvette for measurement. - Use a baseline correction by measuring the absorbance at a wavelength where this compound does not absorb (e.g., 750 nm) and subtracting this value from your reading at the λmax.

Issue 3: Calculated this compound concentration seems unexpectedly high.

Possible Cause Troubleshooting Steps
Interference from Other Fungal Pigments - As mentioned above, other pigments can lead to an overestimation of this compound concentration. A wavelength scan can help identify this issue.
Incorrect Molar Extinction Coefficient - Ensure you are using the correct molar extinction coefficient for your specific solvent. The value can change depending on the solvent environment.
Pathlength Error - If using microplates, ensure the pathlength is correctly set or accounted for in your calculations. For standard 1 cm cuvettes, this is not an issue.

Quantitative Data Summary

Table 1: Molar Extinction Coefficients of this compound

Solvent Molar Extinction Coefficient (ε) Wavelength (λmax) Reference
5 N Potassium Hydroxide (KOH)23,300 M⁻¹cm⁻¹480 nm
Acetone26,600 M⁻¹cm⁻¹473 nm
Reduced this compound17,600 M⁻¹cm⁻¹Not specified**

Note: The molar extinction coefficient for reduced this compound is provided for reference, as it has a different absorption profile.

Experimental Protocols

Protocol: Spectrophotometric Quantification of this compound from Fungal Cultures

  • Culture Preparation:

    • Grow the Cercospora species on a suitable solid or in a liquid medium under conditions known to promote this compound production (e.g., constant light at 25°C).

  • Extraction:

    • From Solid Media:

      • Using a sterile cork borer, collect a standardized plug of mycelium and agar (e.g., 6 mm diameter).

      • Place the plug in a known volume of 5 N KOH (e.g., 1 mL) in a microcentrifuge tube.

      • Incubate in the dark for at least 4 hours at room temperature to allow for complete extraction of the pigment.

    • From Liquid Media:

      • Separate the mycelium from the culture broth by filtration or centrifugation.

      • The this compound can be in both the mycelium and the broth. Extract the mycelium as described for solid media. For the broth, you may need to perform a liquid-liquid extraction with a solvent like ethyl acetate.

  • Sample Preparation for Measurement:

    • After the incubation period, vortex the sample to ensure homogeneity.

    • Centrifuge the extract at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any mycelial debris or other solids.

    • Carefully transfer the supernatant to a clean cuvette for spectrophotometric analysis. If the solution is highly concentrated, dilute it with the same solvent (5 N KOH) to bring the absorbance into the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometric Measurement:

    • Use a UV-Vis spectrophotometer.

    • Set the blank using the extraction solvent (5 N KOH).

    • Measure the absorbance of the sample at the λmax for this compound in your solvent (e.g., 480 nm for 5 N KOH).

    • It is also advisable to measure the absorbance at a wavelength where this compound does not absorb (e.g., 750 nm) for baseline correction.

  • Calculation of this compound Concentration:

    • Use the Beer-Lambert law: A = εcl

      • A = Absorbance (after baseline correction, if applicable)

      • ε = Molar extinction coefficient (e.g., 23,300 M⁻¹cm⁻¹ for 5 N KOH)

      • c = Concentration (in mol/L)

      • l = Pathlength of the cuvette (typically 1 cm)

    • Rearrange the formula to solve for concentration: c = A / (εl)

    • Remember to account for any dilutions made during sample preparation.

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_preparation Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis culture Grow Cercospora sp. under light at 25°C extraction Extract with 5N KOH (4 hours in the dark) culture->extraction centrifuge Centrifuge to remove debris extraction->centrifuge transfer Transfer supernatant to cuvette centrifuge->transfer measure Measure Absorbance at 480 nm and 750 nm transfer->measure calculate Calculate concentration using Beer-Lambert Law measure->calculate

Caption: Experimental workflow for spectrophotometric quantification of this compound.

troubleshooting_guide cluster_low Low/No this compound cluster_high High/Inconsistent Readings start Inaccurate this compound Quantification low_reading Readings too low? start->low_reading high_reading Readings too high or inconsistent? start->high_reading check_culture Optimize culture conditions (light, temp, media) low_reading->check_culture Yes low_reading->high_reading No check_extraction Ensure complete extraction (time, solvent) check_culture->check_extraction check_degradation Protect from light; process promptly check_extraction->check_degradation check_interference Scan wavelength for interfering pigments high_reading->check_interference Yes check_precipitation Visually inspect for precipitate; dilute if needed check_interference->check_precipitation check_baseline Centrifuge sample; apply baseline correction check_precipitation->check_baseline

Caption: Troubleshooting decision tree for this compound quantification.

References

Technical Support Center: Enhancing Cercosporin Extraction from Fungal Mycelia

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Cercosporin from fungal mycelia.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a perylenequinone phytotoxin produced by many fungal species of the genus Cercospora.[1][2] It is a photosensitizing agent that, upon exposure to light, generates reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[3] This property makes it highly toxic to a wide range of organisms, including bacteria, fungi, and plants, and is a key factor in the pathogenicity of Cercospora fungi.[3][4] Its photosensitizing capabilities have garnered interest for applications in photodynamic therapy and as an organophotocatalyst.

Q2: What are the most common solvents used for this compound extraction? A2: The choice of solvent depends on the source material (liquid culture vs. solid media/mycelia) and the subsequent purification steps. Common solvents include:

  • Potassium Hydroxide (KOH): Strong bases like 5 M KOH are effective for extracting this compound directly from mycelial plugs or solid agar. The base helps to break the fungal cell wall, releasing the toxin.

  • Ethyl Acetate: This organic solvent is frequently used to extract this compound from acidified aqueous solutions or directly from culture filtrates.

  • Dichloromethane (DCM): DCM is another organic solvent used for extracting this compound from fermentation broths.

  • Acetone/Methanol: While less common as primary extraction solvents for this compound, these are sometimes used. Acetone has been noted as an effective solvent for extracting similar fungal metabolites like Cyclosporin A.

Q3: How is this compound typically quantified? A3: Two primary methods are used for quantifying this compound:

  • Spectrophotometry (SPEC): This is a rapid and accessible method. After extraction (e.g., with KOH), the absorbance of the solution is measured at a specific wavelength (typically 473 nm or 480 nm). The concentration is then calculated using the molar extinction coefficient, which for KOH extracts is 23,300 M⁻¹cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and specific quantification, separating this compound from other potentially interfering compounds in the extract. Studies have shown that both SPEC and HPLC methods are valid and yield comparable results for evaluating this compound from in vitro cultures.

Q4: What are the key factors that influence this compound production by the fungus? A4: this compound production is highly sensitive to environmental and nutritional conditions. Key factors include:

  • Light: Light is one of the most critical factors. Many Cercospora species require a photoperiod (e.g., a 12-hour light/dark cycle) to induce significant toxin production.

  • Culture Medium: The composition of the growth medium has a significant effect. Potato Dextrose Agar (PDA) and malt agar are generally favorable for this compound accumulation. The carbon-to-nitrogen ratio can also impact production, though the effects vary between isolates.

  • Temperature: Temperature regulates this compound accumulation, with studies indicating that lower temperatures (e.g., 20°C) can favor higher production compared to higher temperatures (e.g., 30°C).

  • pH: While many factors have a strong influence, the pH of the culture medium appears to have little effect on overall this compound production.

  • Co-culturing: Co-culturing Cercospora with certain endophytic bacteria, such as Bacillus velezensis, has been shown to dramatically enhance this compound yield by facilitating its secretion from the mycelia.

Troubleshooting Guide

Q: My this compound yield is low or undetectable. What are the potential causes and solutions?

A: Low yield is a common issue that can be traced to several stages of the process, from fungal culture to final extraction.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Culture Conditions 1. Verify Light Exposure: Ensure the fungal cultures are incubated under an appropriate light/dark cycle (e.g., 12h/12h or continuous light), as light is a primary inducer of biosynthesis. 2. Optimize Growth Medium: Test different media, such as Potato Dextrose Agar (PDA) or Malt Agar, which are known to support good this compound production. The specific brand of PDA can also make a difference. 3. Adjust Temperature: Incubate cultures at a lower temperature, such as 20-25°C, as higher temperatures can suppress toxin accumulation.
Inefficient Mycelial Lysis/Extraction 1. Incomplete Cell Wall Disruption: If using organic solvents on mycelia directly, cell lysis may be incomplete. Pre-grinding the mycelia in liquid nitrogen or using a strong base like 5 M KOH can improve the release of intracellular this compound. 2. Incorrect Solvent pH: When using a two-phase (aqueous-organic) extraction, ensure the pH is adjusted correctly. This compound is extracted into a strong base (pH > 11) as a green solution and then partitioned into an organic solvent like ethyl acetate after acidification (pH 2-3), which turns the solution red. 3. Insufficient Extraction Time/Volume: Increase the solvent volume or the duration of the extraction. For solid-liquid extractions, ensure adequate agitation to maximize contact between the mycelia and the solvent.
Degradation of this compound 1. Light Sensitivity: this compound is a photosensitizer and can degrade upon prolonged exposure to light, especially after extraction. Conduct extraction steps in the dark or under low-light conditions and store extracts protected from light (e.g., in amber vials or wrapped in foil).
Inaccurate Quantification 1. Spectrophotometer Interference: Crude extracts may contain other pigments or compounds that absorb at the same wavelength as this compound. Run a baseline scan with a solvent blank. If interference is suspected, HPLC is the recommended method for accurate quantification. 2. Incorrect Molar Extinction Coefficient: Ensure you are using the correct molar extinction coefficient (ε) for your solvent system. For this compound in 5 M KOH, ε = 23,300 M⁻¹cm⁻¹ at 480 nm.
Isolate-Specific Variation 1. Low-Producing Strain: this compound production varies significantly between different species and even among different isolates of the same species. If possible, screen several isolates to identify a high-producing strain for large-scale extraction.

Data Summary Tables

Table 1: Effect of Co-culturing on this compound Production

This table summarizes the significant increase in this compound yield when Cercospora sp. JNU001 is co-cultured with specific endophytic bacteria compared to a monoculture control.

Culture ConditionFinal this compound Yield (mg/L)Fold Increase vs. OriginalReference(s)
Original Condition (Monoculture)128.21.0x
Optimized S-7 Medium (Monoculture)467.83.65x
Co-culture with Lysinibacillus sp. B15626.34.89x
Co-culture with Bacillus velezensis B04984.47.68x

Table 2: Comparison of this compound Quantification in C. coffeicola Isolates

This table shows the range of this compound concentrations measured by Spectrophotometry (SPEC) and High-Performance Liquid Chromatography (HPLC) across 19 different isolates, demonstrating the variability in production.

Quantification MethodMinimum Concentration (µM)Maximum Concentration (µM)Reference
Spectrophotometry (SPEC)0.2048.65
HPLC1.1537.26

Experimental Protocols

Protocol 1: Extraction from Solid Media/Mycelia using KOH

This method is suitable for screening multiple isolates grown on agar plates.

  • Culture Fungus: Grow the Cercospora isolate on a suitable medium (e.g., PDA) under a 12-hour photoperiod at 25°C for 12-20 days.

  • Sample Collection: Using a cork borer, collect a defined number of mycelial plugs (e.g., four 6-mm diameter plugs) from each plate.

  • Extraction: Place the plugs into a test tube and add a defined volume (e.g., 2-8 mL) of 5 M Potassium Hydroxide (KOH).

  • Incubation: Incubate the tubes in complete darkness at room temperature for at least 4 hours to allow the this compound to leach into the solution. The solution will turn dark green.

  • Quantification:

    • Transfer 1.5 mL of the green KOH extract to a cuvette.

    • Measure the absorbance at 480 nm using a spectrophotometer.

    • Calculate the concentration using the Beer-Lambert law (A = εcl) with a molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.

    • Formula: Concentration (M) = Absorbance / 23,300.

Protocol 2: Extraction from Liquid Culture using Organic Solvents

This method is suitable for larger-scale extraction from liquid fermentation broth.

  • Culture Fungus: Grow the Cercospora isolate in a liquid medium (e.g., Potato Dextrose Broth or modified S-7 medium) at 25°C with shaking (e.g., 135 rpm) under continuous light for the desired period (e.g., 11 days).

  • Solvent Addition: Add an organic solvent such as Dichloromethane (DCM) or Ethyl Acetate directly to the fermentation broth (e.g., 50 mL of DCM for every 100 mL of broth).

  • Extraction: Return the flask to a shaker and agitate for an extended period (e.g., 24-36 hours) to ensure complete extraction of this compound into the organic phase. This step should be repeated twice for maximum yield.

  • Phase Separation: Collect the organic phase containing the this compound. If an emulsion forms, centrifugation can be used to separate the layers.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to obtain the raw, crude this compound residue.

  • Purification (Optional): The crude extract can be further purified by dissolving it in a minimal amount of methanol and running it through a Sephadex LH-20 column.

Visual Diagrams

Extraction_Workflow cluster_culture Step 1: Fungal Culture cluster_extraction Step 2: Extraction cluster_analysis Step 3: Analysis & Purification Culture Inoculate Cercospora sp. on PDA or in PDB Incubate Incubate at 20-25°C with Light/Dark Cycle Culture->Incubate Growth Phase Mycelia Harvest Mycelia / Use Broth Incubate->Mycelia Solid Solid Extraction: Add 5M KOH Incubate 4h in Dark Mycelia->Solid Liquid Liquid Extraction: Add Organic Solvent (DCM) Shake for 24-36h Mycelia->Liquid Quantify Quantification: Spectrophotometry (480nm) or HPLC Solid->Quantify Evaporate Evaporate Organic Solvent (for Liquid Extraction) Liquid->Evaporate Evaporate->Quantify Purify Optional Purification: Sephadex LH-20 Chromatography Quantify->Purify Final Pure this compound Purify->Final

Caption: General workflow for this compound extraction from culture to final product.

Influencing_Factors cluster_physical Physical Factors cluster_chemical Chemical & Nutritional Factors cluster_biological Biological Factors center_node This compound Yield Light Light Exposure (Photoperiod is critical) center_node->Light Temp Temperature (20-25°C is optimal) center_node->Temp Medium Culture Medium (PDA is favorable) center_node->Medium Nutrients C:N Ratio center_node->Nutrients pH pH (Minor effect) center_node->pH Isolate Fungal Isolate (High variability) center_node->Isolate CoCulture Co-culturing (e.g., with bacteria) center_node->CoCulture

Caption: Key factors influencing the final yield of this compound from fungal cultures.

References

Validation & Comparative

Validating Cercosporin Identity: A Comparative Guide to TLC and HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of cercosporin, a photo-activated perylenequinone mycotoxin with significant biological activities, is a critical first step in harnessing its therapeutic potential. This guide provides a comparative overview of two common chromatographic techniques—Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC)—for validating the identity of this compound, complete with experimental protocols and supporting data.

This compound's unique structure and its relationship with its biosynthetic precursor, prethis compound, necessitate reliable analytical methods to distinguish between them and other related fungal metabolites. While TLC offers a rapid and cost-effective preliminary identification, HPLC provides superior resolution and quantitative accuracy, making it the gold standard for confirmation.

Performance Comparison: TLC vs. HPLC

The selection of an analytical technique depends on the specific requirements of the study, such as the need for high throughput screening, quantitative accuracy, or structural confirmation. Below is a summary of the typical performance of TLC and HPLC in the analysis of this compound and its closely related precursor, prethis compound.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Stationary Phase Silica Gel 60 F254C18 Reverse-Phase Column
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)Acetonitrile and Water with 0.1% Formic Acid (Gradient)
Analyte Retention Factor (Rf) Retention Time (Rt)
This compound~ 0.507.25 minutes[1]
Prethis compound~ 0.355.36 minutes[1]
Resolution Moderate; allows for differentiation based on polarity.High; baseline separation of closely related compounds.
Quantification Semi-quantitative at best.Highly accurate and reproducible quantification.
Analysis Time 30-60 minutes per plate (multiple samples).10-20 minutes per sample.
Primary Use Case Rapid purity assessment and reaction monitoring.Definitive identification, quantification, and purity analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols for TLC and HPLC analysis of this compound are based on established methods.

This compound Extraction and Purification

Prior to analysis, this compound must be extracted from fungal cultures (e.g., Cercospora species). A general procedure involves solvent extraction followed by purification.

  • Extraction : Fungal mycelium is typically extracted with an organic solvent such as ethyl acetate, chloroform, or acetone.[2]

  • Purification : The crude extract can be purified by crystallization or column chromatography, for instance, using a Sephadex LH-20 column.

Thin-Layer Chromatography (TLC) Protocol

Objective: To qualitatively assess the presence of this compound and differentiate it from more polar precursors like prethis compound.

Materials:

  • Silica Gel 60 F254 TLC plates

  • Developing chamber

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v)

  • Sample: Purified this compound extract dissolved in a suitable solvent (e.g., acetone)

  • Visualization: UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare the mobile phase and add it to the developing chamber. Allow the chamber to saturate for at least 30 minutes.

  • Spot the dissolved this compound extract onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. This compound will appear as a distinct spot.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: To definitively identify and quantify this compound and separate it from its precursor, prethis compound.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient might start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 280 nm.[1]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions.

  • Dissolve the purified this compound sample in the mobile phase or a compatible solvent.

  • Inject the sample onto the column.

  • Run the gradient program and record the chromatogram.

  • Identify the peaks corresponding to this compound and prethis compound based on their retention times. Prethis compound, being more polar, will have a shorter retention time than this compound.[1]

Visualizing the Workflow

To better understand the relationship between these analytical techniques in the validation process, the following diagrams illustrate the experimental workflow and the logical hierarchy of the methods.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Validation FungalCulture Fungal Culture SolventExtraction Solvent Extraction FungalCulture->SolventExtraction Purification Purification SolventExtraction->Purification TLC TLC Analysis Purification->TLC Preliminary Check HPLC HPLC Analysis TLC->HPLC For Confirmation IdentityConfirmation Identity Confirmation HPLC->IdentityConfirmation logical_relationship Validation This compound Identity Validation TLC TLC (Qualitative Screening) Validation->TLC HPLC HPLC (Quantitative Confirmation) Validation->HPLC Rf_Value Rf Value Comparison TLC->Rf_Value Rt_Value Rt Value & Purity HPLC->Rt_Value

References

Unveiling the Molecular Architecture of Cercosporin: A Comparative Guide to Structural Confirmation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of natural products is a cornerstone of discovery and development. This guide provides a comprehensive comparison of analytical techniques for confirming the structure of Cercosporin, a photoactivated perylenequinone mycotoxin with significant biological activity. We will delve into the experimental protocols and quantitative data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to provide a clear understanding of each method's strengths and applications.

This compound, produced by fungi of the genus Cercospora, is a molecule of interest due to its potent photodynamic activity, which induces the production of reactive oxygen species.[1] This activity makes it a valuable subject for studies in photodynamic therapy and as a potential phytotoxin. Accurate confirmation of its complex polyketide structure is paramount for understanding its mechanism of action and for any potential therapeutic applications.

At a Glance: Comparing Analytical Techniques

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)X-ray Crystallography
Information Provided Molecular weight, elemental composition, fragmentation patternAtomic connectivity, 3D structure in solution, stereochemistryPrecise 3D atomic arrangement in a crystal
Sample Amount Picomole to femtomole rangeMilligram rangeMicrogram to milligram range
Sample State Solution or solid (after ionization)SolutionCrystalline solid
Strengths High sensitivity, rapid analysis, molecular formula determinationDetailed structural information, non-destructiveUnambiguous determination of absolute structure
Limitations Fragmentation can be complex, does not provide stereochemistryLower sensitivity, requires pure samples, complex spectraRequires single, high-quality crystals, which can be difficult to obtain

In-Depth Analysis: Methodologies and Data

Mass Spectrometry: A High-Sensitivity Approach

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy. When coupled with fragmentation techniques (MS/MS), it can also provide valuable information about the molecule's structure.

A common method for analyzing this compound involves High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS).

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column (e.g., 50x2.1 mm, 2.7 µm). A gradient elution is typically used with a mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid to improve ionization. The flow rate is maintained at around 0.5 ml/min.[2][3]

  • Ionization: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the ESI needle to generate charged droplets, from which gas-phase ions of the analyte are produced. For this compound, positive ion mode is often used, detecting the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole time-of-flight or ion trap). A full scan MS spectrum is acquired to determine the mass-to-charge ratio (m/z) of the intact molecule.

  • Fragmentation (MS/MS): The precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed to generate an MS/MS spectrum. The collision energy is a critical parameter that is optimized to achieve informative fragmentation. For molecules like this compound, a range of collision energies may be explored to obtain a comprehensive fragmentation pattern.[4]

Ionm/z (experimental)m/z (calculated for C₂₉H₂₆O₁₀)
[M+H]⁺535.1598535.1604
Fragment 1517.1492 ([M+H - H₂O]⁺)517.1498
Fragment 2499.1386 ([M+H - 2H₂O]⁺)499.1393
Fragment 3475.1437 ([M+H - C₂H₄O₂]⁺)475.1444

Data is representative and may vary slightly between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its connectivity and three-dimensional structure in solution.

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Standard experiments include:

    • ¹H NMR: To identify the different types of protons and their relative numbers.

    • ¹³C NMR: To identify the different types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, which reveals the connectivity of the atoms in the molecule.

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the resulting spectra are analyzed to assign the chemical shifts of all protons and carbons and to deduce the molecular structure.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1, 1'112.9-
2, 2'163.4-
3, 3'109.37.08 (s)
4, 4'181.8-
4a, 4a'108.2-
5, 5'167.5-
6, 6'92.6-
7, 7'68.13.39 (sext)
8, 8'42.22.91 (dd), 3.59 (dd)
9, 9'23.40.65 (d)
10, 10'135.2-
10a, 10a'127.9-
11, 11'152.814.83 (s)
11a, 11a'130.5-
OCH₃61.24.21 (s)
O-CH₂-O-5.75 (s)

Data obtained from literature.[5]

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is a technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid, offering an unambiguous confirmation of the molecular structure.

  • Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of this compound. This is typically achieved by slow evaporation of a solvent from a concentrated solution of the pure compound.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are then determined using computational methods, and the structure is refined to fit the experimental data.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.

G Experimental Workflow for this compound Structure Confirmation cluster_extraction Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Structure Confirmation Fungal_Culture Cercospora sp. Culture Extraction Solvent Extraction Fungal_Culture->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification Mass_Spectrometry HPLC-ESI-MS/MS Purification->Mass_Spectrometry High Sensitivity NMR_Spectroscopy 1D & 2D NMR Purification->NMR_Spectroscopy Detailed Connectivity Xray_Crystallography Single-Crystal XRD Purification->Xray_Crystallography Requires Crystal MS_Data Molecular Weight & Fragmentation Mass_Spectrometry->MS_Data NMR_Data Chemical Shifts & Couplings NMR_Spectroscopy->NMR_Data XRD_Data Atomic Coordinates Xray_Crystallography->XRD_Data Structure_Confirmation Confirmed this compound Structure MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation XRD_Data->Structure_Confirmation

Workflow for this compound structure confirmation.

Comparison of analytical techniques.

Conclusion

The structural confirmation of this compound is a multi-faceted process that can be approached with several powerful analytical techniques. Mass spectrometry provides a rapid and highly sensitive method for determining the molecular formula and gaining initial structural insights through fragmentation. NMR spectroscopy offers an unparalleled view of the atomic connectivity and solution-state conformation, making it indispensable for detailed structural elucidation. Finally, X-ray crystallography, when successful, provides the definitive and unambiguous three-dimensional structure of the molecule in the solid state. For a comprehensive and irrefutable confirmation of this compound's structure, a combination of these techniques is often employed, with each method providing complementary and corroborating evidence. This integrated approach ensures the highest level of confidence in the structural assignment, which is crucial for advancing research and development in the fields of natural products chemistry and drug discovery.

References

A Comparative Analysis of Cytotoxicity: Cercosporin Versus Other Natural Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of photodynamic therapy (PDT), the quest for potent and selective photosensitizers is paramount. Natural compounds, with their inherent biocompatibility and diverse photochemical properties, represent a promising frontier in this endeavor. This guide provides a detailed comparison of the cytotoxic profiles of three prominent natural photosensitizers: cercosporin, hypericin, and hypocrellin. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy and mechanisms of these compounds.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the photocytotoxicity of this compound, hypericin, and hypocrellin against various cancer cell lines. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies, including cell lines, light doses, and incubation times.

PhotosensitizerCell LineIC50/LD50 (µM)Light Dose (J/cm²)Incubation Time (h)Dark ToxicityReference
This compound T98G (glioblastoma)0.14 (LD50)0.8 - 8.0Not SpecifiedSynergistic with copper[1][2]
U87 (glioblastoma)0.24 (LD50)0.8 - 8.0Not SpecifiedAdditive with copper[1]
MCF-7 (breast adenocarcinoma)0.26 (LD50)0.8 - 8.0Not SpecifiedSynergistic with copper[1][2]
MCF-7 (breast adenocarcinoma)4.68 (IC50)Not SpecifiedNot SpecifiedNot Specified
Hypericin SCC-25 (squamous cell carcinoma)~1.03.624Low
MUG-Mel2 (melanoma)~1.03.624Low
HaCaT (keratinocytes)~1.53.624Low
HL-60 (leukemia)10Not Specified24 - 48Not Specified
Hypocrellin A HIC (malignant epithelioid)Most SensitiveNot SpecifiedNot SpecifiedInhibitory effect in K562
MGC-803 (gastric cancer)Moderately SensitiveNot SpecifiedNot SpecifiedNot Specified
HeLa (cervical cancer)Least SensitiveNot SpecifiedNot SpecifiedNot Specified
K562 (leukemia)Inhibitory effectNot SpecifiedNot SpecifiedInhibitory effect
Hypocrellin B EMT6/Ed (murine tumor)Not SpecifiedNot Specified2 - 20Low systemic toxicity

Note: IC50 refers to the half-maximal inhibitory concentration, while LD50 refers to the median lethal dose. The absence of standardized comparative studies necessitates careful interpretation of these values.

Mechanisms of Photodynamic Action

The cytotoxic effects of these natural photosensitizers are primarily mediated by the generation of reactive oxygen species (ROS) upon photoactivation, which in turn trigger cellular signaling pathways leading to cell death.

Signaling Pathways

This compound, hypericin, and hypocrellin share common mechanisms of inducing cell death, primarily through apoptosis. Upon light activation, these photosensitizers transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) and other ROS. These ROS cause oxidative damage to cellular components, including mitochondria and the endoplasmic reticulum, leading to the activation of apoptotic cascades.

G General Photosensitizer-Induced Apoptosis Pathway PS Photosensitizer (this compound, Hypericin, Hypocrellin) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) PS:e->ROS:w Photoactivation Light Light Light:s->ROS:n Mito Mitochondrial Damage ROS->Mito ER ER Stress ROS->ER CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation ER->Casp9 CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized signaling pathway for apoptosis induced by natural photosensitizers.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation and comparison of photosensitizer cytotoxicity. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours to allow for cell attachment.

2. Photosensitizer Incubation:

  • Prepare serial dilutions of the photosensitizer (e.g., this compound, hypericin, or hypocrellin) in a complete cell culture medium.

  • Replace the medium in the wells with the photosensitizer solutions.

  • Incubate for a predetermined period (e.g., 4, 12, or 24 hours) in the dark.

3. Irradiation:

  • Following incubation, wash the cells with phosphate-buffered saline (PBS).

  • Add fresh, phenol red-free medium.

  • Irradiate the cells with a light source of a specific wavelength and dose. A control plate should be kept in the dark to assess dark toxicity.

4. Post-Irradiation Incubation:

  • Incubate the cells for an additional 24-48 hours.

5. MTT Assay:

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate cell viability as a percentage of the untreated control.

  • Determine the IC50 value from the dose-response curve.

G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cell_seeding Cell Seeding (96-well plate) incubation Incubation with Photosensitizer cell_seeding->incubation ps_prep Photosensitizer Preparation ps_prep->incubation irradiation Light Irradiation incubation->irradiation post_incubation Post-Irradiation Incubation irradiation->post_incubation mtt_assay MTT Assay post_incubation->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis

Caption: A typical workflow for assessing the in vitro cytotoxicity of a photosensitizer.

Concluding Remarks

This compound, hypericin, and hypocrellin all demonstrate significant photocytotoxic activity against a range of cancer cell lines. While direct comparative data under standardized conditions is limited, the available evidence suggests that all three are potent photosensitizers with promising therapeutic potential. This compound has shown strong phototoxicity, particularly in glioblastoma cells. Hypericin exhibits selectivity for cancer cells over normal keratinocytes. Hypocrellins have also been shown to be effective photosensitizers, inducing apoptosis in various malignant cell lines.

Future research should focus on conducting head-to-head comparative studies under identical experimental conditions to establish a more definitive ranking of their cytotoxic potency. Furthermore, elucidating the detailed molecular mechanisms and signaling pathways will be crucial for optimizing their therapeutic application in photodynamic therapy.

References

A Spectroscopic Showdown: Unveiling the Photophysical Nuances of Cercosporin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed spectroscopic comparison of the fungal toxin Cercosporin and its key derivatives, dihydrothis compound and isothis compound, reveals critical differences in their light-absorbing and emitting properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of their UV-Vis absorption, fluorescence, and circular dichroism spectra, supported by experimental data and detailed methodologies. These findings are pivotal for applications ranging from agricultural science to photodynamic therapy.

This compound, a perylenequinone phytotoxin produced by fungi of the genus Cercospora, is notorious for its light-activated toxicity. This phototoxicity is harnessed in various research fields, including the development of novel photosensitizers for photodynamic therapy. The efficacy and specific applications of this compound and its derivatives are intrinsically linked to their interaction with light, making a thorough spectroscopic comparison essential. This guide illuminates the distinct photophysical profiles of this compound, its reduced form dihydrothis compound, and its isomer, isothis compound.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic parameters for this compound and its derivatives, providing a quantitative basis for their comparison.

CompoundUV-Vis Absorption (λmax, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λmaxFluorescence Emission (λem, nm)SolventSinglet Oxygen Quantum Yield (ΦΔ)
This compound 470, 478[1], 288, 22222,700 at 480 nm[2]623[2]Ethyl Acetate[1], Ethanol~0.81[3]
Dihydrothis compound Not explicitly foundNot availableGreen fluorescenceNot availableSignificantly lower than this compound
Isothis compound Not explicitly foundNot availableNot availableNot availableNot available

Experimental Protocols

The acquisition of the spectroscopic data presented in this guide adheres to rigorous experimental protocols. Below are the generalized methodologies for each key spectroscopic technique.

UV-Vis Absorption Spectroscopy

UV-Visible absorption spectra are recorded on a dual-beam spectrophotometer.

  • Sample Preparation: Samples of this compound and its derivatives are dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration that yields an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.

  • Instrument Parameters: The spectrophotometer is set to scan a wavelength range of 200-800 nm. A solvent blank is used to establish a baseline before measuring the sample's absorbance.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration of the sample, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded using a spectrofluorometer.

  • Sample Preparation: Samples are prepared in a suitable solvent in a quartz cuvette. The concentration is typically kept low to avoid inner filter effects, with an absorbance of less than 0.1 at the excitation wavelength.

  • Instrument Parameters:

    • Emission Spectrum: The sample is excited at a fixed wavelength (e.g., the λmax from the absorption spectrum), and the emission is scanned over a range of higher wavelengths.

    • Excitation Spectrum: The emission is monitored at a fixed wavelength (e.g., the λem from the emission spectrum), and the excitation wavelength is scanned over a range of lower wavelengths.

  • Data Analysis: The wavelengths of maximum emission (λem) and excitation are identified. The fluorescence quantum yield can be determined relative to a standard of known quantum yield.

Circular Dichroism (CD) Spectroscopy

CD spectra are recorded on a spectropolarimeter to provide information about the stereochemistry of the molecules.

  • Sample Preparation: Samples are dissolved in a suitable solvent and placed in a cylindrical quartz cell with a defined path length (e.g., 1 cm). The concentration is adjusted to give a suitable signal-to-noise ratio.

  • Instrument Parameters: The instrument is purged with nitrogen gas. The spectrum is scanned over the appropriate wavelength range, typically in the UV and visible regions.

  • Data Analysis: The CD spectrum is presented as the difference in absorbance of left and right circularly polarized light (ΔA) versus wavelength. The data can also be expressed as molar ellipticity.

Signaling Pathway of this compound-Induced Phototoxicity

This compound's phototoxic effects are initiated by the absorption of light, leading to the generation of reactive oxygen species (ROS) that cause widespread cellular damage. The primary mechanism involves the production of singlet oxygen.

Cercosporin_Phototoxicity This compound Phototoxicity Pathway This compound This compound (Ground State) Triplet_this compound Excited Triplet State this compound* This compound->Triplet_this compound Intersystem Crossing Light Light Absorption (hv) Light->this compound Oxygen Molecular Oxygen (³O₂) Triplet_this compound->Oxygen Energy Transfer Triplet_this compound->Oxygen Electron Transfer Singlet_Oxygen Singlet Oxygen (¹O₂) Oxygen->Singlet_Oxygen Superoxide Superoxide (O₂⁻) Oxygen->Superoxide Cellular_Components Lipids, Proteins, Nucleic Acids Singlet_Oxygen->Cellular_Components Superoxide->Cellular_Components Cellular_Damage Oxidative Damage (e.g., Lipid Peroxidation) Cellular_Components->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Mechanism of this compound-induced phototoxicity.

Discussion and Conclusion

The spectroscopic data clearly distinguish this compound from its reduced derivative, dihydrothis compound. This compound exhibits strong absorption in the visible region and is an efficient generator of singlet oxygen, consistent with its potent phototoxicity. In contrast, dihydrothis compound, which shows green fluorescence, has a significantly reduced capacity for singlet oxygen production, rendering it non-toxic. This reversible reduction is a key self-resistance mechanism in Cercospora fungi.

The lack of detailed, publicly available spectroscopic data for isothis compound and quantitative data for dihydrothis compound underscores an area ripe for further investigation. A comprehensive understanding of the photophysical properties of these derivatives is crucial for developing structure-activity relationships and for the rational design of new photosensitizers with tailored properties for specific applications in medicine and agriculture.

This guide provides a foundational comparison of the spectroscopic properties of this compound and its derivatives. The presented data and protocols will aid researchers in their efforts to harness the unique photophysical characteristics of these fascinating fungal metabolites.

References

A Comparative Analysis of Singlet Oxygen Quantum Yield: Cercosporin vs. Rose Bengal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficiency of photosensitizers in generating singlet oxygen is paramount for applications ranging from photodynamic therapy to agricultural disease control. This guide provides a detailed comparison of the singlet oxygen quantum yield of two prominent photosensitizers: Cercosporin, a fungal toxin, and Rose Bengal, a synthetic dye.

This document delves into the quantitative performance of each compound, outlines the experimental methodologies for determining singlet oxygen quantum yield, and visualizes the key cellular pathways affected by their photosensitizing action.

Quantitative Performance Comparison

The efficiency of a photosensitizer is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value indicates a more efficient photosensitizer.

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Conditions
This compound 0.81[1]Not specified
Rose Bengal 0.53Acetonitrile
0.75Water
0.76Water[2]
0.68 - 0.86Ethanol
0.4Methanol (pH 13.8)

Summary: this compound exhibits a high singlet oxygen quantum yield of 0.81[1]. Rose Bengal also demonstrates significant efficiency, with its quantum yield being notably solvent-dependent, ranging from 0.4 in alkaline methanol to 0.76 in water[2].

Experimental Protocol: Determination of Singlet Oxygen Quantum Yield

The most common indirect method for determining the singlet oxygen quantum yield involves the use of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which is irreversibly consumed by singlet oxygen. The rate of DPBF consumption is monitored spectrophotometrically or fluorometrically and is proportional to the rate of singlet oxygen generation.

Materials:
  • Photosensitizer (this compound or Rose Bengal)

  • Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal if testing this compound)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectrophotometer or Fluorometer

  • Light source with a specific wavelength for excitation

  • Cuvettes

  • Appropriate solvent (e.g., ethanol, acetonitrile, water)

Procedure:
  • Preparation of Solutions: Prepare stock solutions of the sample photosensitizer, the reference photosensitizer, and DPBF in the desired solvent. The concentrations should be adjusted to have similar absorbance at the excitation wavelength for both the sample and the reference.

  • Reaction Mixture: In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.

  • Irradiation: Irradiate the solution with a monochromatic light source at a wavelength where the photosensitizer absorbs. The light intensity should be kept constant throughout the experiment.

  • Monitoring DPBF Consumption: At regular time intervals, measure the decrease in absorbance or fluorescence of DPBF. DPBF has a characteristic absorption maximum around 410-420 nm.

  • Data Analysis: The rate of DPBF consumption is determined by plotting the natural logarithm of the DPBF concentration (or absorbance/fluorescence) versus time. The slope of this plot is proportional to the rate of singlet oxygen generation.

  • Calculation of Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    Where:

    • k is the rate of DPBF consumption (slope of the plot).

    • I_abs is the rate of light absorption by the photosensitizer, which can be calculated from the absorbance at the excitation wavelength.

Visualizing the Mechanisms of Action

The cytotoxic effects of this compound and Rose Bengal are mediated by the singlet oxygen they produce, which in turn triggers distinct cellular signaling pathways.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis PS_sol Photosensitizer Solution Mix Mix Photosensitizer and DPBF PS_sol->Mix Ref_sol Reference Solution Ref_sol->Mix DPBF_sol DPBF Solution DPBF_sol->Mix Irradiate Irradiate with Monochromatic Light Mix->Irradiate Monitor Monitor DPBF Consumption Irradiate->Monitor Plot Plot ln(DPBF) vs. Time Monitor->Plot Calculate Calculate Quantum Yield Plot->Calculate

Experimental workflow for determining singlet oxygen quantum yield.
This compound-Induced Cellular Damage

This compound's primary mode of action involves the peroxidation of membrane lipids.[3] Upon photoactivation, the generated singlet oxygen attacks the polyunsaturated fatty acid chains within cellular membranes, leading to a cascade of lipid peroxidation. This process disrupts membrane integrity, causing leakage of cellular contents and ultimately leading to cell death.

Cercosporin_Pathway This compound This compound Excited_this compound Excited this compound (Triplet State) This compound->Excited_this compound Absorption Light Light Light->Excited_this compound Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_this compound->Singlet_Oxygen Energy Transfer Oxygen Oxygen (³O₂) Oxygen->Singlet_Oxygen Lipid_Peroxidation Lipid Peroxidation Singlet_Oxygen->Lipid_Peroxidation Membrane_Lipids Membrane Lipids (Polyunsaturated Fatty Acids) Membrane_Lipids->Lipid_Peroxidation Membrane_Damage Membrane Damage (Increased Permeability) Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

This compound-induced lipid peroxidation pathway.
Rose Bengal-Induced Apoptosis

Rose Bengal, particularly in the context of photodynamic therapy, is known to induce programmed cell death, or apoptosis. The generated singlet oxygen can damage various cellular components, including mitochondria, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This involves the activation of a cascade of enzymes called caspases, which execute the process of cell death. Rose Bengal photodynamic therapy can induce apoptosis as early as one hour after treatment through the activation of intrinsic pathways, followed by the activation of extrinsic, caspase-12-dependent, and caspase-independent pathways, as well as autophagy.

Rose_Bengal_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Rose_Bengal Rose Bengal Excited_RB Excited Rose Bengal (Triplet State) Rose_Bengal->Excited_RB Absorption Light Light Light->Excited_RB Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_RB->Singlet_Oxygen Energy Transfer Oxygen Oxygen (³O₂) Oxygen->Singlet_Oxygen Mitochondria Mitochondrial Damage Singlet_Oxygen->Mitochondria Death_Receptors Death Receptor Activation Singlet_Oxygen->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Genomic Guide to Cercosporin Biosynthetic Gene Clusters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Cercosporin biosynthetic gene cluster (CTB) across different fungal species, supported by experimental data. It delves into the genomic organization, gene function, and regulation of this cluster, which is responsible for producing the phototoxic polyketide, this compound. This toxin is a key virulence factor for many plant pathogenic fungi. Recent discoveries, including the horizontal transfer of the entire cluster to other genera, have highlighted its unique evolutionary trajectory and biosynthetic complexity.

Genomic Comparison of this compound Gene Clusters

Initially identified as a core set of eight genes in Cercospora nicotianae, the CTB cluster is now understood to be larger. Comparative genomics has revealed an expanded and highly conserved cluster in various fungi, including those outside the Cercospora genus. Below is a comparison of the CTB cluster in the well-studied sugar beet pathogen, Cercospora beticola, and the apple pathogen, Colletotrichum fioriniae, to which the cluster was horizontally transferred.[1][2][3][4]

Table 1: Comparison of CTB Gene Cluster Organization in Cercospora beticola and Colletotrichum fioriniae

FeatureCercospora beticola (09-40)Colletotrichum fioriniaeNotes
Genome Size 37.06 MbpNot specified in detail, but comparable to other Colletotrichum species.The C. beticola genome has been extensively sequenced and assembled into 12 supercontigs.[3]
Predicted CTB Cluster Size > 30 kb> 30 kbThe cluster is significantly larger than the originally proposed 8-gene cluster.
Number of Genes in Cluster At least 12 (CTB1-CTB12)Highly similar, with orthologs for CTB1-CTB12The expanded cluster includes additional biosynthetic genes and a facilitator protein.
Key Biosynthetic Gene (PKS) CbCTB1 (CBET3_00833)Ortholog of CbCTB1CTB1 is a non-reducing polyketide synthase, essential for the first step in this compound synthesis.
Transcription Factor CbCTB8Ortholog of CbCTB8A Zn(II)Cys6 transcription factor that co-regulates the expression of the cluster genes.
Transporters CbCTB4 (MFS), CbCFPOrthologs of CbCTB4 and CbCFPThese major facilitator superfamily transporters are involved in exporting the toxin.
Evolutionary Origin Vertical descent within CercosporaHorizontal Gene Transfer from a Cercospora ancestorThe high degree of sequence identity and microsynteny provide strong evidence for horizontal transfer.

Functional Comparison of Genes in the Expanded CTB Cluster

The expansion of the CTB cluster from eight to at least twelve genes has provided deeper insights into the intricate biosynthesis of this compound. Several of these newly identified genes are essential for the final steps of its production.

Table 2: Putative Functions of Genes in the Expanded this compound Biosynthetic Gene Cluster

GeneProposed FunctionEssential for this compound Production?Notes
CTB1 Polyketide Synthase (NR-PKS)YesCatalyzes the initial condensation of acetate and malonate units.
CTB2 O-methyltransferaseYesInvolved in the modification of the polyketide backbone.
CTB3 FAD-dependent monooxygenase / MethyltransferaseYesA unique bifunctional enzyme responsible for oxidative cleavage.
CTB4 Major Facilitator Superfamily (MFS) TransporterNo (reduced pathogenicity)Exports the final this compound molecule out of the fungal cell.
CTB5 FAD-dependent oxidoreductaseYesInvolved in redox reactions during biosynthesis.
CTB6 NADPH-dependent ketone reductaseYesReduces ketone groups on the polyketide intermediate.
CTB7 FAD-dependent monooxygenaseYesLikely involved in hydroxylation steps.
CTB8 Zn(II)Cys6 Transcription FactorYesPositively regulates the expression of other CTB genes.
CFP This compound Facilitator Protein (MFS Transporter)No (partially defective)Also implicated in this compound export and autoresistance.
CTB9 MonooxygenaseYesRequired for later steps in the pathway; knockout accumulates prethis compound.
CTB10 FAD-binding monooxygenaseYesRequired for later steps in the pathway; knockout accumulates prethis compound.
CTB11 O-methyltransferaseYesLikely involved in the final methylation steps.
CTB12 LaccaseYesCatalyzes the formation of the methylenedioxy bridge, a key feature of this compound.

Quantitative Performance: this compound Production and Gene Expression

The production of this compound and the expression of the CTB cluster are tightly regulated by environmental cues, particularly light. Quantitative analyses of this compound production and gene expression are crucial for understanding the cluster's function and regulation.

Table 3: Quantitative Analysis of this compound Production and CTB Gene Expression

Analysis TypeFungal Species / StrainCondition / MutantResultReference
This compound Production Cercospora coffeicola (19 isolates)Grown in vitroProduction varied significantly, from 0.2 to 48.65 µM.
This compound Production Cercospora beticola (Wild-Type)PDA medium, continuous lightProduces high levels of this compound, visible as red pigmentation.
This compound Production Cercospora beticola (ΔCTB9 mutant)PDA medium, continuous lightThis compound production abolished; accumulates prethis compound.
This compound Production Colletotrichum fioriniaeIn vitro culture with toxic secondary metabolite antagonists (TSA)Produces detectable levels of this compound.
Gene Expression (qRT-PCR) Colletotrichum fioriniaeIn vitro culture with TSA vs. withoutCTB1 gene induced ~11.9-fold.
Gene Expression (qRT-PCR) Colletotrichum fioriniaeIn apple tissue (14 days post-inoculation)CTB1 gene induced ~2.5-fold.
Gene Expression (qRT-PCR) Cercospora nicotianae (crg1 mutant)Compared to Wild-Type38.5% of tested genes were differentially expressed at least twofold.

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the CTB cluster. Below are summarized protocols for key experimental procedures cited in the literature.

Protocol 1: Fungal Transformation for Gene Knockout (via Agrobacterium tumefaciens)

This protocol is a generalized procedure for creating gene knockouts in Cercospora species, a critical step for functional analysis of the CTB genes.

  • Vector Construction: A binary vector is created containing a gene replacement cassette. This typically includes 1-2 kb of the 5' and 3' flanking regions of the target gene, cloned on either side of a selectable marker (e.g., hygromycin phosphotransferase, hph).

  • Agrobacterium Preparation: The final vector is transformed into a suitable Agrobacterium tumefaciens strain (e.g., EHA105). The bacteria are grown overnight in liquid LB medium with appropriate antibiotics. Cells are then collected, washed, and resuspended in an induction medium (e.g., IM) containing acetosyringone to induce the virulence genes.

  • Fungal Preparation: Fungal spores (conidia) are harvested from a fresh culture plate. The spore concentration is adjusted to approximately 1 x 10^6 spores/mL.

  • Co-cultivation: The fungal spore suspension is mixed with the induced Agrobacterium suspension. This mixture is plated onto a cellophane membrane placed on co-cultivation agar plates. Plates are incubated at a suitable temperature (e.g., 22-25°C) for 48-72 hours in the dark.

  • Selection of Transformants: The cellophane membrane is transferred to a selective medium, typically PDA containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and the selection agent for the fungal transformants (e.g., hygromycin B).

  • Purification and Verification: Putative transformants that grow on the selective medium are transferred to fresh selective plates to isolate single colonies. Successful gene replacement is confirmed by PCR and Southern blot analysis.

Protocol 2: RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression levels of CTB genes.

  • Mycelium Harvesting: Fungal mycelium is grown in liquid culture under desired conditions (e.g., light-induced for this compound production). The mycelium is harvested by filtration, flash-frozen in liquid nitrogen, and ground to a fine powder.

  • Total RNA Extraction: Total RNA is extracted from the ground mycelium using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit). The key is to minimize RNA degradation by using RNase-free reagents and materials.

  • DNase Treatment and cDNA Synthesis: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA. First-strand cDNA is then synthesized from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qPCR): The qPCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA as a template, and gene-specific primers for the target CTB gene and one or more reference genes (e.g., actin, tubulin).

  • Data Analysis: The amplification data is collected by a qPCR instrument. The relative expression of the target gene is calculated using the 2^(-ΔΔCt) method, where the expression is normalized to the reference gene(s) and compared across different conditions or strains.

Protocol 3: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying this compound production.

  • This compound Extraction: Fungal mycelium from a liquid or solid culture is extracted with an organic solvent. A common method involves soaking mycelial plugs in 5 M KOH or extracting with ethyl acetate. For infected plant tissue, the tissue is ground and extracted similarly.

  • Sample Preparation: The crude extract is filtered to remove cellular debris. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for HPLC analysis, such as methanol.

  • HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.

  • Chromatography Conditions: A gradient elution is typically used, with a mobile phase consisting of acidified water (e.g., with 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.

  • Quantification: this compound is detected by its characteristic absorbance spectrum, with a maximum peak around 470-480 nm. The concentration is determined by comparing the peak area of the sample to a standard curve generated from purified this compound of known concentrations.

Visualizing Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex biological and experimental processes involved in studying the CTB cluster.

Cercosporin_Biosynthesis_Pathway cluster_early Early Steps cluster_modification Modification and Tailoring cluster_final Final Assembly Acetate_Malonate Acetate + Malonate Polyketide_Backbone Polyketide Backbone Acetate_Malonate->Polyketide_Backbone CTB1 (PKS) Nor_Toralactone Nor-Toralactone Polyketide_Backbone->Nor_Toralactone CTB1 (TE/CYC) Intermediate_1 Oxidized Intermediate Nor_Toralactone->Intermediate_1 CTB3 (Monooxygenase) Intermediate_2 Methylated Intermediate Intermediate_1->Intermediate_2 CTB2, CTB3, CTB11 (Methyltransferases) Prethis compound Prethis compound Intermediate_2->Prethis compound CTB5, CTB6, CTB7 (Redox Enzymes) This compound This compound Prethis compound->this compound CTB9, CTB10, CTB12 (Final Modifications)

Caption: Proposed biosynthetic pathway of this compound, highlighting key intermediates and the roles of CTB enzymes.

Gene_Knockout_Workflow cluster_vector Vector Construction cluster_transform Transformation cluster_verify Verification Flanks Amplify 5' & 3' Flanks Assemble Assemble Replacement Cassette Flanks->Assemble Marker Selectable Marker (hph) Marker->Assemble Vector Ligate into Binary Vector Assemble->Vector AgroPrep Transform & Induce Agrobacterium Vector->AgroPrep CoCultivate Co-cultivate with Fungal Spores AgroPrep->CoCultivate Selection Select on Hygromycin Plates CoCultivate->Selection Purify Isolate Single Colonies Selection->Purify gDNA Extract Genomic DNA Purify->gDNA PCR PCR Screen gDNA->PCR Southern Southern Blot gDNA->Southern VerifiedMutant Verified Knockout Mutant PCR->VerifiedMutant Southern->VerifiedMutant

Caption: Experimental workflow for creating a targeted gene knockout in Cercospora using Agrobacterium.

References

Cross-Reactivity of Cercosporin with Assays for Other Fungal Toxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the fungal toxin Cercosporin with common analytical assays designed for the detection of other major mycotoxins, including aflatoxins, ochratoxin A, fumonisins, and deoxynivalenol. The information presented herein is intended to assist researchers in accurately interpreting mycotoxin assay results and understanding the specificity of current detection methods.

Introduction to Mycotoxins and the Challenge of Cross-Reactivity

Mycotoxins are toxic secondary metabolites produced by various fungi that can contaminate a wide range of agricultural commodities. Their presence in food and feed poses a significant risk to human and animal health. Accurate detection and quantification of mycotoxins are therefore crucial for food safety and regulation.

Commonly employed analytical methods for mycotoxin detection include chromatographic techniques and immunochemical assays such as the Enzyme-Linked Immunosorbent Assay (ELISA).[1] Immunoassays are popular for rapid screening due to their high sensitivity and ease of use.[2] These assays rely on the specific binding of antibodies to the target mycotoxin. However, a potential limitation of immunoassays is cross-reactivity, where an antibody binds to a non-target compound that is structurally similar to the target analyte. This can lead to inaccurate, often overestimated, quantification of the mycotoxin of interest.[2][3]

This guide focuses on this compound, a photoactivated perylenequinone toxin produced by Cercospora species, and evaluates its potential for cross-reactivity in assays for other major mycotoxins.[4]

Chemical Structure Comparison

The potential for cross-reactivity in immunoassays is primarily dictated by the chemical structure of the toxins. As illustrated in the table below, this compound possesses a large, complex perylenequinone structure that is fundamentally different from the chemical scaffolds of other major mycotoxin classes.

Table 1: Comparison of Chemical Structures and Properties of Selected Mycotoxins

MycotoxinChemical ClassCore StructureKey Structural FeaturesMolar Mass ( g/mol )
This compound PerylenequinonePerylenequinoneLarge, planar, polycyclic aromatic system with dihydroxy and methoxy substitutions.534.51
Aflatoxin B1 DifurocoumarinFuranocoumarinA coumarin core fused with a difuran ring system.312.28
Ochratoxin A DihydroisocoumarinDihydroisocoumarin linked to phenylalanineAn isocoumarin derivative linked to a phenylalanine molecule via an amide bond.403.81
Fumonisin B1 Long-chain polyketideAcyclic aminopolyolA long, linear carbon chain with multiple hydroxyl, methyl, and amine functional groups, and two tricarboxylic acid ester groups.721.83
Deoxynivalenol TrichotheceneSesquiterpenoidA tetracyclic sesquiterpenoid skeleton containing an epoxide ring.296.32

The significant disparity in the core chemical structures between this compound and the other listed mycotoxins suggests a low probability of antibody cross-reactivity. Immunoassays are designed to recognize specific three-dimensional shapes and chemical epitopes, which are unique to each class of mycotoxin.

Cross-Reactivity Data

A comprehensive literature search was conducted to identify studies that have specifically investigated the cross-reactivity of this compound in commercially available or in-house developed assays for other fungal toxins. The search yielded no published data on the cross-reactivity of this compound in assays for aflatoxins, ochratoxin A, fumonisins, or deoxynivalenol. This absence of data strongly suggests that this compound is not considered a common or significant interferent in these assays, likely due to its distinct chemical structure.

Table 2: Summary of this compound Cross-Reactivity in Mycotoxin Immunoassays

Mycotoxin AssayTarget Toxin(s)Cross-Reactivity with this compound (%)
Aflatoxin ELISAAflatoxin B1, B2, G1, G2Not Reported (Expected to be negligible)
Ochratoxin A ELISAOchratoxin ANot Reported (Expected to be negligible)
Fumonisin ELISAFumonisin B1, B2, B3Not Reported (Expected to be negligible)
Deoxynivalenol ELISADeoxynivalenolNot Reported (Expected to be negligible)

The expectation of negligible cross-reactivity is based on the fundamental principles of antibody-antigen recognition, where the high specificity of the antibody to the target mycotoxin's unique epitope makes binding to the structurally dissimilar this compound molecule highly unlikely.

Experimental Protocols for Common Mycotoxin ELISA

The following sections provide generalized protocols for competitive ELISA, a common format for mycotoxin detection. These protocols are based on commercially available kits and illustrate the typical workflow.

General Principle of Competitive ELISA for Mycotoxin Detection

In a competitive ELISA for mycotoxin detection, a known amount of the mycotoxin-enzyme conjugate competes with the mycotoxin in the sample for a limited number of specific antibody binding sites that are immobilized on the surface of the microplate wells. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the enzyme in the bound conjugate to produce a color. The intensity of the color is inversely proportional to the concentration of the mycotoxin in the sample.

Example Protocol for Aflatoxin B1 ELISA

This protocol is a generalized representation based on commercially available kits.

1. Sample Preparation:

  • Grind a representative sample to a fine powder.
  • Extract a known weight of the ground sample with a specified volume of 70% methanol in water (e.g., 1:5 w/v ratio).
  • Shake or blend for a defined period (e.g., 2-5 minutes).
  • Filter the extract and dilute the filtrate with a sample diluent buffer.

2. ELISA Procedure:

  • Add a defined volume (e.g., 100 µL) of the standards and diluted samples to the antibody-coated microplate wells.
  • Add a defined volume (e.g., 50 µL) of the aflatoxin B1-HRP conjugate to each well.
  • Add a defined volume (e.g., 50 µL) of the anti-aflatoxin B1 antibody solution to each well.
  • Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
  • Wash the wells 3-5 times with a wash buffer.
  • Add 100 µL of TMB substrate to each well and incubate for 5-15 minutes at room temperature in the dark.
  • Add 100 µL of stop solution to each well to terminate the reaction.
  • Read the absorbance at 450 nm using a microplate reader.

3. Calculation:

  • Generate a standard curve by plotting the absorbance of the standards against their concentrations.
  • Determine the concentration of aflatoxin B1 in the samples by interpolating their absorbance values on the standard curve.

Example Protocol for Deoxynivalenol (DON) ELISA

This protocol is a generalized representation based on commercially available kits.

1. Sample Preparation:

  • Grind a representative sample to a fine powder.
  • Extract a known weight of the ground sample with distilled or deionized water (e.g., 1:5 w/v ratio).
  • Shake vigorously for a defined period (e.g., 3 minutes).
  • Allow the mixture to settle and filter the supernatant.
  • Dilute the filtrate with a sample diluent buffer if necessary.

2. ELISA Procedure:

  • Add a defined volume (e.g., 100 µL) of the standards and prepared samples to the antibody-coated microplate wells.
  • Add a defined volume (e.g., 50 µL) of the anti-DON antibody to each well.
  • Incubate for a specified time (e.g., 30 minutes) at room temperature.
  • Add a defined volume (e.g., 50 µL) of the DON-HRP conjugate to each well.
  • Incubate for a further period (e.g., 15 minutes) at room temperature.
  • Wash the wells 3-5 times with a wash buffer.
  • Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature.
  • Add 100 µL of stop solution to each well.
  • Read the absorbance at 450 nm.

3. Calculation:

  • Calculate the concentration of DON in the samples based on the standard curve.

Visualization of Antibody Specificity and Cross-Reactivity

The following diagram illustrates the principle of a competitive immunoassay and the concept of antibody specificity versus cross-reactivity.

References

A Comparative Guide to Confirming Cercosporin Purity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methods for the purity determination of cercosporin, complete with experimental data and detailed protocols.

For researchers, scientists, and drug development professionals working with the potent photosensitizer this compound, ensuring sample purity is a critical first step for reliable experimental results and preclinical development. This guide provides a comprehensive comparison of the most common analytical techniques used to determine the purity of a this compound sample, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods for this compound Purity

The purity of a this compound sample can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The choice of method often depends on the required level of accuracy, the availability of equipment, and the specific goals of the analysis, such as qualitative screening or precise quantitative determination. High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are the most frequently employed methods for quantitative analysis, with studies showing them to be equally valid for the quantification of this compound.[1][2][3] Thin-Layer Chromatography (TLC) serves as a rapid qualitative tool, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for structural confirmation and absolute purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Visible Spectrophotometry Thin-Layer Chromatography (TLC) Quantitative NMR (qNMR) Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorbance at a specific wavelength.Separation based on differential migration on a stationary phase.Signal intensity is directly proportional to the number of nuclei.Measurement of mass-to-charge ratio of ionized molecules.
Primary Use Quantitative Purity & Impurity ProfilingQuantitative AnalysisQualitative Purity AssessmentAbsolute Quantitative Purity & Structural ElucidationStructural Confirmation & Impurity Identification
Specificity HighModerate (potential for interference from compounds with similar absorbance)Low to ModerateHigh (structurally specific signals)Very High (provides molecular weight and fragmentation data)
Quantification Yes (Relative)Yes (Relative)Semi-quantitative at bestYes (Absolute)Not directly quantitative without standards
Reported Linearity (R²) for this compound >0.997[1]>0.999[1]Not ApplicableNot specifically reported for this compound, but generally high for natural products.Not Applicable
Reported Limit of Detection (LOD) for this compound 0.5767 µg/mL0.6520 µg/mLDependent on visualizationHigh sensitivity, but generally higher than HPLCVery high sensitivity
Reported Limit of Quantification (LOQ) for this compound 1.7476 µg/mL1.9759 µg/mLNot ApplicableDependent on instrument and parametersNot Applicable
Advantages High resolution and sensitivity, capable of separating complex mixtures.Simple, rapid, and cost-effective.Fast, simple, and requires minimal equipment.Provides absolute quantification without a specific reference standard, structurally informative.Provides definitive structural information and is highly sensitive for impurity identification.
Disadvantages Requires more expensive equipment and skilled personnel.Susceptible to interference from other absorbing compounds.Lower resolution and sensitivity compared to HPLC, primarily qualitative.Requires expensive instrumentation and expertise, lower throughput.Primarily for identification, quantification requires specialized techniques.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison of this compound purity analysis.

High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from validated methods for the quantification of this compound.

a. Sample Preparation:

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid or 5% acetic acid (Solvent A).

  • Gradient Program: A typical gradient might be: 50-70% B over 8 minutes, then to 100% B for 6 minutes, followed by re-equilibration at 50% B.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detector at 470-472 nm.

  • Injection Volume: 20 µL.

c. Data Analysis:

  • Integrate the peak area of this compound.

  • Calculate the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram (area percent method). For more accurate quantification, a calibration curve generated from a certified this compound reference standard is required.

UV-Visible Spectrophotometry

This method is based on the characteristic absorbance of this compound in the visible spectrum.

a. Sample Preparation:

  • Accurately weigh the this compound sample.

  • Dissolve the sample in 5 N potassium hydroxide (KOH) to a known concentration.

  • Ensure the sample is fully dissolved.

b. Measurement:

  • Use a UV-Vis spectrophotometer to measure the absorbance of the solution at 480 nm.

  • Use 5 N KOH as the blank.

c. Data Analysis:

  • Calculate the concentration of this compound using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of this compound (which needs to be determined or obtained from literature), b is the path length of the cuvette, and c is the concentration.

  • The purity is then determined by comparing the calculated concentration to the expected concentration based on the weighed amount of the sample.

Thin-Layer Chromatography (TLC)

TLC is a valuable tool for rapid, qualitative assessment of this compound purity.

a. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile solvent like ethyl acetate or a mixture of chloroform and methanol.

b. TLC Development:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 46:4 v/v) can be used. The optimal solvent system may require some experimentation.

  • Application: Spot a small amount of the dissolved sample onto the TLC plate baseline.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

c. Visualization:

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under UV light (254 nm and 365 nm). This compound, being a conjugated system, should be UV active.

  • Alternatively, expose the plate to iodine vapor in a sealed chamber. Many organic compounds will appear as brown spots.

  • Calculate the Retardation factor (Rf) value for each spot (distance traveled by spot / distance traveled by solvent front). A pure sample should ideally show a single spot.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language outline the workflows for HPLC and UV-Vis spectrophotometry analysis of a this compound sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Separation on C18 Column inject->separate detect UV Detection (472 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for HPLC analysis of this compound purity.

UVVis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in 5N KOH weigh->dissolve measure Measure Sample Absorbance at 480 nm dissolve->measure Prepared Sample blank Measure Blank (5N KOH) blank->measure beer_lambert Apply Beer-Lambert Law measure->beer_lambert Absorbance Value calculate Calculate Purity beer_lambert->calculate

Caption: Experimental workflow for UV-Vis spectrophotometry analysis of this compound.

References

A Comparative Analysis of Cercosporin and Hypocrellin for Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the photodynamic properties and performance of two potent, naturally derived photosensitizers.

Cercosporin and Hypocrellin, both perylenequinone pigments produced by fungi, have garnered significant interest within the scientific community for their potential applications in photodynamic therapy (PDT).[1][2] Their inherent photosensitizing capabilities, upon activation by light, trigger the production of cytotoxic reactive oxygen species (ROS), a cornerstone of PDT's therapeutic effect against cancerous cells and pathogenic microbes.[1][3][4] This guide provides a detailed comparative study of this compound and Hypocrellin, presenting key performance data, experimental methodologies, and mechanistic insights to aid researchers in selecting and utilizing these compounds for PDT applications.

Comparative Performance Data

The efficacy of a photosensitizer in PDT is largely determined by its photophysical and photochemical properties. Key parameters include its absorption spectrum, molar extinction coefficient, and the quantum yield of singlet oxygen (¹O₂) generation, a highly reactive and cytotoxic form of oxygen. The following tables summarize the available quantitative data for this compound and Hypocrellin.

Photophysical & Photochemical Properties This compound Hypocrellin B Reference
Maximum Absorption (λmax) ~450-480 nm, 532 nm~480 nm, 584 nm (can be shifted to 614 nm with La³⁺)
Molar Extinction Coefficient at 630 nm (ε₆₃₀) Not reported in provided search results6230 M⁻¹cm⁻¹ (for HBEA-R1 derivative)
Singlet Oxygen Quantum Yield (ΦΔ) ~0.810.47 - 0.75
Solvent for ΦΔ Measurement BenzeneEthanol, Chloroform, DMSO
Biological Properties This compound Hypocrellin Reference
Cellular Localization Mitochondria and Endoplasmic ReticulumLysosomes and Golgi Apparatus
Primary Mechanism of Action Type I (superoxide) and Type II (singlet oxygen)Primarily Type II (singlet oxygen), some Type I under hypoxia
Reported Applications Anticancer, Antimicrobial (Phytopathology)Anticancer, Antimicrobial
Dark Cytotoxicity Synergistic cytotoxicity with copper in some cancer cell linesGenerally low, derivatives selected for minimal dark toxicity

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and Hypocrellin for PDT.

Determination of Singlet Oxygen Quantum Yield

The quantum yield of singlet oxygen (ΦΔ) is a measure of the efficiency of a photosensitizer in producing this cytotoxic species. A common method involves the use of a chemical trap that reacts specifically with singlet oxygen, leading to a measurable change, such as the bleaching of a dye.

  • Materials: Photosensitizer (this compound or Hypocrellin), reference photosensitizer with a known ΦΔ (e.g., Methylene Blue), singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran - DPBF), appropriate solvent (e.g., ethanol, DMSO), spectrophotometer, light source with a specific wavelength.

  • Procedure:

    • Prepare solutions of the photosensitizer and the reference photosensitizer with identical optical densities at the excitation wavelength.

    • Add the singlet oxygen quencher (e.g., DPBF) to both solutions.

    • Irradiate the solutions with a monochromatic light source.

    • Monitor the decrease in absorbance of the quencher at its maximum absorption wavelength over time.

    • The ΦΔ of the sample photosensitizer can be calculated relative to the reference photosensitizer using the rates of quencher degradation.

In Vitro Cytotoxicity and Phototoxicity Assays

These assays are crucial for determining the efficacy of the photosensitizer in killing target cells, both with and without light activation.

  • Materials: Human tumor cell lines (e.g., MCF-7, T98G), cell culture medium and supplements, photosensitizer stock solution, 96-well plates, incubator, light source for PDT, cell viability reagent (e.g., MTT, PrestoBlue).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Incubate the cells with various concentrations of the photosensitizer for a predetermined duration.

    • For phototoxicity assessment, irradiate the cells with a specific light dose. A parallel set of plates is kept in the dark to assess dark cytotoxicity.

    • After a further incubation period (e.g., 24-48 hours), assess cell viability using a standard assay.

    • The results are typically expressed as the concentration of the photosensitizer required to kill 50% of the cells (IC50) under light and dark conditions.

Visualizing the Mechanisms and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the underlying processes in PDT and the experimental steps involved in evaluating photosensitizers.

PDT_Mechanism cluster_activation Photoactivation cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism cluster_damage Cellular Damage PS_ground Photosensitizer (Ground State, S₀) PS_singlet Excited Singlet State (S₁) PS_ground->PS_singlet Light Absorption (hν) PS_triplet Excited Triplet State (T₁) PS_singlet->PS_triplet Intersystem Crossing Substrate Cellular Substrate (e.g., lipids, proteins) PS_triplet->Substrate Electron/Hydrogen Transfer Oxygen_ground Ground State Oxygen (³O₂) PS_triplet->Oxygen_ground Energy Transfer Radicals Radical Ions Substrate->Radicals ROS1 Superoxide (O₂⁻) Hydroxyl Radical (•OH) Radicals->ROS1 + O₂ CellDamage Oxidative Damage to Biomolecules ROS1->CellDamage Oxygen_singlet Singlet Oxygen (¹O₂) Oxygen_ground->Oxygen_singlet Oxygen_singlet->CellDamage CellDeath Cell Death (Apoptosis, Necrosis) CellDamage->CellDeath

Caption: General mechanism of photodynamic therapy for this compound and Hypocrellin.

Experimental_Workflow cluster_photophysics Photophysical & Photochemical Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Abs_Fluor Absorption & Fluorescence Spectroscopy SO_Yield Singlet Oxygen Quantum Yield Measurement Abs_Fluor->SO_Yield Photostability Photostability Assay SO_Yield->Photostability Cell_Culture Cell Line Selection & Culture Photostability->Cell_Culture Uptake Cellular Uptake & Subcellular Localization Cell_Culture->Uptake Cytotoxicity Dark & Phototoxicity Assays (e.g., MTT) Uptake->Cytotoxicity ROS_Detection Intracellular ROS Detection Cytotoxicity->ROS_Detection IC50 IC50 Calculation ROS_Detection->IC50 Mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) IC50->Mechanism Comparison Comparative Analysis Mechanism->Comparison

Caption: A typical experimental workflow for evaluating photosensitizers.

Conclusion

Both this compound and Hypocrellin are potent naturally derived photosensitizers with significant potential in photodynamic therapy. This compound exhibits a very high singlet oxygen quantum yield, making it a powerful phototoxin. However, its shorter activation wavelength may limit its application to more superficial treatments. Hypocrellins, on the other hand, have demonstrated substantial absorption in the red spectral region, which is advantageous for deeper tissue penetration, and their structure allows for chemical modifications to optimize their properties for PDT.

The choice between this compound and Hypocrellin for a specific PDT application will depend on the target tissue depth, the desired cellular localization, and the specific light source available. Further research, particularly direct comparative studies under identical experimental conditions, is warranted to fully elucidate the relative advantages and disadvantages of these promising photosensitizers. The development of nano-formulations for both compounds also holds promise for improving their solubility, targeted delivery, and overall therapeutic efficacy.

References

A Comparative Guide to Analytical Methods for Cercosporin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Cercosporin, a photo-activated polyketide mycotoxin produced by fungi of the genus Cercospora. The selection of an appropriate analytical method is critical for research, quality control, and drug development activities involving this toxin. Here, we compare the performance of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with established techniques such as High-Performance Liquid Chromatography (HPLC) and Spectrophotometry.

Mechanism of Action: this compound-Induced Cellular Damage

This compound's toxicity is primarily mediated by its ability to generate reactive oxygen species (ROS) upon exposure to light.[1][2][3] This process, known as photosensitization, leads to widespread cellular damage, particularly lipid peroxidation of cell membranes.[1] The resulting increase in membrane permeability ultimately causes cell death. The biosynthesis of this compound itself is a complex process regulated by various signaling pathways, including calcium/calmodulin and MAP kinase pathways.[1]

Cercosporin_Signaling_Pathway cluster_0 This compound Action Light Light This compound This compound Light->this compound Activates Activatedthis compound Activated this compound (Triplet State) This compound->Activatedthis compound O2 Oxygen (O₂) ROS Reactive Oxygen Species (¹O₂, O₂⁻) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Cell Death MembraneDamage->CellDeath ActivatedCercosporinO2 ActivatedCercosporinO2 ActivatedCercosporinO2->ROS Generates

Figure 1: this compound's photosensitization and mechanism of cellular damage.

Comparison of Analytical Methods

The choice of an analytical method for this compound detection depends on the specific requirements of the study, including sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of three common methods.

ParameterSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle Measures the absorbance of light by this compound at a specific wavelength.Separates this compound from other components in a mixture based on its physicochemical properties, followed by UV-Vis or other detection.Separates this compound with high resolution, followed by highly specific and sensitive detection based on its mass-to-charge ratio.
Specificity Lower; susceptible to interference from other compounds that absorb at the same wavelength.Higher than spectrophotometry; provides separation from interfering compounds.Highest; provides structural confirmation and can distinguish between isomers.
Sensitivity (LOD/LOQ) ModerateGood (e.g., LOD: 8.8 x 10⁻⁷ mol/L, LOQ: 2.9 x 10⁻⁶ mol/L)Excellent (e.g., LOD: < 0.1 ng/mL, LOQ: < 0.5 ng/mL) - Data for a comparable mycotoxin
Linearity (R²) GoodExcellent (>0.99)Excellent (>0.99)
Accuracy (% Recovery) VariableGood (e.g., 95-105%)Excellent (e.g., 90-110%)
Precision (%RSD) <15%<10%<5%
Throughput HighModerateHigh
Cost LowModerateHigh
Recommendation Suitable for rapid, high-throughput screening and quantification in simple matrices where high specificity is not critical.A robust and reliable method for routine quantification in various sample matrices.The gold standard for trace-level detection, confirmation, and complex matrix analysis, offering the highest sensitivity and specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results.

Spectrophotometric Method

This protocol is adapted from established methods for this compound quantification.

  • Sample Preparation:

    • Excise a defined area or weight of the fungal culture or infected tissue.

    • Immerse the sample in a known volume of 5 N KOH.

    • Incubate in the dark for 4 hours to extract the this compound.

  • Analysis:

    • Centrifuge the extract to pellet any debris.

    • Measure the absorbance of the supernatant at 480 nm using a spectrophotometer.

    • Quantify the this compound concentration using the molar extinction coefficient (ε) of 23,300 M⁻¹cm⁻¹.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on validated HPLC methods for this compound analysis.

  • Sample Preparation:

    • Extract this compound from the sample using a suitable organic solvent (e.g., acetone or ethyl acetate).

    • Evaporate the solvent and redissolve the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at 475 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a standard curve using certified this compound standards.

    • Determine the concentration in samples by comparing their peak areas to the standard curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method (Proposed)

This proposed method is based on best practices for mycotoxin analysis using UPLC-MS/MS.

  • Sample Preparation:

    • Follow the same extraction procedure as for the HPLC method.

    • The final extract may require further dilution depending on the expected concentration.

  • UPLC Conditions:

    • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid and 5 mM ammonium formate).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

  • Validation and Quantification:

    • Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

    • Use a matrix-matched calibration curve to compensate for any matrix effects.

Workflow for Analytical Method Validation

The validation of any new analytical method is essential to ensure its accuracy, reliability, and fitness for purpose. The following workflow outlines the key steps in the validation process.

Analytical_Method_Validation_Workflow Start Start Define Define Method Scope & Performance Criteria Start->Define Develop Develop & Optimize Analytical Method Define->Develop Prepare Prepare Validation Protocol Develop->Prepare Execute Execute Validation Experiments Prepare->Execute Specificity Specificity/ Selectivity Execute->Specificity Linearity Linearity & Range Execute->Linearity LOD_LOQ LOD & LOQ Execute->LOD_LOQ Accuracy Accuracy (Recovery) Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision Robustness Robustness Execute->Robustness Analyze Analyze Data & Compare with Acceptance Criteria Specificity->Analyze Linearity->Analyze LOD_LOQ->Analyze Accuracy->Analyze Precision->Analyze Robustness->Analyze Report Prepare Validation Report Analyze->Report End End Report->End

References

A Guide to Inter-Laboratory Comparison of Cercosporin Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods used for the quantification of cercosporin, a polyketide toxin produced by fungi of the genus Cercospora. Accurate and reproducible quantification of this compound is crucial for research in plant pathology, mycotoxin analysis, and the development of potential therapeutic applications of this photosensitizer. This document outlines the experimental protocols for the most common methods, presents available quantitative data for performance comparison, and discusses the relative advantages and limitations of each technique.

Introduction to this compound and its Quantification

Spectrophotometric Quantification

Spectrophotometry offers a relatively simple and accessible method for this compound quantification. The protocol typically involves solvent extraction of the toxin from the sample matrix, followed by the measurement of absorbance at a specific wavelength.

Experimental Protocol:

A common method for spectrophotometric quantification of this compound involves the following steps:

  • Sample Preparation: Fungal mycelia or infected plant tissue are homogenized.

  • Extraction: The homogenized sample is extracted with a suitable solvent. A widely used method involves extraction with 5 N potassium hydroxide (KOH), which results in a color change of the reddish this compound to green under alkaline conditions.[5]

  • Quantification: The absorbance of the resulting solution is measured at approximately 480 nm. The concentration of this compound is then calculated using the Beer-Lambert law and the molar extinction coefficient of this compound (approximately 23,300 M⁻¹cm⁻¹ in 5 N KOH).

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Fungal Culture or Infected Tissue Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., 5N KOH) Homogenization->Extraction Spectrophotometer Measure Absorbance (at ~480 nm) Extraction->Spectrophotometer Calculation Calculate Concentration Spectrophotometer->Calculation

Spectrophotometry Workflow for this compound Quantification.

High-Performance Liquid Chromatography (HPLC) Quantification

HPLC provides a more specific and sensitive method for this compound quantification, allowing for the separation of this compound from other co-extracted compounds that might interfere with spectrophotometric measurements.

Experimental Protocol:

A typical HPLC protocol for this compound analysis includes the following stages:

  • Sample Preparation and Extraction: Similar to the spectrophotometric method, the sample is first homogenized and then extracted. For HPLC analysis, organic solvents such as acetone or ethyl acetate are commonly used.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase, often a gradient of acetonitrile and water with an acid modifier like formic acid, is used to separate the components of the extract.

  • Detection and Quantification: this compound is detected using a UV-Vis or photodiode array (PDA) detector at its characteristic absorption maximum (around 470-480 nm). Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared from this compound standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Fungal Culture or Infected Tissue Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone) Homogenization->Extraction HPLC HPLC Separation (e.g., C18 Column) Extraction->HPLC Detection UV-Vis/PDA Detection (at ~475 nm) HPLC->Detection Quantification Peak Area Integration & Quantification Detection->Quantification

HPLC Workflow for this compound Quantification.

Method Comparison and Performance Data

While a formal, multi-laboratory inter-laboratory comparison study for this compound quantification has not been identified in the reviewed literature, a comparative analysis of spectrophotometry and HPLC methods for the quantification of this compound from Cercospora coffeicola isolates has been reported. The study concluded that both methods are equally valid for the evaluation of this compound in in-vitro cultures.

The following tables summarize the available quantitative data and general performance characteristics of the two methods. It is important to note that performance parameters such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation, experimental conditions, and sample matrix. The values presented here are indicative and should be determined by each laboratory for their specific application.

Table 1: Quantitative Performance of this compound Quantification Methods

ParameterSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Principle Absorbance of light by the this compound molecule.Separation based on polarity, followed by UV-Vis detection.
Specificity Lower; susceptible to interference from other absorbing compounds.Higher; separates this compound from other matrix components.
Sensitivity Generally lower than HPLC.Generally higher than spectrophotometry.
Limit of Detection (LOD) Method-dependent, typically in the low µg/mL range.Method-dependent, potentially in the ng/mL range.
Limit of Quantification (LOQ) Method-dependent, typically in the µg/mL range.Method-dependent, potentially in the ng/mL range.
Linearity Good within a defined concentration range.Excellent over a wide concentration range.
Precision (RSD%) Generally higher variability compared to HPLC.Typically lower variability (better precision).

Table 2: Comparison of Practical Aspects

FeatureSpectrophotometryHigh-Performance Liquid Chromatography (HPLC)
Cost of Instrumentation Low to moderate.High.
Cost per Sample Low.Moderate to high.
Throughput High.Lower, dependent on run time.
Technical Expertise Required Minimal.Significant.
Sample Purity Requirement Less stringent, but prone to matrix effects.Requires cleaner extracts to avoid column contamination.
Confirmation of Identity Limited; based on absorption spectrum.High; based on retention time and UV-Vis spectrum.

Inter-laboratory Variability

In the absence of a dedicated proficiency testing scheme for this compound, insights into potential inter-laboratory variability can be drawn from studies on other mycotoxins. Such studies often reveal significant variation in reported results between laboratories, which can be attributed to differences in analytical methods, calibration standards, and operator expertise. For mycotoxin analysis in general, inter-laboratory coefficients of variation (CVs) can range from 15% to over 40%, depending on the complexity of the matrix and the concentration of the analyte. The establishment of a collaborative study for this compound quantification would be highly beneficial for the harmonization of results across different research groups.

Conclusion and Recommendations

Both spectrophotometry and HPLC are viable methods for the quantification of this compound, with the choice of method depending on the specific research needs and available resources.

  • Spectrophotometry is a cost-effective and high-throughput method suitable for routine screening of a large number of samples, particularly when high specificity is not a primary concern.

  • HPLC offers superior specificity, sensitivity, and precision, making it the method of choice for accurate quantification, particularly in complex matrices or when low concentrations of this compound are expected. It is also the preferred method for validation and reference purposes.

For any quantitative study, it is crucial to perform in-house validation of the chosen method to determine its performance characteristics for the specific sample matrix being analyzed. The development of certified reference materials for this compound would greatly aid in improving the accuracy and comparability of data generated by different laboratories.

Method_Selection_Logic Start Start: Need to Quantify this compound HighSpecificity Is high specificity critical? Start->HighSpecificity HighThroughput Is high throughput required? HighSpecificity->HighThroughput No UseHPLC Use HPLC HighSpecificity->UseHPLC Yes Budget Is budget a major constraint? HighThroughput->Budget No UseSpectro Use Spectrophotometry HighThroughput->UseSpectro Yes Budget->UseHPLC No Budget->UseSpectro Yes

Decision logic for selecting a this compound quantification method.

References

A Comparative Analysis of Cercosporin and Synthetic Photosensitizers for Phototoxic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phototoxic performance of the natural photosensitizer, Cercosporin, against common synthetic alternatives used in research and photodynamic therapy (PDT). The information presented is supported by experimental data to aid in the selection of appropriate photosensitizing agents for various applications.

Introduction to Photosensitizers

Photodynamic therapy and other phototoxic applications rely on the use of photosensitizers, which are compounds that can be activated by light to produce reactive oxygen species (ROS) that induce cellular damage. This compound, a perylenequinone pigment produced by fungi of the genus Cercospora, is a potent natural photosensitizer.[1] Its phototoxicity has been extensively studied, primarily in the context of plant pathology.[2] In contrast, synthetic photosensitizers, such as porphyrins, chlorins, and phthalocyanines, have been specifically designed and optimized for medical applications like cancer therapy.[3][4] This guide benchmarks the performance of this compound against these synthetic counterparts.

Mechanism of Phototoxicity

Upon absorption of light, a photosensitizer is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state.[3] From this triplet state, the photosensitizer can initiate two types of photochemical reactions:

  • Type I Reaction: The photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which can then react with oxygen to produce ROS like superoxide and hydroxyl radicals.

  • Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

This compound is known to be a potent producer of singlet oxygen via the Type II mechanism and can also generate superoxide. Its high quantum yield of singlet oxygen production is a key contributor to its potent phototoxicity. Synthetic photosensitizers also primarily function through the generation of singlet oxygen.

Comparative Performance Data

The efficacy of a photosensitizer is determined by several key parameters, including its ability to generate singlet oxygen, its stability under illumination, and its interaction with target cells. The following tables summarize the quantitative performance of this compound in comparison to representative synthetic photosensitizers.

Table 1: Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield represents the fraction of absorbed photons that result in the formation of singlet oxygen. A higher ΦΔ value generally indicates a more potent photosensitizer.

PhotosensitizerClassSinglet Oxygen Quantum Yield (ΦΔ)Reference(s)
This compound Perylenequinone0.81–0.97
Photofrin®Porphyrin~0.61
Protoporphyrin IX (PpIX)Porphyrin~0.77
m-THPC (Temoporfin)Chlorin~0.45
Zinc Phthalocyanine (ZnPc)Phthalocyanine0.56–0.76

Table 2: Photobleaching

Photobleaching is the light-induced degradation of the photosensitizer, which can limit the duration of its phototoxic effect. A lower photobleaching rate indicates higher photostability.

PhotosensitizerClassPhotostabilityReference(s)
This compound PerylenequinoneModerate
PorphyrinsPorphyrinVariable, generally moderate
ChlorinsChlorinGenerally less stable than porphyrins
PhthalocyaninesPhthalocyanineHigh

Table 3: Cellular Uptake and Subcellular Localization

The efficiency of cellular uptake and the specific subcellular localization of a photosensitizer are critical for its phototoxic efficacy, as they determine the primary targets of ROS-mediated damage.

PhotosensitizerCellular UptakeSubcellular LocalizationReference(s)
This compound EfficientMitochondria, Endoplasmic Reticulum
Porphyrins (e.g., Photofrin®)VariableMitochondria, Lysosomes, Plasma Membrane
ChlorinsEfficientMitochondria, Endoplasmic Reticulum
PhthalocyaninesVariableLysosomes, Mitochondria

Table 4: In Vitro Phototoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a photosensitizer in inhibiting cell growth upon light activation. A lower IC50 value indicates higher phototoxicity.

PhotosensitizerCell LineIC50 (µg/mL)Light Dose (J/cm²)Reference(s)
This compound Human Malignant Melanoma~3.5Not specified, 100 mW/cm²
Photofrin®Human Malignant Melanoma~3.5Not specified, 100 mW/cm²
Photofrin®Colonic Cancer (PROb)1.2725
Photofrin®Colonic Cancer (REGb)1.2025
Benzoporphyrin Derivative (BPD-MA)Colonic Cancer (PROb)0.09310
Benzoporphyrin Derivative (BPD-MA)Colonic Cancer (REGb)0.07110

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF

This protocol describes the indirect determination of ΦΔ by measuring the rate of photooxidation of 1,3-diphenylisobenzofuran (DPBF), a chemical trap for singlet oxygen.

Materials:

  • Photosensitizer of interest

  • Standard photosensitizer with known ΦΔ (e.g., Rose Bengal, Zinc Phthalocyanine)

  • 1,3-diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., DMSO, Toluene)

  • UV-Vis spectrophotometer

  • Light source with a monochromatic filter

Procedure:

  • Prepare stock solutions of the test photosensitizer, the standard photosensitizer, and DPBF in the chosen solvent. The photosensitizer concentrations should be adjusted to have a similar absorbance at the irradiation wavelength.

  • In a quartz cuvette, mix the photosensitizer solution (test or standard) with the DPBF solution. The final concentration of DPBF should result in an initial absorbance of ~1.0-1.5 at its maximum absorption wavelength (~415 nm).

  • Record the initial absorbance spectrum of the mixture.

  • Irradiate the sample with the monochromatic light source for a defined period (e.g., 10-30 seconds).

  • Immediately after irradiation, record the absorbance spectrum again.

  • Repeat steps 4 and 5 for several time intervals.

  • Plot the absorbance of DPBF at ~415 nm against the irradiation time for both the test and standard photosensitizers.

  • Determine the initial rate of DPBF decomposition (k) from the slope of these plots.

  • Calculate the ΦΔ of the test photosensitizer using the following equation: ΦΔ(test) = ΦΔ(std) × (k(test) / k(std)) × (Iabs(std) / Iabs(test)) where Iabs is the rate of light absorption by the photosensitizer.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol determines the cell viability after treatment with a photosensitizer and light exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Photosensitizer

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Light source for irradiation

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.

  • Wash the cells with PBS to remove any photosensitizer that has not been taken up.

  • Add fresh medium to the wells and irradiate the plate with a specific light dose. Include non-irradiated control wells.

  • After irradiation, incubate the cells for a further 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Photobleaching Assay

This protocol measures the photostability of a photosensitizer by monitoring the decrease in its absorbance upon continuous irradiation.

Materials:

  • Photosensitizer

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Light source

Procedure:

  • Prepare a solution of the photosensitizer in the chosen solvent with an initial absorbance of ~1.0 at its Q-band maximum.

  • Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.

  • Continuously irradiate the sample with a light source corresponding to the photosensitizer's absorption band.

  • Record the absorbance spectra at regular time intervals during irradiation.

  • Plot the absorbance at the Q-band maximum against the irradiation time.

  • The rate of photobleaching can be quantified by determining the photobleaching quantum yield (Φd).

Cellular Localization by Fluorescence Microscopy

This protocol visualizes the subcellular localization of a photosensitizer using a fluorescence microscope.

Materials:

  • Cell line of interest

  • Photosensitizer

  • Fluorescent organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)

  • Confocal fluorescence microscope

Procedure:

  • Grow cells on glass-bottom dishes or coverslips.

  • Incubate the cells with the photosensitizer for a specific duration.

  • If co-localization is to be determined, incubate the cells with an organelle-specific fluorescent dye.

  • Wash the cells with PBS.

  • Image the cells using a confocal fluorescence microscope with appropriate excitation and emission wavelengths for the photosensitizer and any co-stains.

  • Analyze the images to determine the subcellular distribution of the photosensitizer.

Visualizations

Signaling Pathway of this compound-Induced Phototoxicity

G cluster_0 Initiation cluster_1 ROS Generation (Type II) cluster_2 Cellular Damage Light Light Cercosporin_GS This compound (Ground State) Light->Cercosporin_GS Absorption Cercosporin_ES This compound (Excited State) Cercosporin_GS->Cercosporin_ES Excitation Cercosporin_TS This compound (Triplet State) Cercosporin_ES->Cercosporin_TS Intersystem Crossing O2 ³O₂ (Molecular Oxygen) SO ¹O₂ (Singlet Oxygen) Lipids Membrane Lipids SO->Lipids Peroxidation Lipid Peroxidation Lipids->Peroxidation Oxidation Damage Membrane Damage Peroxidation->Damage Death Cell Death Damage->Death Cercosporin_TSO2 Cercosporin_TSO2 SOCercosporin_GS SOCercosporin_GS Cercosporin_TSO2->SOCercosporin_GS Energy Transfer

Caption: Mechanism of this compound phototoxicity.

Experimental Workflow for Phototoxicity Assessment

G cluster_workflow In Vitro Phototoxicity Workflow cluster_controls Controls A 1. Seed Cells in 96-well plate B 2. Incubate with Photosensitizer A->B C 3. Wash Cells B->C D 4. Irradiate with Light C->D E 5. Post-irradiation Incubation D->E F 6. Add MTT Reagent E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance G->H I 9. Data Analysis (Calculate IC50) H->I C1 Cells only C2 Cells + Light C3 Cells + Photosensitizer (No Light)

Caption: Workflow for in vitro phototoxicity assay.

Conclusion

This compound exhibits remarkable phototoxic properties, most notably a very high singlet oxygen quantum yield that surpasses many commonly used synthetic photosensitizers. Its efficiency in cellular uptake and localization to sensitive organelles like mitochondria further underscore its potential as a potent phototoxic agent. However, synthetic photosensitizers often offer advantages in terms of chemical modification for improved targeting, solubility, and photostability. The choice between this compound and a synthetic photosensitizer will ultimately depend on the specific requirements of the research or therapeutic application, including the target cell type, desired mechanism of action, and the required light activation wavelength. This guide provides the foundational data and protocols to make an informed decision in this selection process.

References

Safety Operating Guide

Proper Disposal of Cercosporin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Cercosporin, a photosensitive polyketide toxin, is of paramount importance. This guide provides essential procedural information to ensure the safe management and disposal of this compound waste in a laboratory setting.

This compound is a hazardous substance that becomes cytotoxic upon exposure to light through the generation of reactive oxygen species.[1] Therefore, all handling and disposal procedures must be conducted with strict adherence to safety protocols to minimize exposure and prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.[2]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and handling procedures.

Table 1: Personal Protective Equipment (PPE) and Handling Summary

ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.[2][3]
Eye Protection Safety glasses or chemical gogglesTo protect eyes from dust and splashes.[2]
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection Dust respirator or N95 maskTo prevent inhalation of this compound dust.
Work Area Well-ventilated area or fume hoodTo minimize inhalation exposure.
Light Conditions Work with this compound in subdued lightTo prevent the activation of its phototoxicity.

Step-by-Step Disposal Procedure

The primary strategy for the safe disposal of this compound waste is chemical inactivation through oxidation prior to final disposal. Research has shown that this compound can be degraded into non-toxic byproducts. This procedure outlines a general method for this inactivation.

It is strongly recommended to test this inactivation procedure on a small scale with your specific this compound waste to ensure its effectiveness before scaling up.

Step 1: Segregate this compound Waste

  • Immediately segregate all materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE).

  • Use clearly labeled, leak-proof, and puncture-resistant waste containers.

Step 2: Prepare for Chemical Inactivation

  • Conduct the inactivation procedure in a chemical fume hood.

  • Prepare a fresh solution of sodium hypochlorite (household bleach, typically 5-6% NaOCl).

Step 3: Inactivation of Liquid this compound Waste

  • For this compound solutions (e.g., in DMSO or ethanol), dilute the solution with an appropriate solvent to reduce the concentration if it is highly concentrated.

  • Slowly add the sodium hypochlorite solution to the this compound solution while stirring. A general starting point is to add an excess volume of bleach (e.g., a 1:1 or 1:2 ratio of this compound solution to bleach).

  • Allow the mixture to react for a minimum of 2 hours. The characteristic red color of this compound should dissipate, indicating degradation.

  • After the reaction time, neutralize any remaining bleach by adding a reducing agent such as sodium thiosulfate until the solution no longer tests positive for active chlorine (e.g., using potassium iodide-starch paper).

  • Dispose of the final solution in accordance with your institution's chemical waste guidelines.

Step 4: Inactivation of Solid this compound Waste

  • For solid this compound waste (e.g., powder, contaminated filter paper), carefully add an excess of the sodium hypochlorite solution to the waste container to fully submerge the material.

  • Allow the mixture to react for at least 24 hours to ensure complete penetration and degradation.

  • After the inactivation period, carefully decant the liquid and neutralize it as described in Step 3.

  • The remaining solid waste can then be disposed of as hazardous waste through your institution's waste management program.

Step 5: Spill Cleanup

  • Minor Spills:

    • Wear appropriate PPE.

    • Use dry clean-up procedures to avoid generating dust.

    • Alternatively, dampen the spilled material with water before sweeping it up.

    • Place the collected material in a sealed container for chemical inactivation and disposal.

  • Major Spills:

    • Evacuate the area and alert personnel.

    • Contact your institution's environmental health and safety (EHS) department for guidance.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal procedure.

Cercosporin_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Final Disposal start This compound Waste Generation ppe Don Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate liquid_waste Liquid Waste segregate->liquid_waste If Liquid solid_waste Solid Waste segregate->solid_waste If Solid add_bleach_liquid Add Sodium Hypochlorite (min. 2 hours) liquid_waste->add_bleach_liquid add_bleach_solid Add Sodium Hypochlorite (min. 24 hours) solid_waste->add_bleach_solid neutralize Neutralize Excess Bleach add_bleach_liquid->neutralize dispose_solid Dispose as Hazardous Waste add_bleach_solid->dispose_solid dispose_liquid Dispose as Chemical Waste neutralize->dispose_liquid

Caption: Workflow for the safe disposal of this compound waste.

Final Recommendations

  • Always consult your institution's specific guidelines for hazardous waste disposal.

  • Maintain a detailed record of all this compound waste and its disposal.

  • For large quantities of this compound waste, it is advisable to contact a licensed hazardous waste disposal company.

By following these procedures, laboratory professionals can effectively manage and dispose of this compound waste, ensuring a safe working environment and protecting the ecosystem.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cercosporin

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals working with the photosensitive toxin, Cercosporin.

This compound, a perylenequinone phytotoxin, is a potent photosensitizer widely utilized in various research applications for its cytotoxic properties.[1][2] Its unique characteristic of generating reactive oxygen species (ROS) upon light exposure necessitates stringent safety protocols to protect laboratory personnel.[2][3][4] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance, capable of causing serious eye damage and respiratory irritation. While some safety data sheets (SDS) may classify it as non-hazardous under GHS, it is crucial to recognize its photosensitizing nature. In the presence of light, this compound becomes toxic to a wide range of organisms, including bacteria, fungi, plants, and even mice, primarily through the peroxidation of cellular membranes. Therefore, all contact with the substance, particularly in the presence of light, should be minimized.

Quantitative Toxicity Data:

While specific occupational exposure limits for this compound have not been established, its cytotoxic potential has been quantified in various cell lines. This data highlights the importance of preventing direct contact and exposure.

Cell LineCytotoxic Concentration (CC50)
HeLa241 nM
A432282 nM
MCF-7174 nM
Source: Cayman Chemical

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves. Double gloving is recommended.Provides a barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Body Protection A disposable laboratory coat or coverall of low permeability.Protects skin and personal clothing from contamination.
Eye and Face Protection Chemical safety goggles. A full-face shield is required for handling larger quantities or when there is a significant risk of splashing.Protects eyes from dust particles and splashes. A face shield offers broader protection for the entire face.
Respiratory Protection A dust respirator or a properly fitted N95 respirator.Prevents inhalation of aerosolized particles, especially when handling the powdered form.
Foot Protection Closed-toe shoes. Protective shoe covers are also recommended.Protects feet from spills and falling objects. Shoe covers prevent the tracking of contaminants outside the work area.

Important Considerations:

  • Always inspect PPE for integrity before use.

  • Change gloves immediately if they become contaminated.

  • After handling this compound, wash hands thoroughly with soap and water, even after wearing gloves.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory. The following diagram outlines the key stages and associated safety measures.

cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Spill & Waste Management receiving Receiving: Inspect container for damage. Verify label. storage Storage: Store in a cool, dry, dark place. Keep container tightly closed. receiving->storage Upon receipt ppe Don appropriate PPE: - Double gloves - Lab coat - Goggles/Face shield - Respirator storage->ppe Before handling weighing Weighing & Preparation: - Use a chemical fume hood. - Avoid generating dust. - Work under low light conditions. ppe->weighing experiment Experimentation: - Minimize light exposure. - Use sealed containers. - Label all solutions clearly. weighing->experiment disposal Waste Disposal: - Collect all contaminated materials. - Dispose of as hazardous waste. - Follow institutional and local regulations. experiment->disposal spill Spill Response: - Evacuate and alert others. - Wear full PPE. - Cover with absorbent material. - Collect and place in a sealed container for disposal. spill->disposal decontamination Decontamination: - Clean work surfaces with an appropriate solvent. - Wash all reusable equipment thoroughly. disposal->decontamination

Caption: Workflow for the safe handling and disposal of this compound.

Detailed Experimental Protocols

Adherence to detailed protocols is paramount when working with this compound to ensure both safety and experimental reproducibility.

Preparation of Stock Solutions
  • Work Area Preparation : Conduct all work in a chemical fume hood. Dim the lights in the immediate work area to minimize photoactivation.

  • PPE : Don the required personal protective equipment as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use a spatula to handle the powder and avoid generating dust.

  • Solubilization : this compound is soluble in chloroform, DMSO, and ethanol. Add the appropriate solvent to the weighed powder in a light-protected container (e.g., an amber vial or a vial wrapped in aluminum foil).

  • Mixing : Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage : Store the stock solution in a tightly sealed, light-protected container at -20°C.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.

  • Minor Spills :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.

    • Dampen the absorbent material with water to prevent dusting before sweeping.

    • Carefully sweep the material into a designated, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all contaminated cleaning materials into the hazardous waste container.

  • Major Spills :

    • Evacuate the area immediately and alert the appropriate emergency response personnel.

    • Restrict access to the area.

    • Follow institutional procedures for major chemical spills.

Disposal Plan

All this compound waste, including contaminated PPE, labware, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Waste Segregation : Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.

  • Labeling : Label the waste containers as "Hazardous Waste: this compound" and include any other relevant hazard information.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.

By implementing these comprehensive safety and handling procedures, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.